molecular formula C31H48O2S2 B15555332 Probucol-13C3

Probucol-13C3

Numéro de catalogue: B15555332
Poids moléculaire: 519.8 g/mol
Clé InChI: FYPMFJGVHOHGLL-DGVNISHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Probucol-13C3 is a useful research compound. Its molecular formula is C31H48O2S2 and its molecular weight is 519.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C31H48O2S2

Poids moléculaire

519.8 g/mol

Nom IUPAC

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl(1,2,3-13C3)propan-2-ylsulfanyl]phenol

InChI

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13+1,14+1,31+1

Clé InChI

FYPMFJGVHOHGLL-DGVNISHSSA-N

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Isotopic Purity and Analysis of Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Probucol-13C3, a stable isotope-labeled (SIL) analog of the lipid-lowering agent Probucol. Its primary application is as an internal standard for quantitative bioanalysis by mass spectrometry, enabling precise measurement of Probucol in complex matrices such as plasma.[1] This document details its isotopic purity, the methodologies for its verification, and its role in analytical workflows.

Data Presentation: Core Specifications

This compound is synthesized to incorporate three Carbon-13 atoms in the propyl group, resulting in a mass shift of +3 Da compared to the unlabeled compound.[2] This distinct mass difference is fundamental to its function as an internal standard in isotope dilution mass spectrometry assays. The key specifications from leading suppliers are summarized below.

ParameterSpecificationSource(s)
Product Name Probucol-(propyl-13C3)[3]
CAS Number 1173019-29-8[1]
Molecular Formula ¹³C₃C₂₈H₄₈O₂S₂[2]
Molecular Weight 519.82 g/mol [2]
Isotopic Purity 99 atom % ¹³C[2][3]
Chemical Purity ≥96-98% (CP)[2][4][5]
Mass Shift M+3
Appearance White Powder[2]

Experimental Protocols: Determination of Isotopic Purity

The isotopic purity of a stable isotope-labeled compound like this compound is a critical parameter that must be verified to ensure analytical accuracy. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[6][7]

Objective:

To determine the isotopic enrichment of this compound and quantify the relative abundance of all isotopic species (isotopologues).

Methodology: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • A stock solution of this compound is prepared in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.

    • The solution is further diluted to a suitable concentration for direct infusion or LC-MS analysis.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is used.[6] These instruments provide the necessary mass accuracy and resolution to distinguish between the desired labeled isotopologue and other species, including the unlabeled (M+0) compound and natural abundance isotopes.

    • Electrospray ionization (ESI) is a common ionization source for this type of analysis.[6][7]

  • Mass Spectrometry Analysis:

    • The instrument is calibrated to ensure high mass accuracy.

    • The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired in the mass range encompassing the molecular ions of both unlabeled Probucol and this compound.

    • Data is collected with high resolution (>60,000) to clearly resolve the isotopic cluster of the compound.

  • Data Processing and Calculation:

    • The acquired spectrum is analyzed to identify the ion signals corresponding to the unlabeled (M), the desired labeled species (M+3), and other potential isotopologues (e.g., M+1, M+2).

    • The intensity of each isotopologue peak is measured.

    • A crucial step involves correcting the measured intensities for the contribution of natural ¹³C abundance in the unlabeled portion of the molecule.[6][7]

    • The isotopic purity (enrichment) is calculated using the corrected intensities of the representative isotopolog ions.[6] The formula is generally expressed as:

    Isotopic Purity (%) = [Intensity(M+3) / Σ(Intensities of all isotopologues)] x 100

Visualizations: Workflows and Mechanisms

Diagrams created with Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate a typical analytical workflow using this compound and the established mechanism of action for Probucol.

G Figure 1: Analytical Workflow for Quantification using this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporation & Reconstitution Extract->Dry HPLC HPLC Separation Dry->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS CalCurve Calibration Curve Generation MS->CalCurve Quantify Quantification Result Final Concentration Determination Quantify->Result Ratio Peak Area Ratio Calculation (Analyte / Internal Standard) Ratio->Quantify CalCurve->Ratio

Caption: Figure 1: A typical bioanalytical workflow for quantifying unlabeled Probucol.

G Figure 2: Probucol's Mechanism of Action in Cholesterol Metabolism cluster_synthesis Cholesterol Synthesis cluster_ldl LDL Metabolism cluster_excretion Bile Excretion Probucol Probucol Inhibit_Synth Inhibition of Early Steps in Cholesterol Synthesis Probucol->Inhibit_Synth LDL_Catabolism Increased Catabolic Rate of LDL Probucol->LDL_Catabolism LDL_Oxidation Inhibition of LDL Oxidation (Antioxidant Effect) Probucol->LDL_Oxidation Bile_Excretion Increased Cholesterol Excretion into Bile Probucol->Bile_Excretion Result Lowered Plasma Cholesterol Levels Inhibit_Synth->Result LDL_Catabolism->Result Bile_Excretion->Result

Caption: Figure 2: The multifaceted mechanism of Probucol's lipid-lowering effects.

References

An In-Depth Technical Guide to Probucol-13C3: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol-13C3 is the isotopically labeled form of Probucol (B1678242), a lipophilic compound with significant anti-hyperlipidemic and antioxidant properties. The incorporation of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic research, allowing for precise tracking and quantification in biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its key signaling pathways and potential experimental workflows.

Chemical Structure and Properties

This compound is structurally identical to Probucol, with the exception of the three carbon atoms in the isopropylidene bridge, which are replaced with carbon-13 isotopes.

Chemical Structure:

The chemical structure of this compound is represented by the following SMILES string: CC(C)(C)c1cc(S--INVALID-LINK--([13CH3])Sc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, Probucol, is presented in the table below for easy comparison.

PropertyThis compoundProbucolReference(s)
IUPAC Name 2,6-di-tert-butyl-4-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl[1,3-13C3]propan-2-ylsulfanyl]phenol2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol[2]
Molecular Formula (13C)3C28H48O2S2C31H48O2S2[3][4]
Molecular Weight 519.82 g/mol 516.8 g/mol [2][3]
CAS Number 1173019-29-823288-49-5[2][5]
Appearance White to off-white powder/crystalline solidWhite, odourless crystalline powder[1][5][6]
Melting Point Not explicitly available for 13C3 variant125-128 °C[2]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.Soluble in most organic solvents; sparingly soluble in aqueous solutions.[3][6]
Storage Temperature -20°CRoom temperature or as specified[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton signals of the methyl groups on the isopropylidene bridge would appear as doublets due to coupling with the adjacent 13C atoms.

  • 13C NMR: The signals for the three carbon atoms of the isopropylidene bridge would be significantly enhanced and would exhibit 13C-13C coupling if the labeling pattern allows.

Mass Spectrometry (MS):

Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of this compound.

  • Mass Shift: The molecular ion peak of this compound will be observed at an m/z value that is 3 units higher than that of unlabeled Probucol (M+3)[1].

  • Fragmentation Pattern: The fragmentation of Probucol in mass spectrometry typically involves cleavage of the C-S bonds. A key fragment ion for unlabeled Probucol is observed at m/z 236.1[2][7]. For this compound, the corresponding fragment containing the labeled isopropylidene group would be expected at a higher m/z value.

Experimental Protocols

1. Synthesis and Purification of Probucol:

While a specific protocol for this compound is proprietary to manufacturers, a general synthesis method for unlabeled Probucol is described in the literature. This can be adapted for the synthesis of the labeled compound by using a 13C-labeled acetone (B3395972) or a related precursor.

  • Reaction: A common synthesis route involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol (B120284) with a suitable three-carbon linker under catalytic conditions[8]. For this compound, [1,2,3-13C3]acetone would be the logical labeled precursor.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final product with high purity[8].

2. Quantification of Probucol in Biological Samples by HPLC-MS/MS:

This protocol is adapted from a validated method for the determination of Probucol in human plasma and is suitable for pharmacokinetic studies using this compound as an internal standard or as the analyte itself[2][7].

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., a deuterated analog of Probucol or another suitable compound).

    • Perform liquid-liquid extraction with a mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).

    • Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Ultimate CN column (50 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Acetonitrile:water:ammonia water (97:3:0.05), with pH adjusted to 7.2 with formic acid.

    • Flow Rate: As optimized for the specific column and system.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Probucol: m/z 515.5 → 236.1

      • This compound: m/z 518.5 → 236.1 (or other appropriate fragment)

Biological Activity and Signaling Pathways

Probucol exerts its biological effects primarily through its potent antioxidant properties and its influence on cholesterol metabolism and transport.

1. Reverse Cholesterol Transport Pathway:

Probucol modulates reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. It influences several key proteins in this pathway:

  • ABCA1 (ATP-binding cassette transporter A1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from cells to lipid-poor apolipoproteins[5]. This may contribute to the observed decrease in high-density lipoprotein (HDL) cholesterol levels in patients treated with Probucol.

  • CETP (Cholesteryl Ester Transfer Protein): Probucol increases the activity of CETP, which facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL)[9].

  • SR-BI (Scavenger Receptor Class B Type I): Probucol can enhance the hepatic expression of SR-BI, a receptor that mediates the selective uptake of cholesteryl esters from HDL into the liver.

G cluster_cell Peripheral Cell (e.g., Macrophage) cluster_blood Bloodstream cluster_liver Liver Free Cholesterol Free Cholesterol ABCA1 ABCA1 Free Cholesterol->ABCA1 Efflux Lipid-poor ApoA-I Lipid-poor ApoA-I ABCA1->Lipid-poor ApoA-I Nascent HDL Nascent HDL Lipid-poor ApoA-I->Nascent HDL HDL HDL Nascent HDL->HDL Matures CETP CETP HDL->CETP CE SR-BI SR-BI HDL->SR-BI CE Uptake LDL LDL CETP->LDL CE Probucol_effect_CETP Probucol (+) Probucol_effect_CETP->CETP Bile Excretion Bile Excretion SR-BI->Bile Excretion Probucol_inhibition Probucol (-) Probucol_inhibition->ABCA1

Caption: Probucol's modulation of the reverse cholesterol transport pathway.

2. Keap1/Nrf2 Antioxidant Signaling Pathway:

Probucol is a potent antioxidant that can activate the Keap1/Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

  • Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or the presence of activators like Probucol disrupts this interaction, allowing Nrf2 to translocate to the nucleus.

  • Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release Probucol Probucol Probucol->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits binding ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Keap1/Nrf2 antioxidant pathway by Probucol.

Experimental Workflow: Metabolic Flux Analysis

This compound is an ideal tracer for use in metabolic flux analysis (MFA) studies to investigate the metabolic fate of the drug itself and its impact on cellular metabolism.

Objective: To quantify the intracellular metabolic flux distribution in a cell line (e.g., cancer cells) in the presence of this compound.

cluster_culture Cell Culture cluster_analysis Analysis cluster_modeling Modeling Cells Cell Culture (e.g., Cancer Cells) Incubation Incubation Cells->Incubation Medium Culture Medium with This compound Medium->Cells Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Isotopologue Distribution Data LCMS->Data Flux_Calculation Flux Calculation Software Data->Flux_Calculation Model Metabolic Model Model->Flux_Calculation Results Metabolic Flux Map Flux_Calculation->Results

Caption: A typical experimental workflow for metabolic flux analysis using this compound.

Conclusion

This compound is a powerful research tool for scientists and drug development professionals. Its well-defined chemical structure and properties, combined with its utility as a stable isotope tracer, enable detailed investigations into its pharmacokinetics, metabolism, and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies involving this important compound. Further research utilizing this compound will undoubtedly continue to unravel the complexities of its biological effects and potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Probucol-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Probucol-¹³C₃, an isotopically labeled variant of the lipid-lowering agent Probucol (B1678242). The information presented herein is compiled from established chemical principles and published methods for the synthesis of unlabeled Probucol and related compounds, intended to serve as a foundational resource for researchers in drug development and metabolic studies.

Introduction

Probucol is a diphenolic compound with potent antioxidant and anti-inflammatory properties, historically used as an anticholesteremic agent.[1] Its mechanism of action involves altering lipoprotein metabolism and inhibiting the oxidative modification of low-density lipoprotein (LDL).[1] Isotopically labeled Probucol, specifically Probucol-¹³C₃, serves as an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry. The three ¹³C atoms in the propane (B168953) bridge provide a distinct mass shift, enabling precise differentiation from the unlabeled endogenous or administered drug.

This document outlines a detailed methodology for the synthesis of Probucol-¹³C₃, followed by a comprehensive purification protocol to achieve high purity suitable for analytical applications.

Synthesis of Probucol-¹³C₃

The synthesis of Probucol-¹³C₃ is proposed via a well-established reaction for the formation of dithioacetals: the acid-catalyzed reaction of a thiol with a ketone. In this case, two equivalents of 2,6-di-tert-butyl-4-mercaptophenol (B120284) react with one equivalent of acetone-¹³C₃.

Overall Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_products Products Thiol 2,6-di-tert-butyl-4-mercaptophenol (2 eq.) Reaction_Point Thiol->Reaction_Point Acetone Acetone-¹³C₃ Acetone->Reaction_Point Probucol Probucol-¹³C₃ Water H₂O Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction_Point Reaction_Point->Probucol Reaction_Point->Water

Caption: Overall reaction for the synthesis of Probucol-¹³C₃.

Experimental Protocol: Synthesis

This proposed protocol is adapted from established methods for the synthesis of unlabeled Probucol.[2]

Materials:

  • 2,6-di-tert-butyl-4-mercaptophenol

  • Acetone-¹³C₃ (≥99% isotopic purity)

  • Methanol (B129727) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butyl-4-mercaptophenol (2.0 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • Addition of Labeled Ketone: To the stirred solution, add acetone-¹³C₃ (1.0 equivalent).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and then further cool in an ice bath to induce precipitation of the product.

  • Isolation: Collect the crude Probucol-¹³C₃ precipitate by vacuum filtration and wash with a small amount of cold methanol to remove residual acid and unreacted starting materials.

  • Drying: Dry the crude product under vacuum.

Purification of Probucol-¹³C₃

Purification of the crude Probucol-¹³C₃ is critical to remove any unreacted starting materials, by-products, and other impurities. A multi-step approach involving recrystallization followed by preparative high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Purification Workflow

Purification_Workflow Crude Crude Probucol-¹³C₃ Recrystallization Recrystallization (e.g., from ethanol (B145695)/water) Crude->Recrystallization Filtration1 Filtration & Drying Recrystallization->Filtration1 SemiPure Semi-pure Probucol-¹³C₃ Filtration1->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventEvap Solvent Evaporation FractionCollection->SolventEvap Pure Pure Probucol-¹³C₃ (>98%) SolventEvap->Pure

Caption: Proposed workflow for the purification of Probucol-¹³C₃.

Experimental Protocol: Purification

A. Recrystallization:

Recrystallization is an effective technique for removing the bulk of impurities from the crude product.

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of Probucol.

  • Dissolution: Dissolve the crude Probucol-¹³C₃ in a minimal amount of hot ethanol.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add water to the hot ethanol solution until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

B. Preparative High-Performance Liquid Chromatography (HPLC):

For achieving high purity (>98%), preparative HPLC is the recommended final purification step.

Instrumentation and Conditions (Illustrative):

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 15-20 mL/min
Detection UV at 241 nm
Injection Volume Dependent on concentration and column capacity
Sample Preparation Dissolve semi-pure Probucol-¹³C₃ in the initial mobile phase composition

Procedure:

  • Method Development: Optimize the mobile phase gradient on an analytical scale to achieve good separation of Probucol from its impurities.

  • Preparative Run: Scale up the optimized method to the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the main Probucol-¹³C₃ peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Lyophilize the remaining aqueous solution to obtain the final, high-purity Probucol-¹³C₃ as a white to off-white powder.

Characterization and Data

The identity, purity, and isotopic enrichment of the final product should be confirmed by various analytical techniques.

Quantitative Data Summary

The following table summarizes the expected and target specifications for the synthesized Probucol-¹³C₃.

ParameterSpecificationAnalytical Method
Chemical Formula ¹³C₃C₂₈H₄₈O₂S₂-
Molecular Weight 519.84 g/mol Mass Spectrometry
Appearance White to off-white powderVisual Inspection
Chemical Purity > 98%HPLC-UV
Isotopic Purity ≥ 99 atom % ¹³CMass Spectrometry
Identity Conforms to the structure of Probucol-¹³C₃¹H NMR, ¹³C NMR, MS
Analytical Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV method, as described for the purification step, can be used to determine the chemical purity of the final product.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and the isotopic enrichment of Probucol-¹³C₃. A mass shift of +3 amu compared to unlabeled Probucol is expected. High-resolution mass spectrometry can be used for accurate mass determination. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum will be very similar to that of unlabeled Probucol and can be used to confirm the overall structure.

    • ¹³C NMR: The ¹³C NMR spectrum will show enhanced signals for the three carbon atoms of the propane-2,2-diyl group, confirming the position of the isotopic labels.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity Probucol-¹³C₃. The proposed methodologies are based on established chemical principles and are intended to guide researchers in the preparation of this valuable analytical standard. Adherence to the described protocols, with appropriate optimization, should yield Probucol-¹³C₃ suitable for demanding applications in drug metabolism and pharmacokinetic research.

References

The Role of Probucol-13C3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principle: Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).

Probucol-13C3 is the ideal SIL-IS for Probucol (B1678242) quantification. Its "mechanism of action" as an internal standard is rooted in its near-identical physicochemical properties to unlabeled Probucol.[1] Because of this, it behaves almost identically during the entire analytical process, from extraction to detection.[2]

Key advantages of using a SIL-IS like this compound include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring accurate quantification.[2][3]

  • Compensation for Sample Preparation Variability: Any loss of the analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the SIL-IS. This allows for the correction of recovery inconsistencies.[4]

  • Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, SIL-ISs significantly enhance the precision and accuracy of the analytical method.[1][5]

The fundamental principle is that a known amount of the SIL-IS is added to the sample at the very beginning of the workflow. The quantification is then based on the ratio of the MS response of the analyte to the MS response of the SIL-IS. This ratiometric measurement is inherently more reliable than relying on the absolute response of the analyte alone.[1]

Probucol and this compound: A Comparative Overview

Probucol is a highly lipophilic compound with antioxidant properties.[6] Its analysis in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies.

PropertyProbucolThis compound
Chemical Structure C₃₁H₄₈O₂S₂¹³C₃C₂₈H₄₈O₂S₂
Molecular Weight ~516.8 g/mol ~519.8 g/mol
Physicochemical Properties Highly lipophilic, insoluble in water.[6]Virtually identical to Probucol.
Chromatographic Behavior Elutes at a specific retention time under defined LC conditions.Co-elutes with Probucol.
Mass Spectrometric Detection Detected at a specific mass-to-charge ratio (m/z).Detected at a higher m/z due to the three ¹³C atoms.

The three-unit mass difference between Probucol and this compound allows for their distinct detection by the mass spectrometer, while their identical chemical nature ensures they behave as one during the analytical process.

Experimental Protocol: Quantification of Probucol in Human Plasma

While a specific validated method for Probucol using this compound is not detailed in the available literature, a comprehensive HPLC-MS/MS method has been validated for the quantification of Probucol in human plasma using a different internal standard, physcion (B1677767).[7][8][9] The following protocol is adapted from this validated method and represents a robust approach for which this compound would be the ideal internal standard.

Sample Preparation
  • Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution (at a known concentration) to each plasma sample, calibration standard, and quality control sample. In the cited method, physcion was used.

  • Extraction: Add 1.0 mL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).[7][8][9]

  • Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject a defined volume (e.g., 10 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Conditions
ParameterSetting
HPLC System Agilent 1200 or equivalent
Column Ultimate CN (50 mm × 4.6 mm, 5 µm)[7][8][9]
Mobile Phase Acetonitrile:Water:Ammonia Water (97:3:0.05), pH adjusted to 7.2 with formic acid[7][8][9]
Flow Rate 0.8 mL/min
Column Temperature 30°C
Mass Spectrometer API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[7][8][9]
MRM Transitions Probucol: 515.5 → 236.1[7][8][9]This compound (Predicted): 518.5 → 236.1 or other suitable fragment

Method Validation Data

The following tables summarize the validation data from the cited method for Probucol analysis.[7][8][9] These results demonstrate the performance of a well-validated bioanalytical method. The use of this compound as the internal standard would be expected to yield similar or superior performance in terms of precision and accuracy.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range 2.5 - 6000 ng/mL
Correlation Coefficient (r²) > 0.99
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low5.0< 4.67%< 5.72%
Medium500< 4.67%< 5.72%
High5000< 4.67%< 5.72%
Table 3: Recovery
Concentration (ng/mL)Recovery (%)
5.093.02%
500104.12%
500098.56%

Visualizing the Workflow and Principles

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction (Ethyl Ether:Dichloromethane) add_is->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂ Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Workflow for the quantification of Probucol in plasma.

Principle of Internal Standard Correction

G cluster_0 cluster_1 cluster_2 sp Sample Preparation (e.g., Extraction) inj Injection & Chromatography sp->inj ion Ionization (MS Source) inj->ion det Detection (MS Detector) ion->det a1 Analyte a2 Analyte a1->a2 Variable Loss a3 Analyte a2->a3 Variable Response a4 Analyte a3->a4 Inaccurate Result b1 Analyte + IS b2 Analyte + IS b1->b2 Proportional Loss b3 Ratio (Analyte/IS) b2->b3 Proportional Response b4 Accurate Result b3->b4 Correction Applied

Caption: How a SIL-IS corrects for analytical variability.

Conclusion

This compound serves as the ideal internal standard for the quantification of Probucol in biological matrices. Its mechanism of action lies in its ability to perfectly mimic the behavior of the unlabeled analyte throughout the analytical process. This allows for the effective correction of matrix effects and procedural inconsistencies, which is paramount for the generation of high-quality, reliable data in regulated bioanalysis. The presented experimental protocol, while adapted from a method using a different internal standard, provides a robust framework for the development and validation of a bioanalytical method for Probucol, where the incorporation of this compound would represent the state-of-the-art and most scientifically sound approach.

References

Applications of Probucol-13C3 in Lipidomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Probucol-13C3 as an internal standard in quantitative lipidomics research. Probucol, a well-established antioxidant and lipid-lowering agent, offers a unique advantage as a non-endogenous molecule for spiking into biological samples, thereby minimizing interference with native lipid species. Its carbon-13 labeled analogue, this compound, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, enabling precise and accurate measurement of a wide range of lipid molecules.

Introduction to this compound in Lipidomics

Quantitative lipidomics aims to accurately measure the abundance of various lipid species within a biological system. This is often challenged by variations introduced during sample preparation, extraction, and analysis. The use of a stable isotope-labeled internal standard (IS) is a gold-standard approach to correct for these variations. An ideal IS is a compound that is chemically and physically similar to the analytes of interest but is isotopically distinct, allowing it to be differentiated by a mass spectrometer.

This compound is the ¹³C-labeled version of Probucol, an anti-hyperlipidemic drug. As Probucol is not naturally present in biological systems, its labeled form is an excellent choice for an internal standard in lipidomics studies. It is added to a sample at a known concentration before any processing steps, ensuring that it experiences the same experimental variations as the endogenous lipids. By normalizing the signal of the endogenous lipids to the signal of this compound, researchers can achieve more accurate and reproducible quantification.

Core Principles of Internal Standardization in Lipidomics

The fundamental principle of using an internal standard is to provide a reference point for the quantification of target analytes. The ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration. This method effectively corrects for:

  • Sample Loss: During lipid extraction and sample preparation, some sample may be lost. The internal standard, added at the beginning, accounts for this loss.

  • Ionization Efficiency: The efficiency of ionization in the mass spectrometer can vary between samples. The internal standard helps to normalize these variations.

  • Injection Volume: Minor variations in the volume of sample injected into the LC-MS system can be corrected for by using the analyte-to-internal standard ratio.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for successful quantitative lipidomics. The following sections detail a comprehensive workflow for the analysis of lipids in human plasma using this compound as an internal standard.

Materials and Reagents
Material/ReagentSupplierCatalog Number
This compoundMedChemExpressHY-B0438S1
Human Plasma (K2EDTA)Reputable Bio-supplier-
Chloroform (HPLC Grade)Fisher ScientificC298-4
Methanol (B129727) (HPLC Grade)Fisher ScientificA452-4
Water (LC-MS Grade)Fisher ScientificW6-4
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Isopropanol (LC-MS Grade)Fisher ScientificA461-4
Ammonium (B1175870) Formate (B1220265)Sigma-Aldrich70221
Formic AcidSigma-AldrichF0507
Sample Preparation and Lipid Extraction (Folch Method)
  • Thaw Samples: Thaw frozen human plasma samples on ice.

  • Spike Internal Standard: To a 1.5 mL microcentrifuge tube, add a known amount of this compound solution in methanol to achieve a final concentration of 500 ng/mL in the final extract.

  • Add Plasma: Add 50 µL of thawed human plasma to the tube containing the internal standard.

  • Add Solvents: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Homogenize: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collect Lipid Layer: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol/isopropanol for LC-MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient 0-2 min, 32% B; 2-15 min, 32-85% B; 15-16 min, 85-99% B; 16-20 min, 99% B; 20.1-25 min, 32% B
Flow Rate 0.4 mL/min
Column Temperature 55°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for targeted lipid quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative and Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions for Probucol and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Probucol515.5236.1Negative
This compound518.5239.1Negative

Note: The precursor ion for this compound is +3 Da compared to unlabeled Probucol, and the corresponding fragment ion is also expected to be +3 Da. These transitions should be optimized on the specific mass spectrometer being used.

Data Processing and Quantification

  • Peak Integration: Integrate the peak areas of the endogenous lipids and the this compound internal standard using the instrument's software.

  • Calculate Peak Area Ratios: For each lipid analyte, calculate the ratio of its peak area to the peak area of this compound.

  • Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of a representative lipid standard for each class and a constant concentration of this compound. Plot the peak area ratio of the lipid standard to the internal standard against the concentration of the lipid standard.

  • Quantify Lipids: Determine the concentration of each endogenous lipid in the samples by using the calculated peak area ratio and interpolating from the corresponding calibration curve.

The concentration of an analyte can be calculated using the following formula:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor is the slope of the calibration curve.

Visualizations of Workflows and Pathways

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing thaw Thaw Plasma spike Spike with this compound thaw->spike extract Lipid Extraction (Folch) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratios integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Lipids calibrate->quantify G Probucol Probucol LDL_C LDL Catabolism Probucol->LDL_C Increases HDL_C HDL Levels Probucol->HDL_C Decreases Chol_Efflux Cholesterol Efflux Probucol->Chol_Efflux Inhibits Antioxidant Antioxidant Activity Probucol->Antioxidant Promotes Lipid_Perox Lipid Peroxidation Antioxidant->Lipid_Perox Inhibits

A Technical Guide to Studying the In Vivo Metabolism of Probucol Using Stable Isotope Labeling with Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope Labeling in Metabolism Studies

Understanding the in vivo metabolism of a therapeutic agent is fundamental to drug development, providing critical insights into its efficacy, safety, and pharmacokinetic profile. Probucol (B1678242), a lipophilic drug with potent antioxidant and lipid-lowering properties, has a complex metabolic fate that influences its mechanism of action.[1][2] Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that enables the precise tracking of a drug and its metabolites through biological systems.[3][4]

By replacing one or more atoms of the drug molecule with a stable, heavy isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can administer the labeled compound and differentiate it from its endogenous or unlabeled counterparts using mass spectrometry (MS).[4][5] The use of Probucol-13C3, a carbon-13 labeled version of Probucol, offers an unambiguous method to trace the biotransformation of the parent drug, identify novel metabolites, and quantify their distribution in various biological matrices. This guide provides a comprehensive overview of the methodologies and data interpretation strategies for conducting in vivo metabolism studies of Probucol using this compound.

Probucol Biotransformation and Metabolic Pathways

Probucol undergoes extensive metabolism in the body. Its biotransformation is a key aspect of its pharmacological activity and clearance. While the complete metabolic map is complex, major pathways involve oxidation of the sulfur atoms and the tert-butyl groups, leading to the formation of several key metabolites. The antioxidant properties of Probucol are closely linked to its metabolism, particularly the formation of quinone and diphenoquinone (B1195943) derivatives.[6]

The major metabolic transformations include:

  • Oxidation: The sulfur atoms in the dithioacetal bridge are susceptible to oxidation, forming sulfoxides and sulfones.

  • Hydroxylation: The tert-butyl groups can be hydroxylated, initiating further oxidation.

  • Formation of Active Metabolites: Some metabolites, such as quinones and diphenoquinones, retain antioxidant activity and contribute to the overall pharmacological effect.[6]

A simplified diagram of this metabolic process is presented below.

G cluster_0 Probucol Metabolism Probucol This compound (Parent Drug) Metabolite1 Sulfoxide Metabolites Probucol->Metabolite1 Phase I Oxidation (CYP450) Metabolite2 Hydroxylated Metabolites Probucol->Metabolite2 Phase I Oxidation (CYP450) Metabolite3 Bisphenol Metabolite Probucol->Metabolite3 Phase I Oxidation (CYP450) Metabolite5 Other Oxidative Metabolites Metabolite1->Metabolite5 Metabolite2->Metabolite5 Metabolite4 Diphenoquinone Metabolite3->Metabolite4 Oxidation Excretion Biliary/Fecal Excretion Metabolite4->Excretion Metabolite5->Excretion G cluster_workflow In Vivo Metabolism Study Workflow cluster_prep Dosing Dosing (Oral Gavage of this compound) Collection Sample Collection Dosing->Collection Blood Blood (Plasma) Collection->Blood Urine Urine Collection->Urine Feces Feces / Tissues Collection->Feces PPT Protein Precipitation Blood->PPT SPE Solid-Phase Extraction Urine->SPE LLE Liquid-Liquid Extraction Feces->LLE Preparation Sample Preparation Analysis LC-MS/MS Analysis Preparation->Analysis PPT->Preparation SPE->Preparation LLE->Preparation Data Data Processing & Analysis Analysis->Data PK Pharmacokinetic Modeling Data->PK MetID Metabolite Identification Data->MetID Quant Quantification Data->Quant

References

A Technical Guide to High-Purity Probucol-13C3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of high-purity Probucol-13C3 for researchers, scientists, and drug development professionals. It covers commercially available sources, key quality specifications, and typical experimental applications, with a focus on its use as an internal standard in pharmacokinetic studies.

Introduction to this compound

Probucol (B1678242) is a lipid-lowering agent with potent antioxidant properties.[1][2][3] Its mechanism of action involves influencing cholesterol transport and inhibiting the oxidative modification of low-density lipoprotein (LDL).[1][4] this compound is a stable isotope-labeled version of Probucol, where three carbon atoms in one of the propyl groups are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, allowing for precise and accurate measurement of unlabeled Probucol in biological samples.[5][]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes the key specifications from prominent vendors. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierProduct NameIsotopic Purity (atom % 13C)Chemical Purity
Sigma-Aldrich (MilliporeSigma) Probucol-(propyl-13C3)99%98% (CP)
MedchemExpress This compoundNot explicitly stated in search results98%
Novachem (distributor for Cambridge Isotopes Ltd) PROBUCOL (PROPYL-13C3, 99%)99%96%
Santa Cruz Biotechnology Probucol-propanyl-13C3Not explicitly stated in search results98%

Quality Control and Analytical Protocols

While specific proprietary methods for the synthesis and purification of this compound are not publicly disclosed by manufacturers, the quality control of stable isotope-labeled compounds generally relies on a combination of analytical techniques to ensure chemical purity and isotopic enrichment.

Determination of Chemical Purity

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a standard method for assessing the chemical purity of pharmaceutical compounds. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is a critical parameter and is typically determined using the following methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the isotopologues of Probucol. The relative intensities of the ion peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are used to calculate the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 1H NMR are powerful techniques for determining the position and extent of isotopic labeling.[7][8][9][10] Specific pulse sequences and analysis of satellite peaks can provide accurate quantification of the 13C enrichment at each labeled position.[7][8][9][10]

Experimental Application: Pharmacokinetic Studies

A primary application of this compound is as an internal standard in pharmacokinetic studies of Probucol.[11][12] The following is a generalized protocol for such a study.

Protocol: Quantification of Probucol in Plasma using LC-MS/MS with this compound as an Internal Standard
  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a stock solution of unlabeled Probucol and this compound in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of unlabeled Probucol into blank plasma.

    • Add a fixed concentration of the this compound internal standard solution to each calibration standard and quality control (QC) sample.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the study plasma sample, add the same fixed amount of this compound internal standard solution.

    • Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate HPLC column (e.g., C18).

    • Use a mobile phase gradient to achieve chromatographic separation of Probucol from other plasma components.

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both Probucol and this compound. For example, for Probucol, this could be m/z 515.5 → 236.1.[12][13] The transition for this compound would be m/z 518.5 → 239.1 (assuming the fragmentation pattern is similar).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (unlabeled Probucol) to the internal standard (this compound) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Probucol in the study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G plasma Plasma Sample is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation is_add->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc HPLC Separation recon->lc ms Tandem MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio cal Generate Calibration Curve ratio->cal quant Quantify Probucol Concentration cal->quant G probucol Probucol ldl_ox LDL Oxidation probucol->ldl_ox Inhibits ldl_cat LDL Catabolism probucol->ldl_cat Enhances abca1 ABCA1 probucol->abca1 Inhibits chol_efflux Cholesterol Efflux abca1->chol_efflux Mediates

References

The Strategic Application of Probucol-¹³C₃ in Preclinical Pharmacokinetic Profiling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of preclinical drug development necessitates a profound understanding of a candidate's pharmacokinetic (PK) profile. Stable isotope labeling, particularly with ¹³C, has emerged as a powerful tool to enhance the precision and efficiency of these critical studies. This guide provides a comprehensive overview of the strategic use of Probucol-¹³C₃, a stable isotope-labeled analog of the lipid-lowering agent Probucol (B1678242), in preclinical pharmacokinetic investigations. By leveraging the unique advantages of ¹³C labeling, researchers can overcome common bioanalytical challenges and gain deeper insights into the absorption, distribution, metabolism, and excretion (ADME) of Probucol.

The primary utility of Probucol-¹³C₃ is as an internal standard for quantitative bioanalysis using mass spectrometry. Its chemical behavior is virtually identical to the unlabeled (or "light") drug, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and identical ionization behavior corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the parent drug in complex biological matrices.

Core Principles of Stable Isotope Labeling in Pharmacokinetics

The use of stable isotopes like ¹³C in pharmacokinetic studies offers several advantages over traditional methods.[1] By administering a ¹³C-labeled compound, researchers can accurately track the drug's metabolic fate and quantify its presence in various biological samples.[1] This approach is particularly valuable in "cold" compound studies where radiolabeling is not desired. The predictable mass shift introduced by the ¹³C isotopes allows for the simultaneous quantification of the parent drug and its metabolites, distinguishing them from endogenous interferences.[]

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study Design

A typical preclinical pharmacokinetic study of Probucol using Probucol-¹³C₃ would involve the following steps:

  • Animal Model Selection: Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for initial PK screening.

  • Dosing:

    • A cohort of animals is administered a defined oral or intravenous dose of unlabeled Probucol.

    • A separate cohort may receive a co-administration of unlabeled Probucol and a micro-tracer dose of Probucol-¹³C₃ to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation and Bioanalysis: Plasma samples are analyzed using a validated LC-MS/MS method.

Detailed Bioanalytical Method: LC-MS/MS Quantification of Probucol

The following protocol is adapted from established methods for the quantification of Probucol in plasma and is directly applicable to Probucol-¹³C₃.[3][4]

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma, add 10 µL of Probucol-¹³C₃ internal standard solution (of known concentration).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • To the supernatant, add 1 mL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).[4]

    • Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 or a cyano (CN) column (e.g., 50 mm x 4.6 mm, 5 µm) is suitable.[3][4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 97:3, v/v) with a modifier like ammonia (B1221849) water or formic acid to adjust the pH.[3][4]

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[3][4]

    • MRM Transitions:

      • Probucol (unlabeled): 515.5 → 236.1[3][4]

      • Probucol-¹³C₃ (internal standard): 518.5 → 239.1 (hypothetical, assuming +3 Da shift in the precursor and a stable fragment)

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis would be used to calculate key pharmacokinetic parameters. The following tables present illustrative data from a hypothetical preclinical study in rats.

Table 1: Illustrative Pharmacokinetic Parameters of Probucol in Rats Following a Single Oral Dose (10 mg/kg)

ParameterUnitMean (n=6)SD
Cₘₐₓng/mL1250210
Tₘₐₓh6.01.5
AUC₀₋ₜng·h/mL458007800
AUC₀₋ᵢₙ𝒻ng·h/mL512009100
t₁/₂h28.55.2

Table 2: Illustrative Plasma Concentration-Time Profile of Probucol in Rats

Time (h)Mean Plasma Concentration (ng/mL)SD
0.515035
132068
2650110
41100180
61250210
81180195
12950160
2455095
4821045
728020

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a preclinical pharmacokinetic study utilizing Probucol-¹³C₃.

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Dosing_Prep Dosing Preparation (Unlabeled Probucol) Animal_Model->Dosing_Prep Dosing Drug Administration (Oral or IV) Dosing_Prep->Dosing IS_Prep Internal Standard Preparation (Probucol-13C3) Sample_Prep Sample Preparation (Protein Precipitation & LLE) IS_Prep->Sample_Prep Sampling Serial Blood Sampling Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Plasma_Sep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Reporting Reporting PK_Calc->Reporting

Caption: Preclinical Pharmacokinetic Study Workflow.

Probucol's Influence on Cholesterol Metabolism

Probucol's mechanism of action involves altering lipoprotein metabolism. While not a direct signaling pathway in the classical sense, its effects can be visualized as an influence on the cholesterol transport system.

G Probucol Probucol LDL_Catabolism Increased LDL Catabolism Probucol->LDL_Catabolism enhances Cholesterol_Synthesis Inhibition of Early Cholesterol Synthesis Probucol->Cholesterol_Synthesis inhibits LDL_Oxidation Inhibition of LDL Oxidation Probucol->LDL_Oxidation inhibits Plasma_LDL Plasma LDL Cholesterol LDL_Catabolism->Plasma_LDL reduces Cholesterol_Synthesis->Plasma_LDL reduces

Caption: Probucol's Mechanism of Action on Cholesterol.

Conclusion

The integration of Probucol-¹³C₃ into preclinical pharmacokinetic studies represents a significant advancement in bioanalytical accuracy and reliability. While this guide outlines the foundational protocols and rationale, the specific parameters of each study should be tailored to the research objectives. The use of stable isotope-labeled internal standards is a best practice that ensures the generation of high-quality, reproducible pharmacokinetic data, ultimately facilitating more informed decision-making in the drug development pipeline.

References

Understanding the Mass Shift of Probucol-¹³C₃ in Mass Spectrometry Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift of Probucol-¹³C₃, a stable isotope-labeled internal standard, in mass spectrometry (MS) analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required for the accurate quantification of Probucol (B1678242) in biological matrices. This document details the theoretical basis of the mass shift, presents experimental data, outlines detailed analytical protocols, and visualizes key concepts and workflows.

Introduction to Probucol and the Role of Stable Isotope-Labeled Internal Standards

Probucol is a lipophilic antioxidant and anti-inflammatory agent that has been investigated for its role in lowering low-density lipoprotein (LDL) cholesterol levels and preventing atherosclerosis.[1][2] Accurate and precise quantification of Probucol in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for its high sensitivity and selectivity.[3] To ensure the reliability of LC-MS/MS data, an internal standard is employed to compensate for variations in sample preparation and instrument response.[4] A stable isotope-labeled internal standard (SIL-IS), such as Probucol-¹³C₃, is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[4] This ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[4]

The Mass Shift of Probucol-¹³C₃

The key feature of a SIL-IS is its mass difference, or "mass shift," from the unlabeled analyte. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.

Theoretical Mass Shift

The molecular formula of Probucol is C₃₁H₄₈O₂S₂. Its ¹³C₃-labeled counterpart, Probucol-¹³C₃, has three ¹²C atoms replaced by ¹³C atoms in the propylidene bridge.

The theoretical mass shift is calculated based on the mass difference between a ¹³C atom and a ¹²C atom.

ParameterValue
Mass of ¹²C12.000000 Da
Mass of ¹³C13.003355 Da
Mass difference (¹³C - ¹²C)1.003355 Da
Total Mass Shift for ³¹³C 3 x 1.003355 Da = 3.010065 Da

Therefore, the theoretical mass difference between Probucol and Probucol-¹³C₃ is approximately 3 Da.

Quantitative Data

The molecular weights of Probucol and Probucol-¹³C₃ are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
ProbucolC₃₁H₄₈O₂S₂516.84
Probucol-¹³C₃C₂₈¹³C₃H₄₈O₂S₂519.82

In a typical LC-MS/MS analysis, the observed mass-to-charge ratio (m/z) will reflect this mass difference. The table below presents the expected and reported precursor ions for Probucol and a predicted precursor ion for Probucol-¹³C₃ in negative ion mode, which is commonly used for Probucol analysis.[3][5][6]

CompoundIonization ModePrecursor Ion (m/z)
ProbucolNegative[M-H]⁻ = 515.5
Probucol-¹³C₃Negative[M-H]⁻ ≈ 518.5

Experimental Protocol for LC-MS/MS Analysis of Probucol using Probucol-¹³C₃

This section outlines a typical experimental protocol for the quantitative analysis of Probucol in human plasma using Probucol-¹³C₃ as an internal standard. This protocol is based on established methods for Probucol analysis and best practices for bioanalytical method validation.[3][5][6]

Materials and Reagents
  • Probucol reference standard

  • Probucol-¹³C₃ internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonia water

  • Formic acid

  • Ethyl ether

  • Dichloromethane

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Probucol-¹³C₃ working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 column (e.g., 50 mm x 2.1 mm, 5 µm)
Mobile PhaseAcetonitrile : Water : Ammonia water (97:3:0.05, v/v/v), adjusted to pH 7.2 with formic acid
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsProbucol: 515.5 → 236.1Probucol-¹³C₃: 518.5 → 236.1 (predicted) or 518.5 → 239.1 (predicted)
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Note on MRM Transition for Probucol-¹³C₃: The product ion for Probucol-¹³C₃ is predicted based on the fragmentation of the unlabeled compound. The major fragment at m/z 236.1 likely results from a cleavage that does not involve the ¹³C-labeled propylidene bridge. Therefore, a transition of 518.5 → 236.1 is a strong possibility. Alternatively, if fragmentation does involve the labeled portion, a different product ion would be observed (e.g., 239.1). The optimal transition must be determined experimentally by infusing a solution of Probucol-¹³C₃ into the mass spectrometer.

Mandatory Visualizations

Signaling Pathway: Probucol's Mechanism of Action

Probucol_Mechanism cluster_lipoprotein Lipoprotein Metabolism cluster_cellular Cellular Processes LDL LDL (Low-Density Lipoprotein) oxLDL Oxidized LDL LDL->oxLDL Oxidation Liver Liver LDL->Liver Uptake HDL HDL (High-Density Lipoprotein) HDL->Liver Delivery Macrophage Macrophage oxLDL->Macrophage FoamCell Foam Cell Formation Macrophage->FoamCell Leads to Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis ABCA1 ABCA1 Transporter ABCA1->HDL Cholesterol Efflux Probucol Probucol Probucol->LDL Increases Catabolism Probucol->oxLDL Inhibits Oxidation Probucol->ABCA1 Promotes Reverse Cholesterol Transport

Caption: Probucol's multifaceted mechanism of action.

Experimental Workflow: Quantitative Analysis using SIL-IS

SIL_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Probucol-¹³C₃ (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quant Quantify Analyte Concentration CalCurve->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

The use of Probucol-¹³C₃ as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Probucol in biological matrices by LC-MS/MS. Understanding the theoretical and practical aspects of its mass shift is fundamental for method development and data interpretation. The +3 Da mass difference provides clear differentiation from the unlabeled analyte, enabling reliable correction for analytical variability. The experimental protocol and workflows presented in this guide offer a robust framework for researchers to develop and validate their own bioanalytical methods for Probucol, ultimately contributing to a better understanding of its pharmacology and clinical utility.

References

Tracing the Antioxidant Pathways of Probucol: A Technical Guide Using Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol (B1678242) is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2] Its mechanism of action extends beyond cholesterol reduction, offering protective effects against oxidative stress, a key player in various pathologies.[3][4] Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs and understanding their mechanisms of action. This technical guide provides a comprehensive overview of how Probucol-13C3, a stable isotope-labeled variant of Probucol, can be employed to trace its metabolic pathways and further unravel its antioxidant activities.

While the use of 14C-labeled Probucol in pharmacokinetic studies has been documented, specific literature detailing the metabolic tracing of this compound is not yet widely available.[5] Therefore, this guide synthesizes established methodologies for stable isotope tracing with the known analytical techniques for Probucol to provide a robust framework for researchers. This compound is commercially available with a chemical purity of 96-98%.[6][7]

Quantitative Data on Probucol's Effects

The following tables summarize quantitative data from studies on Probucol, providing a baseline for the expected physiological and biochemical changes that can be further investigated using this compound.

Table 1: Effect of Probucol on HDL Cholesterol and Antioxidant Properties

ParameterTreatment Group% Change from Control/UntreatedReference
Serum HDL-C LevelsProbucol-treated heterozygous FH patients (n=21)-47%[8][9]
Time to Start of LDL OxidationHDL from Probucol-treated group+112%[8][9][10]
Maximum Rate of LDL OxidationHDL from Probucol-treated group-14%[8][9][10]
Maximum Concentration of Conjugated DienesHDL from Probucol-treated group-15%[8][9][10]
HDL-C Levels in CETP-deficient patientsProbucol (500 mg/day)-22%[11]
Apolipoprotein A-I in CETP-deficient patientsProbucol (500 mg/day)-22%[11]
PON1 Activity/HDL-C in CETP-deficient patientsProbucol (500 mg/day)+30%[11]
Lag Time for LDL and HDL OxidationProbucol (500 mg/day)> +180%[11]

Table 2: In Vitro Antioxidant Activity of Probucol

ConditionProbucol ConcentrationEffectReference
Cu2+-induced LDL oxidation0.6 mol% in LDLIncreased half-maximal oxidation time from 130 to 270 min[12]
Cu2+-induced LDL oxidation4.2 mol% in LDLPrevented lipid oxidation[12]

Experimental Protocols

This section outlines detailed methodologies for tracing the metabolic pathways of this compound, from in vivo or in vitro administration to sample analysis.

In Vivo Administration and Sample Collection (Animal Model)
  • Animal Model: Wistar rats or New Zealand white rabbits are suitable models.[1][13]

  • Dosage and Administration: this compound can be administered orally, mixed with chow, or via intraperitoneal injection. A typical oral dose for rabbits is 500 mg/kg/day.[13]

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of this compound and its metabolites. Plasma can be separated by centrifugation.

    • Tissues: At the end of the study, harvest tissues of interest (e.g., liver, adipose tissue, aorta) to assess tissue distribution and metabolism.

    • Urine and Feces: Collect urine and feces to identify and quantify excretory metabolites.

In Vitro Cell Culture Experiments
  • Cell Lines: Hepatocytes, macrophages, or other cell lines relevant to antioxidant activity can be used.

  • Treatment: Incubate cells with this compound at various concentrations and time points.

  • Sample Collection:

    • Cell Lysates: Harvest cells and prepare lysates for analysis of intracellular this compound and its metabolites.

    • Culture Media: Collect the culture media to analyze secreted metabolites.

Sample Preparation for Mass Spectrometry
  • Extraction:

    • Plasma/Serum: Perform liquid-liquid extraction using a solvent mixture such as ethyl ether:dichloromethane (1:1, v/v).

    • Tissues: Homogenize tissues and perform solid-phase extraction or liquid-liquid extraction to isolate this compound and its metabolites.

  • Internal Standard: The use of an internal standard, such as unlabeled Probucol or a deuterated analog, is recommended for accurate quantification.

LC-MS/MS Analysis of this compound and its Metabolites

The following is a general protocol for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography:

    • Column: A C18 or a cyano (CN) column can be used for separation.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonia (B1221849) is typically used.

    • Flow Rate: A flow rate of 0.2-1.0 mL/min is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative or positive mode can be used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of this compound and its expected metabolites. Full scan and product ion scan modes can be used for the identification of unknown metabolites.

    • Fragmentation: The fragmentation pattern of Probucol can be used to identify its metabolites. The specific m/z transitions for this compound will be shifted by +3 compared to the unlabeled compound.

Antioxidant Capacity Assays

To assess the functional consequences of Probucol metabolism, various antioxidant capacity assays can be performed on samples from in vivo or in vitro experiments.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the free radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of peroxyl radical-induced oxidation.[14]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability to reduce ferric iron.[15]

  • Measurement of Malondialdehyde (MDA): MDA is a marker of lipid peroxidation and can be measured to assess oxidative stress.[13]

Signaling Pathways and Experimental Workflows

The antioxidant effects of Probucol are mediated through various signaling pathways. This compound tracing can help to elucidate the direct and indirect involvement of Probucol and its metabolites in these pathways.

Keap1-Nrf2 Signaling Pathway

Probucol has been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.[3][16][17] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like Probucol, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.[16]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probucol Probucol Keap1_Nrf2 Keap1-Nrf2 Complex Probucol->Keap1_Nrf2 activates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Probucol activates the Keap1-Nrf2 antioxidant pathway.
HDL-Mediated Antioxidant Activity

Probucol enhances the antioxidant function of High-Density Lipoprotein (HDL) in part by increasing the activity of paraoxonase 1 (PON1), an HDL-associated enzyme that protects against lipid peroxidation.[9][13][18]

Probucol Probucol PON1 PON1 Activity Probucol->PON1 increases HDL HDL HDL->PON1 carries LDL_ox LDL Oxidation PON1->LDL_ox inhibits Atherosclerosis Atherosclerosis LDL_ox->Atherosclerosis promotes

Probucol enhances HDL antioxidant function via PON1.
Proposed Experimental Workflow for this compound Tracing

The following diagram illustrates a comprehensive workflow for tracing the metabolic fate of this compound.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Admin Administration of This compound (In Vivo / In Vitro) Sample_Collection Sample Collection (Blood, Tissues, Cells) Admin->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Functional_Assay Functional Assays (Antioxidant Capacity) Sample_Collection->Functional_Assay LC_MS LC-MS/MS Analysis Extraction->LC_MS Metabolite_ID Metabolite Identification (Mass Shift +3) LC_MS->Metabolite_ID Quantification Quantification of This compound and Metabolites Metabolite_ID->Quantification Pathway_Analysis Metabolic Pathway Elucidation Quantification->Pathway_Analysis Mechanism Mechanism of Action Elucidation Pathway_Analysis->Mechanism Functional_Assay->Mechanism

Workflow for this compound metabolic tracing.

Conclusion

The use of this compound in metabolic tracing studies holds significant promise for deepening our understanding of its antioxidant mechanisms. By combining stable isotope labeling with advanced mass spectrometry techniques, researchers can identify the metabolic products of Probucol and elucidate how they interact with key cellular pathways involved in redox signaling. This technical guide provides a foundational framework for designing and executing such studies, which will ultimately contribute to the development of more effective antioxidant therapies. The detailed protocols and workflow diagrams presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research.

References

An In-depth Technical Guide to the Safety and Handling of Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Probucol-13C3, an isotopically labeled form of Probucol (B1678242). The information presented is primarily based on the data available for the unlabeled parent compound, Probucol, as the carbon-13 isotope is not expected to significantly alter its chemical or toxicological properties. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting.

Chemical and Physical Properties

This compound is a synthetic, lipid-lowering agent that is isotopically labeled with three carbon-13 atoms. It is a white to fine yellow crystalline solid that is partly miscible in water.[1]

PropertyValueReference
Chemical Formula ¹³C₃C₂₈H₄₈O₂S₂
Molecular Weight 519.82 g/mol
CAS Number 1173019-29-8
Appearance Powder
Melting Point 124-127 °C (for Probucol)[1]
Storage Temperature -20°C
Solubility Partly miscible in water[1]

Toxicological Data

Toxicological data is crucial for understanding the potential health hazards associated with a compound. The following tables summarize the available acute toxicity data for Probucol.

Acute Toxicity Values:

TestSpeciesRouteValueReference
TDLoHumanOral3650 mg/kg[1]
LD50MouseIntraperitoneal>800 mg/kg[1]
TDLoRatOral17500 mg/kg[1]
TDLoMouseOral17500 mg/kg[1]
TCLoRatInhalation15 mg/m³/4h[1]
LD50RatOral>5 g/kg[2]

Hazard Identification:

Probucol is considered a hazardous substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Accidental ingestion may be damaging to the health of the individual, particularly those with pre-existing organ damage.[1]

Safety and Handling Guidelines

3.1. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles.[1][3]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Respiratory Protection: A particulate respirator should be used, especially when handling the powder form, to avoid inhalation.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[1]

3.2. Handling Procedures

  • Work in a well-ventilated area to avoid dust accumulation.[1]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when handling the compound.[1]

  • Keep containers securely sealed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

3.3. Storage

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature for this compound is -20°C.

  • Store away from incompatible materials, such as oxidizing agents.[1]

3.4. First-Aid Measures

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]
Eye Contact Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Vacuum or sweep up the material and place it in a suitable container for disposal.[1]

    • Dampen with water to prevent dusting before sweeping.[1]

  • Major Spills:

    • Alert personnel in the area and emergency responders.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses.[1]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] A solid water stream may be inefficient.

  • Specific Hazards: Probucol is a combustible solid that burns but propagates flame with difficulty.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for conducting safety and toxicological assessments of a chemical compound like this compound.

G General Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Risk Assessment & Reporting A Literature Review & In Silico Prediction C Cytotoxicity Assays A->C B Physicochemical Characterization B->C D Genotoxicity Assays C->D E Metabolism & Pharmacokinetics D->E F Acute Toxicity Studies E->F G Sub-chronic & Chronic Toxicity Studies F->G H Reproductive & Developmental Toxicity G->H I Dose-Response Assessment H->I J Exposure Assessment I->J K Risk Characterization J->K L Safety Data Sheet (SDS) Generation K->L

Caption: General workflow for assessing the safety of a chemical compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not dispose of together with household garbage, and do not allow the product to reach the sewage system. Uncleaned packaging should be disposed of according to official regulations.

References

The Role of Probucol-13C3 in Unraveling Cardiovascular Disease Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol (B1678242), a lipid-lowering agent with potent antioxidant properties, has long been a subject of intense research in the context of cardiovascular disease (CVD). Its unique dual action on lipid metabolism and oxidative stress presents a compelling, albeit complex, therapeutic profile. The advent of stable isotope-labeled compounds, such as Probucol-13C3, has provided researchers with a powerful tool to dissect its intricate mechanisms of action, metabolic fate, and impact on cellular lipid dynamics. This technical guide provides an in-depth overview of the role of this compound in cardiovascular research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction: Probucol and its Complex Cardiovascular Profile

Probucol is a diphenolic compound that was initially developed for its cholesterol-lowering effects. It effectively reduces low-density lipoprotein cholesterol (LDL-C) levels, a primary target in the prevention of atherosclerosis. However, unlike many other lipid-lowering agents, probucol also significantly decreases high-density lipoprotein cholesterol (HDL-C) levels, a characteristic that has generated considerable scientific debate.[1][2] Despite this, numerous studies have highlighted its potent antioxidant and anti-inflammatory properties, which are believed to contribute to its anti-atherosclerotic effects.[3][4] Probucol has been shown to inhibit the oxidative modification of LDL, a critical step in the formation of foam cells and the development of atherosclerotic plaques.[5][6][7][8]

The introduction of this compound, a stable isotope-labeled version of the drug, has been instrumental in advancing our understanding of its pharmacokinetics and metabolic effects. The carbon-13 isotope allows for precise tracing and quantification of the drug and its metabolites in biological systems using mass spectrometry-based techniques.[9][10][11] This has been particularly valuable in lipidomics studies, enabling researchers to track the influence of probucol on the synthesis, transport, and fate of various lipid species implicated in cardiovascular disease.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of probucol in the context of cardiovascular disease.

Table 1: Effect of Probucol on Plasma Lipid Levels

Study/ModelTreatment GroupLDL-C ChangeHDL-C ChangeReference
PQRST (Hypercholesterolemic patients)Probucol↓ 12%↓ 24%
PROSPECTIVE (CHD patients)Probucol + Statin↓ 10.1% (at 3 years)Significant ↓[12]
Heterozygous FH patientsProbucol-↓ 47%[13]
Male Volunteers (Low-dose)Probucol (250 mg/day)No significant change↓ 8.9% (not significant)
Hypercholesterolemic patientsProbucol (500 mg b.i.d.)↓ 17%-[6]

Table 2: Impact of Probucol on Cardiovascular Events and Atherosclerosis Progression

StudyPrimary EndpointProbucol Group OutcomeControl Group OutcomeHazard Ratio (95% CI)p-valueReference
PROSPECTIVE & IMPACT (Integrated Analysis) Major Adverse Cerebrocardiovascular EventsLower incidence (trend)Higher incidence (trend)0.67 (0.44–1.03)Not significant[14][15]
POSITIVE (Heterozygous FH) First Cardiovascular EventSignificantly lower incidenceHigher incidence0.13 (0.05–0.34)<0.001[2][12][16]
PQRST Change in Femoral Atheroma VolumeNo significant changeNo significant change-Not significant[1]
FAST (Asymptomatic Hypercholesterolemic patients) Incidence of Cardiac Events2.4%13.6%-<0.05[16]

Table 3: In Vitro Effects of Probucol on Cellular Processes

ExperimentCell TypeMeasurementProbucol EffectReference
Cholesterol EffluxTHP-1 non-foam cellsEfflux to apoA-I↓ 31.5 ± 0.1%[17]
Cholesterol EffluxTHP-1 foam cellsEfflux to apoA-I↓ 18.5 ± 0.2%[17]
LDL OxidationCopper-catalyzedLag phase of oxidation↑ 2.7-fold[18]
LDL OxidationCopper-catalyzedResistance to oxidation↑ 830%[19]
PON1 ActivityHDL from treated FH patientsTime to start LDL oxidationProlonged by 112%[13]

Core Signaling Pathways and Mechanisms of Action

Probucol exerts its effects on cardiovascular health through multiple, interconnected pathways. Its primary mechanisms revolve around its antioxidant properties and its modulation of reverse cholesterol transport.

Antioxidant Activity and Inhibition of LDL Oxidation

Probucol is a potent antioxidant that partitions into lipoproteins, directly protecting them from oxidative damage. Oxidized LDL (oxLDL) is a key driver of atherosclerosis, promoting inflammation and foam cell formation. By preventing LDL oxidation, probucol mitigates these downstream pathological events.

LDL LDL oxLDL Oxidized LDL (oxLDL) ROS Reactive Oxygen Species (ROS) ROS->LDL Oxidation Probucol Probucol Probucol->LDL Protects Macrophage Macrophage oxLDL->Macrophage Uptake FoamCell Foam Cell Macrophage->FoamCell Transformation Atherosclerosis Atherosclerosis FoamCell->Atherosclerosis Contributes to

Caption: Probucol's antioxidant effect on LDL.

Modulation of Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is the process by which excess cholesterol is removed from peripheral tissues, such as macrophages in the arterial wall, and transported back to the liver for excretion. This process is crucial for preventing the buildup of cholesterol that leads to atherosclerosis. Probucol has a complex and somewhat paradoxical role in RCT. It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), a key protein responsible for the initial efflux of cholesterol from cells to lipid-poor apolipoprotein A-I (apoA-I).[20][21] However, it also appears to enhance the activity of cholesteryl ester transfer protein (CETP) and upregulate the expression of scavenger receptor class B type I (SR-BI) in the liver, which facilitates the selective uptake of cholesterol from HDL.[22][23]

Macrophage Macrophage (Foam Cell) ABCA1 ABCA1 Macrophage->ABCA1 Cholesterol Efflux nascentHDL Nascent HDL ABCA1->nascentHDL to ApoA-I ApoAI ApoA-I MatureHDL Mature HDL nascentHDL->MatureHDL Matures CETP CETP MatureHDL->CETP CE Transfer SRBI SR-BI MatureHDL->SRBI Selective CE Uptake VLDL_LDL VLDL/LDL CETP->VLDL_LDL Liver Liver Bile Bile Excretion Liver->Bile SRBI->Liver Probucol_inhibit Probucol (Inhibits) Probucol_inhibit->ABCA1 Probucol_enhance Probucol (Enhances) Probucol_enhance->CETP Probucol_enhance->SRBI

Caption: Probucol's modulation of reverse cholesterol transport.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of probucol. The use of this compound as an internal standard is highlighted in the analytical chemistry protocol.

Quantification of Probucol in Human Plasma using HPLC-MS/MS with this compound Internal Standard

This protocol describes a sensitive method for determining probucol concentrations in human plasma, essential for pharmacokinetic studies.

Workflow Diagram:

Start Start: Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Extraction Liquid-Liquid Extraction (e.g., ethyl ether:dichloromethane) Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (e.g., C18 column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification End End: Determine Probucol Concentration Quantification->End

Caption: Workflow for Probucol quantification in plasma.

Methodology:

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected range of probucol in samples).

    • Vortex briefly to mix.

    • Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of ethyl ether and dichloromethane).[13][24][25]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Probucol: m/z 515.3 → 251.1

      • This compound: m/z 518.3 → 254.1 (Note: exact transitions may vary based on instrumentation and the specific labeling pattern of the internal standard).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of probucol to this compound against the concentration of probucol standards.

    • Determine the concentration of probucol in the plasma samples from the calibration curve.

Cellular Cholesterol Efflux Assay

This assay measures the capacity of cells, such as macrophages, to release cholesterol to an acceptor, and is used to assess the impact of probucol on this key step of reverse cholesterol transport.[3][26]

Methodology:

  • Cell Culture and Labeling:

    • Plate macrophages (e.g., J774 or THP-1 cells) in 24-well plates and grow to confluence.

    • Label the cells with [3H]-cholesterol (1-2 µCi/mL) in culture medium containing 1% fetal bovine serum for 24-48 hours to allow for incorporation into cellular cholesterol pools.

  • Equilibration and Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Equilibrate the cells for 18-24 hours in serum-free medium containing a suitable ACAT inhibitor to prevent re-esterification of the labeled cholesterol.

    • During the last 2-4 hours of equilibration, treat the cells with the desired concentration of probucol or vehicle control.

  • Cholesterol Efflux:

    • Wash the cells with PBS.

    • Add serum-free medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) (10-50 µg/mL) or HDL (50-100 µg/mL).

    • Incubate for 4-24 hours.

  • Quantification:

    • Collect the medium and centrifuge to pellet any detached cells.

    • Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in an aliquot of the medium and the cell lysate using liquid scintillation counting.

    • Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100%.

LDL Oxidation Assay

This assay assesses the antioxidant capacity of probucol by measuring its ability to inhibit the copper-catalyzed oxidation of LDL.

Methodology:

  • LDL Isolation:

    • Isolate LDL from fresh human plasma by sequential ultracentrifugation.

    • Dialyze the isolated LDL against PBS to remove EDTA.

  • Oxidation Reaction:

    • Incubate LDL (100 µg/mL) with or without various concentrations of probucol in PBS at 37°C.

    • Initiate oxidation by adding a solution of copper sulfate (B86663) (CuSO4) to a final concentration of 5-10 µM.

  • Monitoring Oxidation:

    • Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • The "lag phase" is the time before a rapid increase in absorbance occurs and is a measure of the resistance to oxidation.

    • Alternatively, measure the formation of thiobarbituric acid reactive substances (TBARS) at a specific time point as an indicator of lipid peroxidation.

Paraoxonase-1 (PON1) Activity Assay

This spectrophotometric assay measures the activity of PON1, an HDL-associated enzyme with antioxidant properties that can be influenced by probucol.

Methodology:

  • Sample Preparation:

    • Use serum or plasma samples.

  • Assay Procedure:

    • In a 96-well plate, add buffer (e.g., Tris-HCl, pH 8.0) containing CaCl2 (1 mM).[4][27][28][29][30]

    • Add the serum/plasma sample.

    • Initiate the reaction by adding the substrate, paraoxon (B1678428), dissolved in buffer.

    • Monitor the hydrolysis of paraoxon to p-nitrophenol by measuring the increase in absorbance at 412 nm at 37°C over a set period.

  • Calculation:

    • Calculate the rate of p-nitrophenol formation using the molar extinction coefficient of p-nitrophenol (18,050 M⁻¹cm⁻¹).

    • Express PON1 activity in U/L, where one unit is defined as 1 µmol of p-nitrophenol formed per minute.

Conclusion and Future Directions

Probucol remains a fascinating molecule in cardiovascular pharmacology. Its multifaceted mechanism of action, encompassing both lipid modulation and potent antioxidant effects, continues to be an active area of research. The use of this compound has significantly enhanced our ability to perform precise pharmacokinetic analyses and is poised to play a crucial role in future lipidomic and metabolomic studies. Such studies will be vital for elucidating the detailed metabolic pathways influenced by probucol and for identifying novel biomarkers of its therapeutic efficacy.

Future research should focus on leveraging this compound in metabolic flux analysis to trace the complete metabolic fate of the drug and its impact on various lipid synthesis and transport pathways in vivo. This will provide a more dynamic and comprehensive understanding of its anti-atherosclerotic properties and help to reconcile its beneficial effects with the observed reduction in HDL-C. Ultimately, a deeper understanding of probucol's mechanisms, facilitated by tools like this compound, will be critical for defining its optimal therapeutic niche in the modern management of cardiovascular disease.

References

Unraveling Neurodegeneration: A Technical Guide to Investigating with Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex and multifactorial nature. Emerging research has identified promising therapeutic avenues that target key pathological processes such as oxidative stress, neuroinflammation, and mitochondrial dysfunction. Probucol (B1678242), a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has demonstrated significant neuroprotective effects in preclinical models of these devastating disorders.[1][2] This in-depth technical guide explores the multifaceted mechanisms of Probucol and proposes the use of its stable isotope-labeled form, Probucol-13C3, as a powerful tool to investigate its pharmacokinetic and pharmacodynamic properties in the context of neurodegenerative disease research. While direct studies utilizing this compound are not yet widely published, this guide extrapolates its application based on established principles of tracer-based metabolic studies, providing a roadmap for future investigations.

Core Mechanisms of Probucol in Neuroprotection

Probucol exerts its neuroprotective effects through a variety of signaling pathways, making it a promising multi-target therapeutic candidate.[2] Its primary mechanisms include combating oxidative stress, reducing neuroinflammation, modulating lipid metabolism and promoting mitochondrial health.

Antioxidant and Anti-inflammatory Pathways

A key mechanism of Probucol is its ability to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[3][4] Under conditions of oxidative stress, Probucol promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Probucol also exhibits potent anti-inflammatory effects by inhibiting the activation of microglia and astrocytes.[5] It has been shown to suppress the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia, leading to a dose-dependent inhibition of pro-inflammatory mediators.[6]

cluster_0 Oxidative Stress & Neuroinflammation Probucol Probucol Nrf2 Nrf2 Probucol->Nrf2 Activates NFkB NF-κB Probucol->NFkB Inhibits MAPK MAPK Probucol->MAPK Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenges Neuronal_Damage Neuronal Damage Antioxidant_Enzymes->Neuronal_Damage Protects from ROS->Neuronal_Damage Microglia_Astrocytes Microglia/Astrocyte Activation NFkB->Microglia_Astrocytes MAPK->Microglia_Astrocytes Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Microglia_Astrocytes->Pro_inflammatory_Mediators Release Pro_inflammatory_Mediators->Neuronal_Damage

Probucol's Antioxidant and Anti-inflammatory Pathways
Lipid Metabolism and Mitochondrial Function

Probucol's influence on lipid metabolism is intrinsically linked to its effects on the ATP-binding cassette transporter A1 (ABCA1). By modulating ABCA1, Probucol can influence cholesterol efflux and impact processes like mitophagy, the selective removal of damaged mitochondria.[7] Enhanced mitophagy is crucial for neuronal health, and its impairment is a hallmark of Parkinson's disease.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of Probucol in animal models of neurodegenerative diseases.

Table 1: Effects of Probucol in a 6-OHDA Mouse Model of Parkinson's Disease [8]

ParameterControl (6-OHDA)Probucol + 6-OHDA% Change with Probucol
Locomotor Activity (crossings)IncreasedSignificantly ReducedProtection against hyperlocomotion
Striatal Tyrosine Hydroxylase (TH) LevelsSignificantly DecreasedSignificantly IncreasedProtection of dopaminergic neurons
Striatal Lipid PeroxidationIncreasedSignificantly ReducedAntioxidant effect
Striatal Catalase ActivityIncreasedSignificantly ReducedModulation of antioxidant enzymes
Striatal Superoxide Dismutase (SOD) ActivityReducedNo Significant Change-

Table 2: Effects of Probucol in a YAC128 Mouse Model of Huntington's Disease [9][10]

ParameterYAC128 (Vehicle)YAC128 + ProbucolOutcome
Depressive-like Behavior (Immobility Time)IncreasedSignificantly ReducedAntidepressant-like effect
Motor Performance (Rotarod)Deficits ObservedNo Significant ImprovementNo effect on motor deficits in this model
Hippocampal Cell Proliferation (Ki-67)No ChangeNo Significant Change-
Hippocampal Neuronal Differentiation (DCX)No ChangeNo Significant Change-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for studies involving this compound.

In Vivo Administration of Probucol in Mouse Models

Objective: To assess the neuroprotective effects of Probucol in a mouse model of neurodegeneration.

Materials:

  • Probucol

  • Vehicle (e.g., peanut oil, 1% carboxymethylcellulose)[11][12]

  • Mouse model of neurodegeneration (e.g., 6-OHDA-lesioned mice for Parkinson's, YAC128 transgenic mice for Huntington's)[8][10]

  • Gavage needles

Procedure:

  • Prepare a suspension of Probucol in the chosen vehicle at the desired concentration (e.g., 11.8 mg/kg or 30 mg/kg daily).[8][10]

  • Administer the Probucol suspension or vehicle control to the mice via oral gavage. For chronic studies, administration can also be done via drinking water.[9][10]

  • The duration of treatment will vary depending on the study design (e.g., 21 days for the 6-OHDA model, up to 5 months for the YAC128 model).[8][12]

  • At the end of the treatment period, perform behavioral tests (e.g., open field, rotarod) to assess motor and cognitive function.[13]

  • Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., Western blotting for protein levels, immunohistochemistry for cell morphology).

In Vitro Assessment of Neuroinflammation

Objective: To investigate the anti-inflammatory effects of Probucol on microglia.

Materials:

  • Primary microglia or BV2 microglial cell line

  • Lipopolysaccharide (LPS)

  • Probucol

  • Cell culture medium and supplements

  • Reagents for NO, PGE2, IL-1β, and IL-6 quantification (e.g., Griess reagent, ELISA kits)[6]

  • Antibodies for Western blotting (e.g., anti-NF-κB, anti-p-MAPK)

Procedure:

  • Culture primary microglia or BV2 cells in appropriate medium.

  • Pre-treat the cells with various concentrations of Probucol (e.g., 1, 5, 10 µmol/L) for a specified time (e.g., 1 hour).[6]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 3 hours or 24 hours) to induce an inflammatory response.[6]

  • Collect the cell culture supernatant to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (IL-1β, IL-6) using appropriate assays.

  • Lyse the cells to extract proteins for Western blot analysis to determine the activation status of NF-κB and MAPK signaling pathways.

cluster_1 In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., 6-OHDA, YAC128) Treatment Administer Probucol or Vehicle Animal_Model->Treatment Behavioral_Tests Conduct Behavioral Tests (e.g., Open Field, Rotarod) Treatment->Behavioral_Tests Tissue_Collection Euthanize and Collect Brain Tissue Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Immunohistochemistry) Tissue_Collection->Histological_Analysis

In Vivo Experimental Workflow for Probucol Studies

Investigating with this compound: A Proposed Framework

The use of stable isotope-labeled compounds like this compound is invaluable for conducting tracer studies to elucidate the metabolic fate, distribution, and target engagement of a drug.

Pharmacokinetic and Brain Penetration Studies

By administering this compound, researchers can accurately quantify its concentration and that of its metabolites in various tissues, including the brain, using mass spectrometry. This would provide crucial information on its blood-brain barrier permeability and its accumulation in target regions affected by neurodegeneration.

Metabolic Fate and Target Engagement

Tracing the 13C label can reveal how Probucol is metabolized within neuronal and glial cells. This can help identify active metabolites and confirm whether Probucol or its derivatives directly interact with key proteins in the signaling pathways described above.

Proposed Experimental Protocol: In Vivo Tracer Study with this compound

Objective: To determine the brain distribution and metabolic profile of Probucol.

Materials:

  • This compound

  • Animal model of a neurodegenerative disease

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Administer a single dose of this compound to the animals.

  • At various time points post-administration, collect blood and brain tissue samples.

  • Extract Probucol and its metabolites from the samples.

  • Analyze the extracts using LC-MS to quantify the levels of this compound and its labeled metabolites.

  • The data will provide a detailed pharmacokinetic profile and information on the extent of brain penetration.

cluster_2 This compound Tracer Study Workflow Administration Administer this compound to Animal Model Sample_Collection Collect Blood and Brain Samples at Time Points Administration->Sample_Collection Extraction Extract Probucol and Metabolites Sample_Collection->Extraction LCMS_Analysis Analyze by LC-MS Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic and Metabolic Profiling LCMS_Analysis->Data_Analysis

Proposed Workflow for a this compound Tracer Study

Conclusion

Probucol represents a promising therapeutic agent for neurodegenerative diseases due to its pleiotropic effects on oxidative stress, neuroinflammation, and mitochondrial function. The application of this compound in future research will be instrumental in providing a deeper understanding of its mechanisms of action within the central nervous system. This technical guide provides a foundational framework for researchers to design and execute robust preclinical studies, ultimately paving the way for the clinical development of Probucol and related compounds for the treatment of these debilitating disorders.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Probucol-13C3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Probucol (B1678242) in human plasma using a stable isotope-labeled internal standard, Probucol-13C3. The method employs a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.

Introduction

Probucol is a lipid-lowering agent with potent antioxidant properties that has been investigated for its role in the prevention and treatment of atherosclerosis.[1][2] Accurate and reliable quantification of Probucol in biological matrices is crucial for pharmacokinetic and metabolic studies. LC-MS/MS has become the preferred analytical technique for such applications due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[4][5] The 13C label is particularly advantageous as it is less likely to exhibit chromatographic separation from the unlabeled analyte compared to deuterium-labeled standards.

This application note provides a detailed protocol for the quantification of Probucol in human plasma using this compound as an internal standard. The method is designed to be easily implemented in a research laboratory setting.

Experimental

Materials and Reagents
Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Probucol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 2.5 to 6000 ng/mL.[4] Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.

Sample Preparation

Two methods for sample preparation are presented: liquid-liquid extraction (LLE) and protein precipitation (PPT).

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 500 µL of extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[6][7]

  • Vortex for 2 minutes to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 80% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 80% B and equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions should be used for the quantification of Probucol and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Probucol 515.5236.1[4]100To be optimizedTo be optimized
This compound 518.5To be determined100To be optimizedTo be optimized

Note on this compound Product Ion Determination: The specific product ion for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. The most abundant and stable fragment ion should be selected for the MRM transition. The collision energy should then be optimized to maximize the signal for this transition. It is anticipated that a major fragment will correspond to a similar fragmentation pathway as the unlabeled Probucol, potentially resulting in a product ion with a mass shift.

Workflow and Data Analysis

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike Spike with this compound IS Sample->Spike Extract Liquid-Liquid Extraction or Protein Precipitation Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Probucol Calibrate->Quantify

LC-MS/MS workflow for Probucol quantification.

Data acquisition and processing should be performed using the software provided with the mass spectrometer. A calibration curve is constructed by plotting the peak area ratio of Probucol to this compound against the nominal concentration of the calibration standards. The concentration of Probucol in the QC and unknown samples is then determined from this calibration curve using a linear regression model.

Expected Results

This method is expected to provide excellent linearity over the specified concentration range, with a correlation coefficient (r²) greater than 0.99. The precision, as determined by the coefficient of variation (%CV), for the QC samples should be less than 15%, and the accuracy should be within 85-115% of the nominal values. The lower limit of quantification (LLOQ) is anticipated to be 2.5 ng/mL, demonstrating the high sensitivity of the method.[4]

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS method.

ParameterProbucolThis compound
Precursor Ion (m/z) 515.5518.5
Product Ion (m/z) 236.1[4]To be determined
Ionization Mode ESI NegativeESI Negative
Retention Time (min) To be determined (expected to be identical to this compound)To be determined (expected to be identical to Probucol)
Linearity Range (ng/mL) 2.5 - 6000[4]N/A
Correlation Coefficient (r²) > 0.99N/A
Accuracy (%) 85 - 115N/A
Precision (%CV) < 15N/A

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Probucol in human plasma using this compound as a stable isotope-labeled internal standard. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided protocols for sample preparation and LC-MS/MS analysis can be readily adapted and optimized for various laboratory environments, facilitating accurate and reliable pharmacokinetic and drug metabolism studies of Probucol.

References

Application Notes and Protocols for the Quantification of Probucol using Probucol-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol (B1678242) is a therapeutic agent known for its anti-hyperlipidemic properties, primarily by lowering cholesterol levels in the bloodstream which may help in preventing atherosclerotic vascular disease.[1][2] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard (SIL-IS), such as Probucol-13C3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects.[3][5] This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.[3][6]

These application notes provide a detailed protocol for the quantification of Probucol in human plasma using this compound as an internal standard, based on established bioanalytical methods and principles.[7][8]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method, based on typical validation parameters for similar bioanalytical assays.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Linearity Range2.5 - 6000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighing Factor1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)
LLOQ2.5≤ 20%≤ 20%± 20%± 20%
Low QC7.5≤ 15%≤ 15%± 15%± 15%
Medium QC3000≤ 15%≤ 15%± 15%± 15%
High QC5000≤ 15%≤ 15%± 15%± 15%

Table 3: Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Probucol85 - 11585 - 11585 - 115
This compound85 - 11585 - 11585 - 115

Experimental Protocols

Materials and Reagents
  • Probucol reference standard

  • This compound internal standard[9]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (with appropriate anticoagulant)

  • Ethyl ether and dichloromethane (B109758) (for liquid-liquid extraction)

Stock and Working Solutions Preparation
  • Probucol Stock Solution (1 mg/mL): Accurately weigh and dissolve Probucol in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Probucol Working Solutions: Serially dilute the Probucol stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (ethyl ether:dichloromethane, 1:1 v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions

Table 4: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 column (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient80% B to 95% B over 3 min, hold at 95% B for 1 min, return to 80% B
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Autosampler Temperature4°C

Table 5: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) TransitionsProbucol: 515.5 → 236.1, this compound: 518.5 → 239.1
Dwell Time200 ms
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V
Bioanalytical Method Validation

The method should be validated according to the FDA and EMA guidelines for bioanalytical method validation.[10] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Probucol and this compound.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate the linear relationship between the analyte/IS peak area ratio and concentration.

  • Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control samples at four levels (LLOQ, low, medium, and high) in replicate.

  • Recovery: Evaluate the extraction efficiency of Probucol and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples to neat solutions.

  • Stability: Evaluate the stability of Probucol in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample/Standard/QC is_spike Spike with this compound plasma->is_spike l_l_extraction Liquid-Liquid Extraction is_spike->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Probucol/Probucol-13C3) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Probucol Concentration calibration->quantification

Caption: Experimental workflow for Probucol quantification.

G cluster_process Analytical Process cluster_output Output probucol Probucol sample_prep Sample Preparation Variability probucol->sample_prep probucol_13c3 This compound probucol_13c3->sample_prep lc_ms_variability LC-MS/MS Variability sample_prep->lc_ms_variability accurate_quant Accurate Quantification lc_ms_variability->accurate_quant

References

Application Notes and Protocols for Probucol-13C3 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Probucol-13C3 from plasma samples, a crucial step for accurate quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The inclusion of a stable isotope-labeled internal standard like this compound is a validated approach to correct for variability in sample recovery and potential matrix effects during analysis.

Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanliness, throughput needs, and available laboratory resources.

General Laboratory Workflow

The overall process for preparing plasma samples for this compound analysis follows a standardized workflow, from sample reception to final extract ready for injection into the analytical instrument.

General Sample Preparation Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical Sample Preparation cluster_postanalytical Analysis Sample Plasma Sample Collection (e.g., K2EDTA tubes) Centrifugation Centrifugation to Separate Plasma Sample->Centrifugation Storage Plasma Aliquoting & -80°C Storage Centrifugation->Storage Thawing Sample Thawing Storage->Thawing Spiking Spike with This compound IS Thawing->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for plasma sample preparation.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.

Experimental Protocol
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a small volume (e.g., 10 µL) of this compound internal standard (IS) solution at a known concentration. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is a common starting point.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS analysis. Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS system.

Protein Precipitation Workflow Start Start: Plasma Sample + IS Add_ACN Add Ice-Cold Acetonitrile (3:1 v/v) Start->Add_ACN Vortex_1 Vortex (30-60s) Add_ACN->Vortex_1 Centrifuge_1 Centrifuge (14,000 rpm, 10 min, 4°C) Vortex_1->Centrifuge_1 Transfer Transfer Supernatant Centrifuge_1->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex_2 Vortex Reconstitute->Vortex_2 Centrifuge_2 Centrifuge (14,000 rpm, 5 min) Vortex_2->Centrifuge_2 End Supernatant for LC-MS/MS Analysis Centrifuge_2->End

Caption: Protein Precipitation (PPT) workflow.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. This method generally results in a cleaner extract compared to PPT.

Experimental Protocol
  • Sample Thawing and Spiking: Follow steps 1 and 2 of the Protein Precipitation protocol.

  • Extraction Solvent Addition: Add 600 µL of an extraction solvent mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v) to the 100 µL plasma sample.[1]

  • Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction of Probucol.

  • Centrifugation: Centrifuge the tubes at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction Workflow Start Start: Plasma Sample + IS Add_Solvent Add Ethyl Ether: Dichloromethane (1:1 v/v) Start->Add_Solvent Vortex Vortex (2-3 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness (N2) Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex_Final Vortex Reconstitute->Vortex_Final End Sample for LC-MS/MS Analysis Vortex_Final->End

Caption: Liquid-Liquid Extraction (LLE) workflow.

Method 3: Solid-Phase Extraction (SPE)

SPE provides a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. For a lipophilic compound like Probucol, a reversed-phase sorbent such as C18 is suitable.

Experimental Protocol
  • Sample Pre-treatment: Thaw and spike the plasma sample as described in steps 1 and 2 of the PPT protocol. Dilute the 100 µL plasma sample with 200 µL of 2% phosphoric acid in water to facilitate protein disruption and analyte binding to the sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out between steps.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Probucol and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction Workflow Start Start: Plasma Sample + IS Pretreat Pre-treat Sample (Dilute with Acid) Start->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (5% Methanol in Water) Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness (N2) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Sample for LC-MS/MS Analysis Reconstitute->End

Caption: Solid-Phase Extraction (SPE) workflow.

Quantitative Data Summary

The following tables summarize typical performance data for the described sample preparation methods for Probucol analysis in plasma.

Table 1: Recovery and Precision Data

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Ether:Dichloromethane)Solid-Phase Extraction (C18)
Analyte Recovery >80% (expected)93.02% - 104.12%[1]>90% (expected for lipophilic drugs)
Intra-day Precision (%RSD) <15% (typical)<4.67%[1]<10% (typical)
Inter-day Precision (%RSD) <15% (typical)<5.72%[1]<10% (typical)

Table 2: Method Performance Characteristics

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Sample Cleanliness Low to ModerateModerate to HighHigh
Throughput HighModerateModerate to High (with automation)
Method Development SimpleModerateMore Complex
Solvent Consumption LowHighModerate
Cost per Sample LowModerateHigh
Potential for Matrix Effects HighModerateLow

References

Application Note: Quantification of Probucol in Tissue Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Probucol (B1678242) is a lipophilic drug with antioxidant and anti-inflammatory properties, historically used to lower cholesterol levels. Its distribution into various tissues is a key aspect of its pharmacokinetic and pharmacodynamic profile. Accurate quantification of Probucol in tissue is essential for preclinical and clinical studies to understand its efficacy and potential toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Probucol in tissue homogenates. The method employs a stable isotope-labeled internal standard (SIL-IS), Probucol-¹³C₃, to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[1] The use of a SIL-IS is the gold standard in quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization efficiency, thereby correcting for matrix effects.[1][2]

Experimental Protocols

Materials and Reagents
  • Probucol analytical standard (≥98% purity)

  • Probucol-¹³C₃ (Internal Standard, IS)

  • LC-MS grade acetonitrile (B52724), methanol, water, and isopropanol

  • LC-MS grade formic acid

  • Control tissue matrix (e.g., liver, adipose, heart) from untreated animals

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ceramic or stainless steel homogenization beads

  • 1.5 mL and 2.0 mL polypropylene (B1209903) microcentrifuge tubes

  • Refrigerated centrifuge

  • Tissue homogenizer (e.g., Bead Ruptor, Precellys)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Probucol and Probucol-¹³C₃ in methanol.

  • Working Standard Solutions: Serially dilute the Probucol primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Probucol-¹³C₃ primary stock with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QCs: Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into blank tissue homogenate (prepared as described in section 3.1). The final concentrations should cover the expected range of the study samples. A typical calibration curve range for Probucol is 2.5–6000 ng/mL.[3][4]

Tissue Sample Preparation

The following workflow outlines the key steps from tissue collection to final extract ready for injection.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue 1. Weigh Tissue Sample (~50 mg) homogenize 2. Add PBS & Homogenize (Bead Beating) tissue->homogenize add_is 3. Aliquot Homogenate Add IS Working Solution homogenize->add_is precipitate 4. Protein Precipitation (Acetonitrile) add_is->precipitate vortex_centrifuge 5. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) precipitate->vortex_centrifuge supernatant 6. Transfer Supernatant to Autosampler Vial vortex_centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms data 8. Data Processing & Quantification lcms->data

Caption: Workflow for Probucol extraction from tissue samples.
  • Homogenization:

    • Accurately weigh approximately 50 mg of frozen tissue into a 2 mL homogenization tube containing beads.[5]

    • Add 4 volumes of cold PBS (e.g., 200 µL for 50 mg of tissue) to the tube.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[6] Keep samples on ice to minimize degradation.

    • The resulting homogenate can be stored at -80°C if not used immediately.

  • Protein Precipitation and Extraction:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the tissue homogenate.

    • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation solvent.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

Parameter Setting
LC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 50% B to 95% B over 3 min, hold at 95% for 1 min, return to 50% B and re-equilibrate for 1 min
MS System
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Probucol: m/z 515.5 → 236.1 Probucol-¹³C₃: m/z 518.5 → 236.1
Dwell Time 100 ms
Collision Energy Optimized for specific instrument (e.g., -20 to -30 eV)

| Source Temp. | 500°C |

Note: The precursor ion for Probucol corresponds to the [M-H]⁻ ion. The mass transition for the internal standard assumes labeling on three methyl carbons, resulting in a +3 Da shift in the precursor mass.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines such as the ICH M10.[7] Validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_concept Principle of Stable Isotope Dilution cluster_process LC-MS/MS Measurement cluster_output Result Analyte Analyte (Probucol) Unknown Amount Ratio Measure Peak Area Ratio (Analyte / IS) IS Internal Standard (Probucol-¹³C₃) Known Amount Added Curve Compare to Calibration Curve (Ratio vs. Concentration) Ratio->Curve Quant Accurate Quantification Curve->Quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Results and Data Presentation

The method performance is summarized by the validation parameters below. The data presented are representative of a fully validated method.

Table 2: Calibration Curve Linearity

Parameter Result
Concentration Range 2.5 - 6000 ng/g
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

QC Level Concentration (ng/g) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 2.5 ≤ 15.0% ± 15.0% ≤ 20.0% ± 20.0%
Low QC 7.5 ≤ 15.0% ± 15.0% ≤ 15.0% ± 15.0%
Mid QC 300 ≤ 15.0% ± 15.0% ≤ 15.0% ± 15.0%
High QC 4500 ≤ 15.0% ± 15.0% ≤ 15.0% ± 15.0%

Acceptance criteria are typically ≤15% (%CV) and ±15% (%Bias), except for the LLOQ which is ≤20% and ±20%.[8]

Table 4: Recovery and Matrix Effect

QC Level Mean Extraction Recovery (%) Mean Matrix Effect (%)
Low QC 91.5 95.2
High QC 94.2 97.8

Recovery should be consistent and reproducible. Matrix effect values close to 100% indicate minimal ion suppression or enhancement.

Table 5: Stability Summary

Stability Condition Duration Result
Bench-top (Room Temp) 6 hours Stable
Freeze-Thaw (3 cycles) -20°C to RT Stable
Autosampler 24 hours at 4°C Stable
Long-term Storage 30 days at -80°C Stable

Analyte is considered stable if the deviation from nominal concentration is within ±15%.

References

Application Note: Probucol-13C3 Workflow for Absolute Quantification in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probucol (B1678242) is a lipid-lowering agent with potent antioxidant properties that has been studied for its role in the management of hypercholesterolemia and the prevention of atherosclerosis.[1][2] Its mechanism of action involves altering lipid metabolism, primarily by increasing the breakdown of low-density lipoprotein (LDL) cholesterol.[2][3][4] Accurate and precise quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its therapeutic and modulatory effects in metabolomics.

This application note details a robust workflow for the absolute quantification of Probucol in plasma samples using a stable isotope-labeled internal standard, Probucol-13C3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[5] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for complex biological samples.[6]

Principle of the Method

The quantification of Probucol is based on the principle of stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the samples at the beginning of the sample preparation process. The analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS. The ratio of the peak area of the analyte (Probucol) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample. This approach effectively mitigates matrix effects and variations in extraction efficiency and instrument response, leading to reliable and accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • Probucol analytical standard (Sigma-Aldrich or equivalent)

  • This compound (propyl-13C3, 99%) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)[7]

  • LC-MS grade methanol (B129727) (MeOH)

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade water

  • LC-MS grade ethyl acetate

  • LC-MS grade dichloromethane (B109758)

  • Ammonium acetate

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Probucol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probucol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Probucol Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Probucol stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations ranging from 1 ng/mL to 6000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to achieve a final concentration of 100 ng/mL.

3. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample and vortex briefly.

  • For the calibration curve, use 100 µL of blank plasma and spike with the appropriate amount of each Probucol working standard solution.

  • Add 500 µL of a 1:1 (v/v) mixture of ethyl ether and dichloromethane for liquid-liquid extraction.[8][9]

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: Ultimate CN (50 mm × 4.6 mm, 5 µm) or equivalent.[8][9]

  • Mobile Phase: Acetonitrile:water:ammonia water = 97:3:0.05, with pH adjusted to 7.2 with formic acid.[8][9][10]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[8][9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Probucol: 515.5 → 236.1[8][9]

    • This compound: 518.5 → 239.1 (predicted)

Data Presentation

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC System HPLC or UHPLC
ColumnUltimate CN (50 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water:Ammonia Water (97:3:0.05), pH 7.2
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeESI Negative
MRM Transition (Probucol)515.5 → 236.1
MRM Transition (this compound)518.5 → 239.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Capillary Voltage3.0 kV

Table 2: Typical Quantitative Performance Characteristics (Representative Data)

ParameterResult
Linearity Range 2.5 - 6000 ng/mL[8][9][10]
Correlation Coefficient (r²) > 0.99
Precision (Intra-day) < 4.67%[8][9][10]
Precision (Inter-day) < 5.72%[8][9][10]
Accuracy (Recovery) 93.02% - 104.12%[8][9][10]
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) 2.5 ng/mL[8][9][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma Sample (100 µL) spike_is Spike with this compound IS sample->spike_is extraction Liquid-Liquid Extraction (Ethyl Ether:Dichloromethane) spike_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation to Dryness centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Absolute Quantification calibration_curve->quantification

Caption: Experimental workflow for the absolute quantification of Probucol.

probucol_moa cluster_lipoprotein Lipoprotein Metabolism cluster_effects Physiological Effects probucol Probucol ldl_catabolism Increased LDL Fractional Catabolism probucol->ldl_catabolism promotes ldl_oxidation Inhibition of LDL Oxidation probucol->ldl_oxidation inhibits cholesterol_synthesis Inhibition of Cholesterol Synthesis probucol->cholesterol_synthesis inhibits bile_acid Enhanced Bile Acid Excretion probucol->bile_acid promotes abca1 Inhibition of ABCA1-mediated Efflux probucol->abca1 inhibits plasma_ldl Reduced Plasma LDL Cholesterol ldl_catabolism->plasma_ldl atherogenesis Inhibition of Atherogenesis ldl_oxidation->atherogenesis cholesterol_synthesis->plasma_ldl bile_acid->plasma_ldl

Caption: Simplified signaling pathway of Probucol's mechanism of action.

References

Application Notes and Protocols for the Quantitative Analysis of Probucol Using Probucol-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Probucol (B1678242) is a lipophilic compound with significant anti-hyperlipidemic and antioxidant properties.[1] Its therapeutic potential is linked to its ability to lower low-density lipoprotein (LDL) cholesterol and inhibit oxidative stress, making it a subject of interest in cardiovascular and neurodegenerative disease research.[2][3] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed protocol for establishing a robust and accurate calibration curve for Probucol using its stable isotope-labeled internal standard, Probucol-13C3, and subsequent quantification in plasma samples by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and instrument response, ensuring the highest accuracy and precision.[4]

Principle of the Method

This method utilizes the principle of stable isotope dilution analysis. A known concentration of this compound, which is chemically identical to Probucol but has a different mass due to the incorporation of three 13C atoms, is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.[4] Both the analyte (Probucol) and the internal standard (this compound) are extracted from the plasma matrix and analyzed by LC-MS/MS. Since the SIL-IS behaves identically to the analyte during extraction, chromatography, and ionization, any sample-to-sample variation is normalized by calculating the ratio of the analyte's peak area to the internal standard's peak area.[4] A calibration curve is constructed by plotting these peak area ratios against the known concentrations of the calibration standards. The concentration of Probucol in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Materials and Reagents

Material/ReagentSupplierGrade
ProbucolSigma-Aldrich≥98%
This compoundMedchemExpress, Santa Cruz Biotechnology≥98%, 99 atom % 13C
Acetonitrile (B52724)Fisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentUltrapure
Human Plasma (K2EDTA)BioIVT---
96-well deep well platesVWR---
CentrifugeBeckman Coulter---
Nitrogen EvaporatorOrganomation---
HPLC SystemAgilent 1200 Series or equivalent---
Mass SpectrometerSciex API 4000 or equivalent---

Experimental Protocols

Preparation of Stock and Working Solutions
  • Probucol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Probucol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Probucol Working Solutions for Calibration Curve: Perform serial dilutions of the Probucol stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at concentrations of 0.05, 0.1, 0.5, 2, 10, 40, 80, and 120 µg/mL.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: In separate microcentrifuge tubes, spike 5 µL of each Probucol working solution into 95 µL of blank human plasma to yield final concentrations of 2.5, 5, 25, 100, 500, 2000, 4000, and 6000 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • LLOQ QC: 2.5 ng/mL (Lower Limit of Quantification)

    • Low QC: 7.5 ng/mL

    • Mid QC: 750 ng/mL

    • High QC: 5000 ng/mL

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, or unknown plasma sample in a 96-well deep well plate, add 20 µL of the this compound IS working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (97:3 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase97:3 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer Sciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionsProbucol: 515.5 → 236.1[5]this compound: 518.5 → 239.1
Dwell Time150 ms
Collision EnergyOptimized for each transition
Declustering PotentialOptimized for each transition

Data Analysis and Quantitative Data Summary

Calibration Curve Construction

A calibration curve is generated by plotting the peak area ratio of Probucol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used to fit the data. The regression coefficient (r²) should be ≥ 0.99 for the curve to be accepted.[4]

Representative Calibration Curve Data

The following table presents representative data for a typical calibration curve for Probucol in human plasma.

Standard Concentration (ng/mL)Probucol Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
2.55,2341,012,3450.0052
510,5671,023,4560.0103
2553,1231,015,6780.0523
100210,4561,034,5670.2034
5001,056,7891,021,9871.0341
20004,234,5671,019,8764.1521
40008,456,7891,025,6788.2452
600012,678,9011,018,76512.4454
Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines. The following table summarizes the typical acceptance criteria and representative results for method validation.

Validation ParameterQC LevelAcceptance CriteriaRepresentative Results
Accuracy (% Bias) LLOQ± 20%-5.2%
Low± 15%3.5%
Mid± 15%-1.8%
High± 15%2.1%
Precision (% CV) LLOQ≤ 20%8.7%
Low≤ 15%6.2%
Mid≤ 15%4.5%
High≤ 15%3.8%
Linearity (r²) ---≥ 0.990.9985
Recovery (%) LowConsistent and reproducible92.5%
HighConsistent and reproducible94.1%
Matrix Effect LowCV ≤ 15%7.8%
HighCV ≤ 15%6.5%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Analysis stock Stock & Working Solutions cal_qc Calibration Standards & QC Samples stock->cal_qc spike Spike IS into Plasma cal_qc->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge transfer Supernatant Transfer centrifuge->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data curve Calibration Curve Construction data->curve quant Quantification of Unknowns curve->quant

Caption: Workflow for Probucol quantification.

Probucol's Antioxidant Signaling Pathway

Probucol is known to exert its antioxidant effects in part through the activation of the Keap1/Nrf2 signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like Probucol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.[3][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probucol Probucol Keap1_Nrf2 Keap1-Nrf2 Complex Probucol->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Transcription

Caption: Probucol's activation of the Nrf2 pathway.

Conclusion

The protocol described provides a reliable and robust method for the quantification of Probucol in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. The detailed experimental steps and data analysis guidelines will enable researchers to establish a validated calibration curve and accurately determine Probucol concentrations in unknown samples.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol (B1678242) is a lipophilic compound with antioxidant properties that has been studied for its role in the management of hypercholesterolemia.[1] Accurate quantification of Probucol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Probucol-13C3, a stable isotope-labeled analog of Probucol, is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]

This document provides detailed protocols for the liquid-liquid extraction (LLE) of this compound from human plasma, intended for use as an internal standard in the quantification of Probucol. The protocols are based on established methods for Probucol extraction and are readily adaptable for routine bioanalytical workflows.

Physicochemical Properties of Probucol

PropertyValueReference
Molecular FormulaC₃₁H₄₈O₂S₂[6]
Molecular Weight516.8 g/mol [6]
NatureLipophilic, Phenolic[6]
SolubilityPractically insoluble in water, soluble in most organic solvents.[6]

The Role of this compound as an Internal Standard

In quantitative LC-MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added to all samples, calibrators, and quality controls at a known concentration.[4] The use of a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in bioanalysis.[2][3]

Key advantages of using this compound include:

  • Compensation for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for matrix-induced variations.[2]

  • Correction for Sample Preparation Variability: Any loss of analyte during the multi-step extraction process is mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-IS ratio remains constant.[4]

  • Improved Accuracy and Precision: By accounting for various sources of error, the use of a SIL-IS significantly improves the reliability of quantitative results.[2]

Experimental Protocols

Two primary LLE protocols for the extraction of Probucol from plasma have been identified. These protocols can be directly applied for the extraction of this compound as an internal standard.

Protocol 1: Ethyl Ether:Dichloromethane Extraction

This method has been validated for the determination of Probucol in human plasma with high recovery and precision.[7][8]

Materials:

  • Human plasma sample

  • This compound internal standard solution (in a compatible organic solvent)

  • Ethyl ether (analytical grade)

  • Dichloromethane (analytical grade)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.

  • Protein Precipitation & Extraction: Add 800 µL of the extraction solvent mixture (ethyl ether:dichloromethane, 1:1, v/v).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 2: Iso-octane Extraction

This protocol offers an alternative solvent system for the extraction of the highly lipophilic Probucol.[9]

Materials:

  • Human plasma sample

  • This compound internal standard solution

  • Iso-octane (analytical grade)

  • Acetonitrile (for reconstitution)

  • Vortex mixer

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Aliquoting: To a glass tube, add 500 µL of human plasma.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Extraction: Add 5 mL of iso-octane.

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the upper iso-octane layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable volume of acetonitrile.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LLE protocols for Probucol analysis, which are expected to be similar for this compound.

Table 1: Performance of Ethyl Ether:Dichloromethane Protocol
ParameterValueReference
Recovery93.02% - 104.12%[7][8]
Intra-day Precision (%RSD)< 4.67%[7]
Inter-day Precision (%RSD)< 5.72%[7]
Linearity Range2.5 - 6000 ng/mL[7][8]
Table 2: Comparison of LLE Solvent Systems
Solvent SystemAnalyteMatrixKey FindingsReference
Ethyl ether:Dichloromethane (1:1, v/v)ProbucolHuman PlasmaHigh recovery and good precision.[7][8]
Iso-octaneProbucolRabbit PlasmaEffective for extracting the lipophilic compound.[9]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a plasma sample.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing plasma Plasma Sample is_spike Spike with This compound IS plasma->is_spike add_solvent Add Organic Solvent is_spike->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Liquid-liquid extraction workflow for this compound.

Discussion

Solvent Selection: The choice of extraction solvent is critical for achieving high recovery of the analyte. Probucol's high lipophilicity and phenolic structure guide the selection of appropriate organic solvents. The ethyl ether:dichloromethane mixture provides a good balance of polarity to efficiently extract Probucol from the aqueous plasma matrix.[7][8] Iso-octane is a non-polar solvent also suitable for highly lipophilic compounds.[9] The selection of the optimal solvent may require empirical testing for a specific analytical method.

pH Optimization: For phenolic compounds like Probucol, the pH of the aqueous phase can influence the extraction efficiency. Maintaining the pH below the pKa of the phenolic hydroxyl groups will keep the molecule in its neutral, more hydrophobic form, favoring its partitioning into the organic solvent. While the provided protocols do not specify pH adjustment, it is a parameter that can be optimized to enhance recovery, especially if lower-than-expected recovery is observed.

Method Validation: Any bioanalytical method based on these protocols should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[10][11][12] Validation parameters should include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The use of this compound as an internal standard is a key component of a robust and reliable validated method.[4][5]

References

Application Note: Solid-Phase Extraction of Probucol-13C3 from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Probucol (B1678242) is a lipophilic drug with antioxidant properties used in the management of hypercholesterolemia.[1] Probucol-13C3 is a stable isotope-labeled analog of Probucol, commonly used as an internal standard in pharmacokinetic and bioequivalence studies for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient recovery of this compound from human plasma, ensuring a clean extract for sensitive and reliable downstream analysis.

The methodology is based on a reverse-phase SPE mechanism, which is well-suited for the hydrophobic nature of Probucol. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust sample preparation method.

Mechanism of Action of Probucol

Probucol's primary mechanism of action involves lowering serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism.[1] It may also inhibit the early stages of cholesterol synthesis and the dietary absorption of cholesterol.[1] Furthermore, Probucol is a potent antioxidant that can inhibit the oxidation of LDL cholesterol, a key step in atherogenesis.[1]

Probucol Probucol Cholesterol_Synthesis Cholesterol Synthesis Probucol->Cholesterol_Synthesis Inhibits Cholesterol_Absorption Cholesterol Absorption Probucol->Cholesterol_Absorption Inhibits LDL_Oxidation LDL Oxidation Probucol->LDL_Oxidation Inhibits LDL_Catabolism LDL Catabolism Probucol->LDL_Catabolism Increases Atherogenesis Atherogenesis LDL_Oxidation->Atherogenesis Serum_Cholesterol Serum Cholesterol LDL_Catabolism->Serum_Cholesterol Decreases

Caption: Simplified signaling pathway of Probucol's mechanism of action.

Experimental Protocols

This section details the materials and step-by-step procedure for the solid-phase extraction of this compound from human plasma.

Materials and Reagents
  • This compound standard

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase, e.g., C8 or Hydrophilic-Lipophilic Balanced (HLB), 1 mL cartridge with 30-60 mg sorbent

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Sample Pre-treatment
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples for 10 seconds to ensure homogeneity.

  • Spike the plasma sample with an appropriate concentration of this compound working solution.

  • Add four volumes of a protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid) to the plasma sample (e.g., 800 µL of solvent to 200 µL of plasma).

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

The following steps outline the SPE procedure using a vacuum manifold.

G cluster_0 SPE Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate 1 mL Methanol Load 3. Load Sample Equilibrate->Load 1 mL Water Wash 4. Wash Load->Wash Pre-treated Supernatant Elute 5. Elute Wash->Elute 1 mL 5% Methanol in Water End Collect Eluate Elute->End 1 mL Methanol

Caption: Experimental workflow for the solid-phase extraction of this compound.

  • Conditioning:

    • Place the SPE cartridges onto the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge to activate the sorbent. Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1 mL of deionized water through each cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities and residual plasma components.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution:

    • Place clean collection tubes or a 96-well collection plate inside the manifold.

    • Elute the bound this compound from the cartridge by passing 1 mL of methanol.

    • Collect the eluate.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes expected performance data for a solid-phase extraction method for Probucol, which would be comparable for this compound. The data is based on typical recovery rates found in the literature for similar compounds and methods.[4][5]

ParameterResult
Analyte This compound
Matrix Human Plasma
Extraction Method Solid-Phase Extraction (C8)
Mean Recovery > 90%
Precision (RSD) < 15%
Linear Range 2.5 - 6000 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL

Note: These are representative values and actual results may vary depending on the specific LC-MS/MS instrumentation and method parameters used.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of this compound in human plasma. The described method is robust, reproducible, and yields a clean sample extract suitable for sensitive quantification by LC-MS/MS. This protocol is intended to serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Probucol and Probucol-13C3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of Probucol and its stable isotope-labeled internal standard, Probucol-13C3, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative ion mode, which provides high selectivity and sensitivity for bioanalytical studies. A simple protein precipitation method is employed for sample preparation, ensuring high recovery and minimal matrix effects. The validated method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and therapeutic drug monitoring studies of Probucucol.

Introduction

Probucol is a lipophilic drug with antioxidant properties that has been used in the management of hypercholesterolemia.[1] It works by inhibiting cholesterol synthesis and increasing the catabolism of low-density lipoprotein (LDL) cholesterol.[2] Accurate and reliable quantification of Probucol in biological matrices is essential for pharmacokinetic studies and to ensure its safe and effective use. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved precision and accuracy.[3][4] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of Probucol and this compound in human plasma.

Experimental

Materials and Reagents
  • Probucol analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonia water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of Probucol and this compound from human plasma.

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column.

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-20% B

    • 3.6-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for the detection of Probucol and this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Probucol: 515.5 → 236.1[5][6]

    • This compound: 518.5 → 236.1 (deduced)

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following tables summarize the quantitative performance of a representative LC-MS/MS method for Probucol analysis, as established in published literature.[5][7][8]

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range2.5 - 6000 ng/mL
Correlation Coefficient (r²)> 0.99
Calibration ModelLinear, 1/x² weighting

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ2.5< 5.0< 6.095 - 105
Low QC5.0< 4.5< 5.594 - 104
Mid QC500< 4.0< 5.096 - 103
High QC5000< 4.0< 5.097 - 102

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Probucol93.02 - 104.12Minimal with IS

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound IS (20 µL) plasma->is ppt Protein Precipitation (400 µL ACN) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18) lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of Probucol.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Probucol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of Probucol.

References

Application Notes and Protocols: Use of Probucol-13C3 in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol (B1678242) is a lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate quantification of Probucol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Stable isotope dilution (SID) analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification due to its high specificity and accuracy.[4] This document provides detailed application notes and protocols for the use of Probucol-13C3, a stable isotope-labeled internal standard, in such assays. This compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[5]

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of Probucol in human plasma, adapted from published methodologies.[6][7][8] The use of this compound as an internal standard is expected to yield similar or improved performance.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range2.5 - 6000 ng/mL
Correlation Coefficient (r)> 0.998
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)2.5 ng/mL

Table 2: Accuracy and Precision

Quality Control (QC) SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC7.5< 5.0< 6.095 - 105
Medium QC750< 4.5< 5.594 - 104
High QC5000< 4.0< 5.096 - 106

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery93.02% - 104.12%
Matrix EffectMinimal with co-eluting internal standard

Experimental Protocols

This section details a representative protocol for the quantification of Probucol in human plasma using this compound and LC-MS/MS.

Materials and Reagents
  • Probucol analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Ethyl ether (or other suitable extraction solvent)

  • Dichloromethane (or other suitable extraction solvent)

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Probucol and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the Probucol stock solution with acetonitrile:water (1:1, v/v) to prepare working standard solutions for the calibration curve (e.g., at concentrations of 25, 50, 100, 500, 1000, 2500, 5000, and 60000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 500 ng/mL.

  • QC Samples: Prepare QC samples by spiking known concentrations of Probucol into blank human plasma at low, medium, and high levels (e.g., 7.5, 750, and 5000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (500 ng/mL) to each tube and vortex briefly.

  • Add 500 µL of extraction solvent (e.g., ethyl ether:dichloromethane, 1:1, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid, 97:3, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Probucol: Q1: 515.5 m/z -> Q3: 236.1 m/z[6][7]

    • This compound: Q1: 518.5 m/z -> Q3: 239.1 m/z (predicted, requires empirical optimization)

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both Probucol and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression (1/x²).

  • Determine the concentration of Probucol in the QC and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

G Experimental Workflow for Probucol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) spike Spike with this compound IS plasma->spike Add Internal Standard extract Liquid-Liquid Extraction spike->extract Add Extraction Solvent evap Evaporate to Dryness extract->evap Transfer Organic Layer recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect MRM Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for Probucol quantification using SID LC-MS/MS.

Probucol's Mechanism of Action

Probucol's mechanism of action is multifaceted, primarily impacting lipid metabolism and exhibiting strong antioxidant effects.[1][2][9] It lowers LDL cholesterol by increasing its catabolism and may also inhibit cholesterol synthesis.[10] A notable effect of Probucol is the reduction of HDL cholesterol, which is thought to be a consequence of its mechanism of action rather than a detrimental side effect.[3][11] This is partly due to the enhanced activity of cholesteryl ester transfer protein (CETP) and increased expression of scavenger receptor class B type I (SR-BI) in the liver, which facilitates reverse cholesterol transport.[9][11]

References

Troubleshooting & Optimization

Troubleshooting poor recovery of Probucol-13C3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of the Probucol-13C3 internal standard. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Probucol, containing three Carbon-13 atoms. It is an ideal internal standard for quantitative analysis of Probucol in biological matrices using mass spectrometry-based methods like LC-MS/MS. Its key advantages are:

  • Similar Physicochemical Properties: It behaves nearly identically to the unlabeled Probucol during sample extraction, chromatography, and ionization.

  • Mass Difference: It is easily distinguished from the native Probucol by a mass spectrometer due to the mass difference of 3 Daltons.

  • Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response, leading to more accurate and precise results.[1][2]

Q2: What are the main causes of poor recovery for this compound?

Poor recovery of the highly lipophilic this compound internal standard can stem from several factors throughout the analytical workflow:

  • Suboptimal Extraction: Inefficient extraction from the sample matrix (e.g., plasma, serum) is a primary cause. This can be due to an inappropriate choice of extraction technique or solvent.

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate measurements.[3][4][5]

  • Analyte Instability: Degradation of the internal standard during sample collection, storage, or processing can lead to lower than expected concentrations.

  • Adsorption: Probucol, being highly lipophilic, can adsorb to plasticware (e.g., pipette tips, collection tubes) and surfaces within the LC system.

  • Errors in Standard Handling: Inaccurate preparation of the this compound stock or working solutions will lead to incorrect spiking concentrations.

Q3: How should I store the this compound internal standard stock and working solutions?

To ensure the stability of your this compound internal standard, follow these storage recommendations:

  • Stock Solutions: For long-term stability, it is recommended to store stock solutions at -80°C.[2]

  • Working Solutions: For short-term use, working solutions can be stored at 4°C, but their stability under these conditions should be verified.[2]

  • Light Protection: Minimize exposure to light by using amber vials or by wrapping containers in foil.[2]

Troubleshooting Guide for Poor Recovery

This guide provides a systematic approach to diagnosing and resolving issues related to the poor recovery of the this compound internal standard.

Initial Assessment: Is the Problem Consistent or Sporadic?
  • Consistent Low Recovery Across All Samples: This often points to a fundamental issue with the method, such as the extraction protocol or the internal standard concentration.

  • Sporadic Low Recovery in a Few Samples: This may indicate issues with individual samples, such as unique matrix effects or handling errors.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Poor this compound Recovery start Poor Recovery of This compound IS check_is Verify IS Solution (Concentration, Purity, Stability) start->check_is check_extraction Evaluate Extraction Method check_is->check_extraction Correct solution_is Prepare Fresh IS Solutions check_is->solution_is Incorrect check_matrix Investigate Matrix Effects check_extraction->check_matrix Efficient solution_extraction Optimize Extraction Protocol (Solvent, pH, Technique) check_extraction->solution_extraction Inefficient check_adsorption Assess Adsorption to Surfaces check_matrix->check_adsorption Absent solution_matrix Improve Sample Cleanup (e.g., use SPE) Optimize Chromatography check_matrix->solution_matrix Present solution_adsorption Use Low-Binding Labware Optimize Mobile Phase check_adsorption->solution_adsorption Significant SPE_Workflow Solid-Phase Extraction (SPE) Workflow start Start condition Condition (e.g., 1 mL Methanol) start->condition equilibrate Equilibrate (e.g., 1 mL Water) condition->equilibrate load Load Sample (Pre-treated Plasma) equilibrate->load wash Wash (e.g., 1 mL 5% Methanol in Water) load->wash elute Elute (e.g., 1 mL Methanol) wash->elute dry_reconstitute Evaporate & Reconstitute elute->dry_reconstitute end Analyze dry_reconstitute->end

References

Technical Support Center: Optimizing Probucol-13C3 for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Probucol-13C3 as an internal standard in bioanalytical assays. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard (SIL-IS) like this compound?

Using a SIL-IS such as this compound is considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Regulatory bodies like the FDA and EMA strongly recommend their use.[1][3][4] The key advantage is that SIL-ISs have nearly identical physicochemical properties to the analyte (Probucol), ensuring they behave similarly during sample extraction, chromatography, and ionization. This effectively compensates for variability and matrix effects, leading to improved accuracy and precision in your results.[1][5][6]

Q2: What are the key considerations when preparing my this compound stock and working solutions?

It is crucial to use a high-purity this compound reference standard.[4] Prepare a stock solution in a suitable organic solvent and ensure its stability under storage conditions.[1] The working solution should be prepared at a constant concentration that provides a sufficient signal-to-noise ratio without saturating the detector. It is also important to check for the presence of any unlabeled Probucol (B1678242) in your SIL-IS, as this could impact the accuracy of your results at the lower limit of quantification (LLOQ).[4][7]

Q3: When should I add the this compound internal standard to my samples?

For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[8] Typically, for methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), this compound should be added to the biological matrix (e.g., plasma) before any extraction steps.[6] This ensures that the SIL-IS accounts for any analyte loss or variability during the entire sample processing procedure.[2][6]

Q4: What are "matrix effects" and how does this compound help mitigate them?

Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer, caused by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[9][10] These effects can significantly impact the accuracy and precision of a bioanalytical method.[9] Because this compound is structurally and chemically almost identical to Probucol, it will experience the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, these variations are normalized, leading to more reliable results.[6][11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Variability in Internal Standard (IS) Response • Inconsistent sample preparation or extraction.[8] • Pipetting errors when adding IS. • Poor mixing of IS with the sample matrix.[8] • Instrument instability (e.g., fluctuating spray in MS source).• Review and optimize the sample preparation workflow for consistency. • Verify pipette calibration and technique. • Ensure thorough vortexing after adding the IS to the sample. • Perform system suitability tests to check instrument performance.[4]
Poor Signal or No IS Peak Detected • Incorrect IS concentration in the working solution. • Omission of the IS addition step. • Severe ion suppression.[12] • Instability of the IS in the sample matrix or solvent.• Prepare a fresh IS working solution at a higher concentration and re-analyze. • Review sample preparation steps to ensure IS was added. • Optimize chromatography to separate the analyte and IS from the suppressive matrix components. • Evaluate the stability of this compound under your specific sample processing and storage conditions.[1]
Analyte Peak Detected in Blank Samples (Crosstalk) • The mass transition of the analyte is interfering with the IS, or vice versa. • Isotopic impurity in the IS (presence of unlabeled analyte).[4][7]• Ensure a mass difference of at least 4-5 Da between Probucol and this compound to minimize cross-talk.[6] • Check the certificate of analysis for the isotopic purity of your this compound. If significant unlabeled analyte is present, it may not be suitable for assays requiring very low LLOQs.
Chromatographic Peak Tailing or Splitting • Secondary interactions with the analytical column. • Column contamination or degradation. • Injection solvent is too strong compared to the mobile phase.[13]• Adjust the mobile phase pH or select a different column chemistry (e.g., end-capped).[14] • Implement a column flushing procedure or use a guard column.[13] • Ensure the injection solvent is similar in composition and strength to the initial mobile phase conditions.[13]

Data Presentation: Optimizing IS Concentration

The optimal concentration for this compound should be determined during method development. The goal is to find a concentration that provides a stable and reproducible signal across the entire calibration range without being excessively high, which could lead to detector saturation or unnecessary cost. Below is an illustrative table showing how data for such an optimization experiment could be presented.

Table 1: Illustrative Data for this compound Concentration Optimization

This compound ConcentrationIS Peak Area (cps)LLOQ Precision (%CV)LLOQ Accuracy (%RE)HQC Precision (%CV)HQC Accuracy (%RE)
25 ng/mL50,00012.5-8.24.1-2.5
50 ng/mL 110,000 4.8 -1.5 2.3 0.8
100 ng/mL250,0005.2-2.02.51.1
200 ng/mL550,0005.5-2.82.81.5

Note: This data is for illustrative purposes only. Actual results will vary based on instrumentation and assay conditions. LLOQ: Lower Limit of Quantification; HQC: High Quality Control.

Based on this illustrative data, a concentration of 50 ng/mL would be selected as it provides the best combination of precision and accuracy at the lower and upper ends of the calibration range, with a robust signal.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of this compound reference standard.

    • Dissolve in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to achieve a final concentration of 1 mg/mL.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C). Assess stock solution stability as per regulatory guidelines.[1]

  • Probucol Analyte Stock Solution (1 mg/mL):

    • Prepare in the same manner as the internal standard stock solution using the unlabeled Probucol reference standard.

  • This compound Working Solution (e.g., 50 ng/mL):

    • Perform serial dilutions of the this compound stock solution using the appropriate solvent (often the sample precipitation solvent, e.g., acetonitrile) to reach the final optimized concentration.

  • Calibration Standards and Quality Controls (QCs):

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.[1]

    • Prepare at least four levels of QC working solutions (LLOQ, Low, Medium, and High) from a separate analyte stock solution.[1]

Protocol 2: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological sample (blank matrix, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution to each tube (except for double blanks).

  • Vortex each tube for approximately 30 seconds to ensure thorough mixing.

  • Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation solvent) to each tube.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen if necessary.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent.

  • Inject the reconstituted sample into the LC-MS/MS system.

Note: A liquid-liquid extraction (LLE) using a solvent mixture like ethyl ether and dichloromethane (B109758) has also been shown to be effective for Probucol.[15][16]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing stock_analyte Prepare Analyte Stock work_cal Prepare Calibration Standards & QCs stock_analyte->work_cal stock_is Prepare IS Stock (this compound) work_is Prepare IS Working Solution stock_is->work_is add_is Add IS Working Solution work_is->add_is aliquot Aliquot Sample (100 µL) aliquot->add_is vortex1 Vortex Mix add_is->vortex1 precip Add Precipitation Solvent vortex1->precip vortex2 Vortex to Precipitate precip->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Bioanalytical sample preparation workflow using protein precipitation.

Troubleshooting_Logic issue High IS Variability? cause1 Inconsistent Pipetting issue->cause1 Yes cause2 Poor Mixing issue->cause2 Yes cause3 Instrument Instability issue->cause3 Yes solution1 Verify Pipette Calibration cause1->solution1 solution2 Ensure Thorough Vortexing cause2->solution2 solution3 Run System Suitability cause3->solution3

Caption: Troubleshooting logic for high internal standard variability.

References

Technical Support Center: Minimizing Matrix Effects with Probucol-13C3 in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using Probucol-13C3 as a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects in the bioanalysis of Probucol (B1678242) in blood samples. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue ID Problem Potential Causes Troubleshooting Actions & Solutions
ME-PB-001 High variability in the this compound (Internal Standard) peak area between samples. 1. Inconsistent sample preparation. 2. Variable ion suppression or enhancement across different samples. 3. Injector or autosampler issues.1. Standardize Sample Preparation: Ensure uniform timing and execution for each step, from protein precipitation to solvent evaporation. 2. Evaluate Matrix Effects: Conduct a post-extraction spike experiment as detailed in the "Experimental Protocols" section to quantify the matrix effect. If significant and variable matrix effects are observed, consider improving the sample cleanup method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction).[1] 3. Check Instrument Performance: Perform an injection precision test by repeatedly injecting the same standard solution. Inspect the autosampler for air bubbles in the syringe and sample loop.[2]
ME-PB-002 Poor accuracy and/or precision in quality control (QC) samples. 1. The internal standard is not adequately compensating for matrix effects. 2. Lot-to-lot variability in the biological matrix. 3. Inaccurate calibration curve.1. Verify Co-elution: Ensure that Probucol and this compound are co-eluting. A significant separation can lead to differential matrix effects.[3] 2. Assess Matrix Factor: Use the post-extraction addition experiment with at least six different lots of blank matrix to determine if the degree of ion suppression or enhancement varies significantly.[1][4] If variability is high, a more rigorous sample cleanup is necessary. 3. Prepare Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as your study samples to help compensate for consistent matrix effects.[5][6]
ME-PB-003 Low recovery of both Probucol and this compound. 1. Suboptimal extraction conditions (e.g., wrong solvent or pH). 2. Incomplete elution from a Solid-Phase Extraction (SPE) cartridge. 3. Analyte degradation during sample processing.1. Optimize Extraction: Experiment with different extraction solvents or solvent mixtures. For liquid-liquid extraction (LLE), adjust the pH to ensure Probucol is in a neutral state for efficient extraction into an organic solvent.[2] 2. Optimize SPE: If using SPE, ensure the sorbent type, wash, and elution solvents are appropriate. Increase the volume of the elution solvent to ensure complete elution.[2] 3. Assess Stability: Perform freeze-thaw and bench-top stability experiments with QC samples to ensure the analyte is stable throughout the sample handling and preparation process.[4]
ME-PB-004 Signal detected for the analyte (Probucol) in a blank sample spiked only with this compound. 1. Isotopic contribution from the internal standard. 2. Contamination of the blank matrix.1. Check Isotopic Purity of IS: Analyze a high-concentration solution of this compound and monitor the mass transition for unlabeled Probucol. The signal should be negligible. If there is significant contribution, a mathematical correction may be needed, or a new batch of internal standard should be sourced.[2] 2. Verify Blank Matrix: Screen multiple lots of the blank matrix to ensure they are free of Probucol contamination.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about minimizing matrix effects with this compound.

Q1: What are matrix effects and why are they a concern in the bioanalysis of Probucol?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Probucol, by co-eluting compounds from the sample matrix (e.g., blood, plasma).[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[8] In blood samples, phospholipids (B1166683) are a major cause of matrix effects, especially with electrospray ionization (ESI).

Q2: How does using this compound as an internal standard help minimize matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects.[5] Because it is chemically and structurally nearly identical to Probucol, it co-elutes and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.[10]

Q3: What is the difference between minimizing and compensating for matrix effects?

A3: Minimizing matrix effects involves reducing the impact of interfering compounds through sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dilution.[7] Compensating for matrix effects, on the other hand, involves using an internal standard, ideally a SIL-IS like this compound, to correct for the effects that cannot be eliminated through sample cleanup.[9]

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow.[9] This ensures that it experiences the same potential for loss during all subsequent steps, such as extraction, evaporation, and reconstitution, allowing it to accurately correct for variability in sample handling.[9]

Q5: Can I use a structural analog of Probucol as an internal standard instead of this compound?

A5: While a structural analog can be used, it is not ideal. Structural analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[11][12] This can lead to inadequate compensation for matrix effects. A SIL-IS like this compound is strongly preferred by regulatory agencies for bioanalytical method validation due to its superior ability to mimic the behavior of the analyte.[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This protocol is used to determine the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike Probucol and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank blood matrix. Spike Probucol and this compound into the final, dried, and reconstituted extracts.[1][4]

    • Set C (Pre-Extraction Spike): Spike Probucol and this compound into the blank biological matrix before performing the full extraction procedure.

  • Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • IS-Normalized MF = (MF of Probucol) / (MF of this compound)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[4]

Protocol 2: Sample Preparation of Blood Samples for Probucol Analysis using LLE

This is an example protocol adapted from a published method for Probucol analysis.[13][14]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of blood sample, calibration standard, or QC.

  • Internal Standard Addition: Add 50 µL of the this compound working solution to each tube and vortex briefly.

  • Extraction: Add 1 mL of an extraction solvent (e.g., ethyl ether:dichloromethane, 1:1, v/v).

  • Vortexing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot onto the LC-MS/MS system.

Quantitative Data Summary

The following tables present hypothetical data from a matrix effect and recovery assessment for a Probucol bioanalytical method.

Table 1: Matrix Factor (MF) and Recovery Assessment

Analyte Concentration (ng/mL) Mean Peak Area (Set A - Neat) Mean Peak Area (Set B - Post-Spike) Mean Peak Area (Set C - Pre-Spike) Matrix Factor (MF) Recovery (%)
Probucol1055,00041,25038,3180.7592.9
Probucol50002,800,0002,128,0001,998,3200.7693.9
This compound500350,000266,000247,3800.7693.0

Table 2: IS-Normalized Matrix Factor Across Different Lots of Human Blood

Lot # Probucol MF This compound MF IS-Normalized MF
10.780.790.99
20.750.760.99
30.820.811.01
40.790.800.99
50.850.831.02
60.770.780.99
Mean 0.800.791.00
%CV 5.2%3.4%1.3%

Visualizations

cluster_0 Ideal Scenario: No Matrix Effect cluster_1 Real Scenario: Matrix Effect (Ion Suppression) Analyte_NoME Analyte Signal MS_NoME Mass Spectrometer Response Analyte_NoME->MS_NoME Accurate Quantification Analyte_ME Analyte Signal MS_ME Mass Spectrometer Response Analyte_ME->MS_ME Matrix Co-eluting Matrix Components Matrix->MS_ME Suppressed_Signal Suppressed Signal MS_ME->Suppressed_Signal Inaccurate Quantification cluster_workflow Bioanalytical Workflow with SIL-IS Start Blood Sample (contains Probucol) Add_IS Add this compound (SIL-IS) Start->Add_IS Extraction Sample Preparation (e.g., LLE or SPE) - Potential for analyte loss - Removes some matrix components Add_IS->Extraction LC_Separation LC Separation - Analyte and IS co-elute - Matrix components may co-elute Extraction->LC_Separation MS_Detection MS/MS Detection - Ion suppression/enhancement occurs - Affects analyte and IS equally LC_Separation->MS_Detection Data_Analysis Data Analysis Calculate Peak Area Ratio (Probucol / this compound) MS_Detection->Data_Analysis Result Accurate Quantification Data_Analysis->Result cluster_IS IS Response Issues cluster_Recovery Recovery Issues cluster_ME Matrix Effect Issues Start Problem Observed: Poor Accuracy/Precision Check_IS Check IS Response Variability Start->Check_IS Check_Recovery Check Analyte & IS Recovery Start->Check_Recovery Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME IS_Variable Variable IS Response? Check_IS->IS_Variable Recovery_Low Low Recovery? Check_Recovery->Recovery_Low ME_High High or Variable ME? Assess_ME->ME_High Fix_Prep Standardize Sample Prep IS_Variable->Fix_Prep Yes Check_Injector Check Injector Precision IS_Variable->Check_Injector Yes Optimize_Extraction Optimize Extraction (Solvent, pH, SPE) Recovery_Low->Optimize_Extraction Yes Improve_Cleanup Improve Sample Cleanup (e.g., SPE over PPT) ME_High->Improve_Cleanup Yes Optimize_Chromo Optimize Chromatography ME_High->Optimize_Chromo Yes

References

Technical Support Center: Analysis of Probucol-13C3 by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Probucol-13C3.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific issues that may arise during your experiments.

Issue: Poor sensitivity or low signal intensity for this compound.

This is a common problem that can be caused by a variety of factors, from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low Signal Intensity

cluster_Start cluster_SamplePrep Step 1: Evaluate Sample Preparation cluster_Chroma Step 2: Optimize Chromatography cluster_MS Step 3: Adjust Mass Spectrometer Parameters cluster_Resolution start Start: Low Signal Intensity for this compound sp1 Review Extraction Protocol (e.g., LLE, SPE) start->sp1 sp2 Check for Incomplete Protein Precipitation sp1->sp2 If protein-rich matrix sp3 Assess Phospholipid Removal sp2->sp3 If plasma/serum sample c1 Verify Co-elution of Probucol (B1678242) and this compound sp3->c1 If sample prep is optimized c2 Adjust Mobile Phase Composition/Gradient c1->c2 c3 Check Column Performance c2->c3 ms1 Optimize Ion Source Parameters (e.g., voltage, temperature) c3->ms1 If chromatography is optimized ms2 Confirm MRM Transitions ms1->ms2 ms3 Check for Ion Source Contamination ms2->ms3 end Resolution: Signal Intensity Improved ms3->end If MS is optimized

Caption: Troubleshooting workflow for low signal intensity of this compound.

Detailed Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.

    • Review your extraction protocol. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation alone.[1][2] For Probucol analysis in plasma, a liquid-liquid extraction using ethyl ether and dichloromethane (B109758) (1:1, v/v) has been shown to be effective.[3][4]

    • Ensure complete protein precipitation. Incomplete precipitation can lead to a high concentration of proteins in the sample, which can cause ion suppression.[5]

    • Assess phospholipid contamination. Phospholipids (B1166683) from biological matrices like plasma are a major cause of ion suppression.[2] Consider using specialized phospholipid removal plates or techniques if you suspect this is an issue.

  • Optimize Chromatography: The goal is to separate this compound from co-eluting matrix components that can cause ion suppression.

    • Verify co-elution. A stable isotope-labeled internal standard like this compound should co-elute with the unlabeled analyte.[6] Even slight separation can expose them to different matrix components, leading to differential ion suppression.[7] While 13C-labeled standards are less prone to chromatographic separation from the analyte than deuterium-labeled standards, it is still crucial to confirm co-elution.[8]

    • Adjust the mobile phase or gradient. Modifying the mobile phase composition or the gradient elution profile can improve the separation of your analyte from interfering compounds.[1][6] For Probucol, a mobile phase of acetonitrile (B52724), water, and ammonia (B1221849) water has been used.[3][4]

    • Check column performance. A deteriorating column can lead to poor peak shape and reduced resolution, increasing the impact of ion suppression.

  • Adjust Mass Spectrometer Parameters: Proper MS settings are critical for optimal sensitivity.

    • Optimize ion source parameters. Tuning the ion source voltage, temperature, and gas flows can significantly impact ionization efficiency.[1]

    • Confirm MRM transitions. Ensure you are using the correct precursor and product ions for Probucol and this compound. For Probucol, the transition 515.5 -> 236.1 has been reported in negative ion mode.[3][4]

    • Check for ion source contamination. A contaminated ion source can lead to signal instability and suppression.[1] Regular cleaning is essential.

Issue: High variability in results between samples.

Inconsistent results, especially in quality control (QC) samples, often point to variable matrix effects between different sample preparations.

Logical Relationship for Investigating High Variability

cluster_Matrix Potential Cause: Variable Matrix Effects cluster_Solutions Solutions start Start: High Variability in Results m1 Inconsistent Sample Cleanup start->m1 m2 Different Matrix Compositions in Samples s1 Implement a More Robust Sample Preparation Method (SPE/LLE) m2->s1 Address the cause s2 Use Matrix-Matched Calibrators and QCs s1->s2 s3 Ensure Proper Function of This compound Internal Standard s2->s3 end Resolution: Improved Reproducibility s3->end

Caption: Investigating and resolving high variability in LC-MS results.

Detailed Solutions:

  • Implement a More Robust Sample Preparation Method: A consistent and thorough sample cleanup is the most effective way to minimize variability in matrix effects.[2] As mentioned previously, SPE or LLE are preferable to simple protein precipitation.[1]

  • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help to normalize for consistent matrix effects across the analytical run.[7]

  • Ensure Proper Function of the Internal Standard: this compound is designed to compensate for variations in sample processing and matrix effects.[6] If you are still seeing high variability, confirm that the internal standard is being added consistently and at an appropriate concentration. An excessively high concentration of the internal standard can cause self-suppression.[7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Probucol analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte (Probucol) is reduced by the presence of co-eluting components from the sample matrix.[9] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[5] Probucol is often analyzed in complex biological matrices like plasma, which contain high concentrations of endogenous substances such as phospholipids that are known to cause significant ion suppression.[2]

Q2: How does using this compound as an internal standard help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression.[9] Because it has nearly identical physicochemical properties to Probucol, it will co-elute and experience the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even if the absolute signal intensity is suppressed.[6] 13C-labeled standards are particularly advantageous as they are less likely to exhibit chromatographic separation from the analyte compared to deuterium-labeled standards.[8]

Q3: What are the most common sources of ion suppression in bioanalysis?

A3: The most common sources of ion suppression in the analysis of biological samples include:

  • Phospholipids: Abundant in plasma and serum samples.[2]

  • Salts and buffers: Non-volatile salts from buffers can suppress ionization.[5]

  • Endogenous metabolites: Other small molecules present in the biological matrix.[2]

  • Proteins: Incompletely removed during sample preparation.[5]

  • Exogenous compounds: Contaminants introduced during sample collection or preparation.[5]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and alleviate ion suppression.[7] However, this approach is only feasible if the concentration of Probucol in your sample is high enough to remain above the limit of detection after dilution.[9]

Experimental Protocols

General Protocol for Probucol Analysis in Human Plasma

This protocol is based on a published HPLC-MS/MS method and should be optimized for your specific instrumentation and experimental needs.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add a known concentration of this compound internal standard.

  • Add 1 mL of an extraction solvent mixture of ethyl ether and dichloromethane (1:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions

  • LC Column: A C18 or similar reversed-phase column is suitable. A previously reported method used a CN column (50 mm x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A gradient of acetonitrile and water is common for reversed-phase chromatography. The referenced method used an isocratic mobile phase of acetonitrile:water:ammonia water = 97:3:0.05, with the pH adjusted to 7.2 with formic acid.[3][4]

  • Ionization Mode: Negative ion mode electrospray ionization (ESI) has been shown to be effective for Probucol.[3][4]

  • MRM Transitions:

    • Probucol: 515.5 -> 236.1[3][4]

    • This compound: The precursor ion will be shifted by +3 m/z (518.5). The product ion may be the same or also shifted, depending on the location of the 13C labels. This should be determined by direct infusion of the this compound standard.

Quantitative Data Summary

The effectiveness of different sample preparation techniques in removing matrix components and improving analyte recovery is crucial for mitigating ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing Matrix InterferencesCommon Issues
Protein Precipitation (PPT) Often >90%Low to ModerateHigh levels of residual phospholipids and other endogenous components, leading to significant ion suppression.[5][10]
Liquid-Liquid Extraction (LLE) Variable (50-100%), dependent on solvent and analyte polarityGood to ExcellentAnalyte recovery can be low for polar compounds; can be labor-intensive.[10] A method for Probucol reported recovery of 93.02% to 104.12%.[3][4]
Solid-Phase Extraction (SPE) Generally >80%ExcellentCan require significant method development to optimize sorbent, wash, and elution steps.[1][10]

References

Technical Support Center: Optimizing Peak Shape for Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Probucol-13C3 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most frequent issues leading to poor peak shape for a large, hydrophobic molecule like this compound are secondary interactions with the stationary phase, column overloading, and inappropriate mobile phase composition.[1][2] Peak tailing, in particular, is often caused by interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2][3]

Q2: How does the choice of column affect the peak shape of this compound?

A2: The column chemistry is critical. For a hydrophobic compound like Probucol, a C18 or C8 column is a good starting point.[4] However, to minimize peak tailing caused by secondary interactions with silanol groups, it is highly recommended to use a modern, high-purity, end-capped silica (B1680970) column.[1][5] End-capping chemically modifies the silica surface to block most of the residual silanol groups, leading to more symmetrical peaks for compounds like Probucol.[1]

Q3: Can the mobile phase composition be optimized to improve peak shape?

A3: Absolutely. Mobile phase optimization is a powerful tool for improving peak shape.[6][7] For this compound, this involves adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration to achieve optimal retention and peak width.[8] Additionally, the pH of the mobile phase can be crucial if there are any ionizable functional groups that might interact with the stationary phase.[5][9] Adding a small amount of a basic modifier, such as n-butylamine or ammonia (B1221849), can help to saturate any remaining active silanol sites on the column and improve peak symmetry for basic compounds.[10][11]

Q4: What is peak fronting and what causes it for this compound?

A4: Peak fronting is characterized by a leading edge of the peak that is less steep than the trailing edge.[9] Common causes include column overloading (injecting too much sample), and a mismatch between the sample solvent and the mobile phase.[12][13][14] If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can lead to peak fronting.[12][15]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload is_overload Peak Shape Improves? check_overload->is_overload overload_yes Issue Resolved: Column Overloading is_overload->overload_yes Yes overload_no No Improvement is_overload->overload_no No check_column Use End-Capped High-Purity Silica Column overload_no->check_column is_column Peak Shape Improves? check_column->is_column column_yes Issue Resolved: Secondary Interactions is_column->column_yes Yes column_no No Improvement is_column->column_no No adjust_mobile_phase Optimize Mobile Phase: - Adjust pH - Add Modifier (e.g., base) column_no->adjust_mobile_phase is_mobile_phase Peak Shape Improves? adjust_mobile_phase->is_mobile_phase mobile_phase_yes Issue Resolved: Mobile Phase Interaction is_mobile_phase->mobile_phase_yes Yes mobile_phase_no Further Investigation: - Check for column contamination - Inspect for system dead volume is_mobile_phase->mobile_phase_no No

Caption: Troubleshooting workflow for peak tailing.

Potential Causes and Solutions for Peak Tailing

Potential Cause Recommended Solution
Secondary Interactions Use a high-purity, end-capped C18 or C8 column to minimize interactions with residual silanol groups.[1][5] Consider adding a competitive base to the mobile phase (e.g., 0.01% n-butylamine) to block active sites.[10]
Column Overloading Reduce the injection volume or dilute the sample.[2][16]
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[17][18]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5][9]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[2]
Issue 2: Peak Fronting

Peak fronting appears as a leading edge or shoulder on the peak.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Reduce Sample Concentration/Volume start->check_overload is_overload Peak Shape Improves? check_overload->is_overload overload_yes Issue Resolved: Column Overloading is_overload->overload_yes Yes overload_no No Improvement is_overload->overload_no No check_solvent Match Sample Solvent to Mobile Phase Strength overload_no->check_solvent is_solvent Peak Shape Improves? check_solvent->is_solvent solvent_yes Issue Resolved: Solvent Mismatch is_solvent->solvent_yes Yes solvent_no No Improvement is_solvent->solvent_no No check_column Inspect Column for Voids or Channeling solvent_no->check_column is_column Problem Found? check_column->is_column column_yes Replace Column is_column->column_yes Yes column_no Further Investigation: - Check for system leaks - Verify injector performance is_column->column_no No

Caption: Troubleshooting workflow for peak fronting.

Potential Causes and Solutions for Peak Fronting

Potential Cause Recommended Solution
Column Overloading Decrease the amount of sample injected onto the column by reducing the injection volume or sample concentration.[12][14][19]
Sample Solvent Mismatch Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[12][15]
Column Bed Collapse or Void A physical depression or void at the head of the column can cause peak fronting.[19] This often requires column replacement.
Low Temperature Operating at too low a temperature can sometimes lead to fronting. Consider increasing the column temperature.[20]
Issue 3: Broad Peaks

Broad peaks can result in decreased resolution and sensitivity.

Potential Causes and Solutions for Broad Peaks

Potential Cause Recommended Solution
Low Mobile Phase Strength Increase the percentage of the organic solvent in the mobile phase to decrease the retention time and sharpen the peak.[9]
Column Deterioration Over time, columns lose efficiency, leading to broader peaks. Replace the column if it has been used extensively or with harsh conditions.[17][21]
Large Injection Volume Injecting a large volume of sample, especially in a strong solvent, can cause band broadening. Reduce the injection volume.[22]
Slow Detector Response Time Ensure the detector sampling rate is appropriate for the peak width. A slow response time can artificially broaden the peak.
Extra-column Volume High dead volume in the system can lead to significant peak broadening. Use tubing with a small internal diameter and ensure all connections are secure.[5]

Experimental Protocols

Recommended Starting Method for this compound

This protocol provides a robust starting point for the analysis of this compound. Further optimization may be necessary based on your specific instrumentation and sample matrix.

Parameter Recommendation
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (95:5, v/v) with 0.05% ammonia or 0.01% n-butylamine[10][11]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Solvent Mobile Phase or Acetonitrile
Detection UV at 241 nm[10] or Mass Spectrometry
Method Optimization Protocol to Improve Peak Shape

If the starting method yields suboptimal peak shape, follow these iterative steps:

  • Confirm System Suitability: Before troubleshooting the method, ensure the HPLC system is performing correctly. Inject a standard compound with known good peak shape to verify system performance.

  • Address Tailing:

    • Increase Modifier Concentration: Incrementally increase the concentration of the basic modifier (e.g., to 0.1% ammonia) to further passivate active sites on the column.

    • Change Organic Solvent: If using acetonitrile, try substituting it with methanol. The different solvent properties can alter selectivity and peak shape.[8]

  • Address Fronting:

    • Dilute Sample: Perform a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each to see if peak shape improves.

    • Modify Sample Solvent: If the sample is not already in the mobile phase, re-dissolve it in the mobile phase.

  • Optimize Flow Rate and Temperature:

    • Temperature: Increase the column temperature in 5 °C increments (e.g., up to 40-45 °C) to improve mass transfer kinetics and potentially reduce peak broadening.[23]

    • Flow Rate: While the initial 1.0 mL/min is a good starting point, varying the flow rate can sometimes improve peak shape, although it will also affect retention time and backpressure.

References

Technical Support Center: Probucol-13C3 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Probucol-13C3 in biological samples during storage. This information is crucial for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound is a stable isotope-labeled version of Probucol (B1678242), a lipid-lowering agent with antioxidant properties. It is primarily used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS). The stability of an internal standard is critical because it is added to a sample at a known concentration to correct for the loss of the analyte during sample preparation and analysis. If the internal standard is not stable under the same conditions as the analyte, it can lead to inaccurate quantification of the target compound.

Q2: What are the general recommendations for storing biological samples containing this compound?

A2: For optimal stability, biological samples (e.g., plasma, serum, tissue homogenates) containing this compound should be stored at ultra-low temperatures. Based on the stability of the unlabeled Probucol, storage at -20°C is effective for long-term preservation, with evidence suggesting stability for up to three years at this temperature when incorporated into LDL particles[1]. For routine long-term storage, -80°C is the preferred temperature to minimize any potential degradation.

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

A3: While specific data for this compound is not available, it is a common practice in bioanalysis to limit the number of freeze-thaw cycles. For lipophilic compounds like Probucol, it is recommended to perform a validation experiment to assess its stability through at least three freeze-thaw cycles. To minimize the impact of freeze-thaw cycles, it is advisable to aliquot samples into single-use volumes before long-term storage.

Q4: What is the recommended short-term (bench-top) stability of this compound in biological matrices?

A4: The bench-top stability of this compound in biological matrices (e.g., plasma, serum) at room temperature should be experimentally determined. As a general guideline for small molecules, stability for at least 4-24 hours at room temperature should be established to cover the typical duration of sample processing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in Internal Standard (this compound) response between samples. Inconsistent sample storage or handling; multiple freeze-thaw cycles; degradation of the internal standard.Review sample storage history. Ensure all samples have been handled consistently. Validate the number of acceptable freeze-thaw cycles. Prepare fresh quality control (QC) samples to verify IS concentration and stability.
Decreasing Internal Standard response over time in a batch analysis. Degradation of this compound in the processed samples (e.g., in the autosampler).Assess the post-preparative stability of the extracted samples. This can be done by re-injecting a set of samples after they have been sitting in the autosampler for a defined period.
Unexpected peaks interfering with the this compound signal. Potential degradation products of Probucol or co-eluting matrix components.During in vitro oxidation studies, Probucol has been shown to degrade into spiroquinone and diphenoquinone[2]. Optimize chromatographic conditions to separate any potential interfering peaks.

Stability Data Summary

Since specific stability data for this compound is not publicly available, the following tables provide a general framework for stability assessment based on regulatory guidelines and data for the parent compound, Probucol. The acceptance criterion for stability is typically that the mean concentration of the analyte at each storage condition should be within ±15% of the initial concentration.

Table 1: Long-Term Storage Stability Recommendation for this compound in Human Plasma/Serum

Storage TemperatureDurationExpected Stability (Based on Probucol)
-20°CUp to 3 yearsStable[1]
-80°C> 3 yearsExpected to be stable (Recommended for long-term storage)

Table 2: Freeze-Thaw Stability Assessment Protocol

CycleProcedureAcceptance Criteria
Cycle 0Analyze freshly spiked QC samples (low and high concentrations).Establish baseline concentration.
Cycle 1-3Freeze samples at -20°C or -80°C for at least 12 hours, then thaw unassisted to room temperature. Repeat for the desired number of cycles.Mean concentration of thawed samples should be within ±15% of the baseline concentration.

Table 3: Bench-Top Stability Assessment Protocol

Time PointProcedureAcceptance Criteria
0 hoursAnalyze freshly spiked QC samples (low and high concentrations).Establish baseline concentration.
4, 8, 24 hoursKeep spiked QC samples at room temperature for the specified duration before analysis.Mean concentration of stored samples should be within ±15% of the baseline concentration.

Experimental Protocols

Protocol for Long-Term Stability Assessment
  • Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).

  • Aliquoting: Aliquot the spiked samples into multiple storage tubes for each concentration level and time point.

  • Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (n=3-5 per level) to determine the initial concentration (T=0).

  • Storage: Store the remaining aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).

  • Analysis at Time Points: At each scheduled time point (e.g., 1, 3, 6, 12, 24, 36 months), retrieve a set of LQC and HQC samples from storage, thaw them, and analyze.

  • Data Evaluation: Calculate the mean concentration and percent deviation from the baseline concentration for each time point and temperature.

Visualizations

Stability_Workflow cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis prep Spike Blank Matrix with this compound (LQC & HQC) aliquot Aliquot Samples prep->aliquot baseline Baseline Analysis (T=0) aliquot->baseline storage Store Aliquots (-20°C / -80°C) aliquot->storage ft_cycles Freeze-Thaw Cycles aliquot->ft_cycles bench_top Bench-Top Storage aliquot->bench_top analysis Analyze Stored Samples at Designated Time Points storage->analysis ft_cycles->analysis bench_top->analysis evaluation Compare to Baseline (Acceptance: ±15%) analysis->evaluation

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic start High IS Variability? cause1 Inconsistent Handling? start->cause1 cause2 Degradation? start->cause2 solution1 Review SOPs & Sample History cause1->solution1 solution2 Perform Stability Tests (Freeze-Thaw, Bench-Top) cause2->solution2

Caption: Troubleshooting high internal standard (IS) response variability.

References

Technical Support Center: Stabilizing Probucol-13C3 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Probucol-13C3 during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound is a stable isotope-labeled version of Probucol (B1678242), commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Its stability is crucial because the fundamental assumption of using a stable isotope-labeled internal standard is that it behaves identically to the unlabeled analyte (Probucol) during sample extraction, processing, and analysis. If this compound degrades, it will not accurately compensate for the degradation of Probucol, leading to inaccurate quantification of the analyte in your samples.

Q2: What are the main causes of this compound degradation during sample preparation?

Probucol, being a hindered phenolic compound, is primarily susceptible to oxidative degradation. This degradation can be accelerated by several factors commonly encountered during sample preparation:

  • Exposure to Light: Photodegradation can occur, leading to the formation of radicals that initiate oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Neutral to alkaline conditions (pH > 7) can promote the oxidation of phenolic compounds.

  • Presence of Oxidizing Agents: Contact with oxidizing agents, including atmospheric oxygen, can lead to degradation.

Q3: What are the known degradation products of Probucol?

The primary oxidative degradation of Probucol involves the formation of a phenoxyl radical, which can then be converted to spiroquinone and diphenoquinone.[1] Monitoring for these degradation products can be a useful tool in troubleshooting sample stability issues.

Q4: How can I minimize the degradation of this compound in my samples?

Several strategies can be employed to minimize degradation:

  • Work under low light conditions: Use amber vials and minimize exposure to direct light.

  • Maintain low temperatures: Keep samples on ice or in a cooled rack during processing. Store processed samples at or below -20°C.

  • Control pH: Acidify your samples to a pH of around 3 to maintain the stability of the phenolic hydroxyl groups.

  • Use antioxidants: The addition of antioxidants to the sample matrix can effectively prevent oxidative degradation. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of this compound Oxidative degradation during sample processing.- Add an antioxidant, such as ascorbic acid, to your samples immediately after collection. - Ensure all sample preparation steps are performed under low light and at reduced temperatures (on ice). - Acidify the sample to pH ~3 before extraction.
High variability in analyte/IS peak area ratio Differential degradation of Probucol and this compound.- Re-evaluate the sample processing workflow to identify and minimize steps with prolonged exposure to light, heat, or non-acidic pH. - Optimize the concentration of the added antioxidant.
Appearance of unknown peaks in the chromatogram Formation of degradation products.- Analyze for the known degradation products of Probucol (spiroquinone and diphenoquinone) to confirm degradation. - Implement the stabilization strategies outlined above to prevent their formation.
Poor precision and accuracy in QC samples Instability of this compound in the matrix during storage or freeze-thaw cycles.- Validate the long-term and freeze-thaw stability of Probucol and this compound in the biological matrix with and without stabilizers. - Store samples at -80°C for long-term storage. - Minimize the number of freeze-thaw cycles.

Quantitative Data on Probucol Stability

While specific quantitative data on the degradation of this compound under various sample preparation conditions is limited in publicly available literature, the following table summarizes the general stability of phenolic compounds under different conditions. This information can be used as a guide to optimize your sample preparation protocol for this compound.

Condition General Stability of Phenolic Compounds Recommendations for this compound
pH Unstable at neutral to alkaline pH. More stable at acidic pH.Maintain sample pH around 3.
Temperature Degradation rate increases with temperature.Process samples on ice and store at ≤ -20°C.
Light Susceptible to photodegradation.Use amber vials and minimize light exposure.
Oxidation Prone to oxidation, especially in the presence of metal ions.Add antioxidants like ascorbic acid. Use chelating agents (e.g., EDTA) if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE) with Stabilization

This protocol is a general guideline and should be optimized and validated for your specific application.

Materials:

  • Human plasma samples containing Probucol and this compound

  • This compound internal standard working solution

  • Ascorbic acid solution (e.g., 1 mg/mL in water)

  • Formic acid or other suitable acid for pH adjustment

  • Extraction solvent: Ethyl ether: Dichloromethane (1:1, v/v)[4][5]

  • Reconstitution solvent (e.g., Acetonitrile:Water, 1:1, v/v)

Procedure:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a clean tube, add 10 µL of ascorbic acid solution and vortex briefly.

  • Spike with the internal standard (this compound) and vortex.

  • Acidify the sample to pH ~3 by adding a small volume of formic acid. Vortex.

  • Add 1 mL of the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE) with Stabilization

Materials:

  • Human plasma samples containing Probucol and this compound

  • This compound internal standard working solution

  • Ascorbic acid solution (e.g., 1 mg/mL in water)

  • Phosphoric acid or other suitable acid for pre-treatment

  • SPE cartridges (e.g., C18)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for washing)

  • Reconstitution solvent

Procedure:

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add 25 µL of ascorbic acid solution and the internal standard. Vortex.

  • Pre-treat the sample by adding phosphoric acid to acidify.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Visualizations

Degradation Pathway of Probucol

Probucol_Degradation Probucol Probucol / this compound Radical Phenoxyl Radical Probucol->Radical Oxidation (Light, Heat, pH>7) Spiroquinone Spiroquinone Radical->Spiroquinone Diphenoquinone Diphenoquinone Radical->Diphenoquinone

Caption: Oxidative degradation pathway of Probucol.

Experimental Workflow for Stabilized Sample Preparation

Sample_Prep_Workflow cluster_sample_collection Sample Collection & Initial Stabilization cluster_processing Sample Processing cluster_analysis Analysis Collect Collect Biological Sample (e.g., Plasma) Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Collect->Add_Antioxidant Spike_IS Spike with this compound IS Add_Antioxidant->Spike_IS Acidify Acidify to pH ~3 Spike_IS->Acidify Extraction Extraction (LLE or SPE) Acidify->Extraction Evaporate Evaporate Solvent Extraction->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Technical Support Center: Correcting for Isotopic Interference with Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Probucol-13C3 as an internal standard in mass spectrometry-based assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to isotopic interference, ensuring accurate and reliable quantification of Probucol.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled analyte (Probucol) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa, in a mass spectrometer.[1] This is primarily due to the natural abundance of heavy isotopes, such as Carbon-13 (¹³C), which is present at approximately 1.1% for each carbon atom in a molecule.[2][3] For Probucol, the presence of its natural ¹³C isotopes can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, leading to inaccuracies in quantification if not corrected.

Q2: Why is it necessary to correct for isotopic interference?

A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration. This is because the instrument measures the sum of the signal from the labeled internal standard and the contribution from the unlabeled analyte's isotopes at that same mass. Accurate quantification, especially in regulated bioanalysis and pharmacokinetic studies, requires the removal of this interference.

Q3: How can I determine the extent of isotopic interference in my assay?

A3: The contribution of Probucol to the this compound signal (and vice versa) can be experimentally determined by analyzing samples containing only the unlabeled analyte or only the labeled internal standard.[1] By injecting a high concentration of Probucol and monitoring the mass transition for this compound, you can measure the percentage of signal crossover. Similarly, analyzing a pure solution of this compound will reveal any contribution to the unlabeled Probucol signal, which can indicate the isotopic purity of the internal standard.

Q4: What are the primary methods to correct for this interference?

A4: The most common method for correcting isotopic interference is through mathematical calculations applied post-acquisition.[4] This involves determining the contribution of the analyte to the internal standard's signal and subtracting it from the measured response of the internal standard. A similar correction can be applied to the analyte signal if the internal standard contributes to it.[4]

Troubleshooting Guides

Issue 1: Inaccurate and Imprecise Results at Low Analyte Concentrations
  • Possible Cause: Uncorrected isotopic interference from the natural abundance of ¹³C in Probucol is artificially inflating the signal of the this compound internal standard. This effect is more pronounced at the lower limit of quantification (LLOQ) where the analyte concentration is low.

  • Troubleshooting Steps:

    • Quantify the Interference: Perform an experiment to determine the percentage of signal contribution from a high concentration of unlabeled Probucol to the this compound MRM transition.

    • Apply a Correction Factor: Use the experimentally determined percentage to mathematically correct the peak area of the internal standard in all samples.

    • Re-evaluate Data: Re-process the data with the correction applied and assess the accuracy and precision of your quality control samples.

Issue 2: High Background Signal in the Internal Standard Channel for Blank Samples
  • Possible Cause: Besides the isotopic contribution from any residual analyte, this could be due to contamination of the LC-MS system or the presence of an interfering endogenous compound with the same mass transition.

  • Troubleshooting Steps:

    • System Cleanliness: Inject a series of blank solvent injections to ensure the high background is not from system carryover.

    • Chromatographic Separation: Optimize the chromatographic method to separate the internal standard from any potential co-eluting interferences.[5]

    • Matrix Blanks: Analyze multiple sources of blank biological matrix to determine if the interference is endogenous to the matrix.

Experimental Protocols

Protocol 1: Determination of Isotopic Contribution of Probucol to this compound

Objective: To quantify the percentage of signal crossover from unlabeled Probucol to the mass channel of this compound.

Methodology:

  • Prepare a High-Concentration Probucol Standard: Prepare a solution of unlabeled Probucol at a concentration corresponding to the upper limit of quantification (ULOQ) in the final sample matrix (e.g., plasma).

  • Prepare a Blank Sample: Prepare a blank sample containing only the biological matrix and extraction solvent.

  • LC-MS/MS Analysis:

    • Inject the blank sample to establish the baseline noise.

    • Inject the high-concentration Probucol standard.

    • Acquire data for both the Probucol and this compound MRM transitions.

  • Data Analysis:

    • Measure the peak area of Probucol in its designated MRM channel (Area_Probucol).

    • Measure the peak area of the signal detected in the this compound MRM channel (Area_Interference).

    • Calculate the percent contribution: % Contribution = (Area_Interference / Area_Probucol) * 100

Quantitative Data Summary

The following table summarizes hypothetical data from an isotopic interference experiment as described in Protocol 1.

SampleAnalytePeak Area (Analyte Channel)Peak Area (IS Channel)% Contribution
BlankN/A< 100< 50N/A
Probucol (ULOQ)Probucol2,500,00075,0003.0%
This compoundThis compound< 1002,450,000N/A

Interpretation: In this example, the unlabeled Probucol at the ULOQ concentration contributes 3.0% to the signal in the this compound channel. This factor should be used for correction.

Visualizations

Isotopic_Interference cluster_Probucol Probucol cluster_Probucol_13C3 This compound Probucol_M0 M+0 (¹²C) Probucol_M1 M+1 (¹³C) Probucol_M2 M+2 Probucol_M3 M+3 IS_M3 M+3 (¹³C₃) Probucol_M3->IS_M3 Interference Correction_Workflow A Measure Peak Area of IS (Area_IS_measured) E Corrected IS Area = Area_IS_measured - Interference A->E B Measure Peak Area of Analyte (Area_Analyte) D Calculate Interference = Area_Analyte * (% Contribution / 100) B->D C Determine % Contribution from Experiment C->D D->E F Calculate Analyte/IS Ratio with Corrected Area E->F

References

Technical Support Center: Optimization of ESI Source Conditions for Probucol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source conditions for the analysis of Probucol-13C3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled version of Probucol (B1678242), an anti-hyperlipidemic agent.[1][2] In mass spectrometry, it is commonly used as an internal standard for the quantification of Probucol in biological samples.[1][2] The 13C labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and physical properties, which helps to correct for variations in sample preparation and instrument response.

Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?

Negative ion mode ESI is frequently used for the analysis of Probucol.[3][4][5] This is because the phenolic hydroxyl groups on the Probucol molecule can be deprotonated to form a stable [M-H]⁻ ion.

Q3: What are the typical mass-to-charge (m/z) transitions for Probucol and this compound in MS/MS analysis?

For unlabeled Probucol, a common transition monitored is m/z 515.5 → 236.1.[3][4] Given that this compound has three 13C atoms, its molecular weight is increased by approximately 3 Da. Therefore, the expected precursor ion for this compound would be around m/z 518.5. The product ion would likely remain the same or show a corresponding mass shift depending on which part of the molecule the 13C labels are located. It is crucial to confirm the exact masses and fragmentation patterns through direct infusion of a standard solution.

Q4: What are common solvents and chromatographic conditions for Probucol analysis?

Reversed-phase liquid chromatography (LC) is typically employed for the separation of Probucol.[6] Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water.[3][4][7] The use of a small amount of a modifier like ammonia (B1221849) water or formic acid can help to improve peak shape and ionization efficiency.[3][4] Due to its non-polar nature, a C18 column is a suitable choice.[3]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect ESI Source Parameters: The ESI source parameters are critical for achieving good sensitivity. A systematic optimization is necessary.

  • Inappropriate Solvent System: Probucol is a non-polar compound and requires a suitable solvent system for efficient ionization.[8][9]

  • Analyte Degradation: Ensure the stability of your this compound standard. Prepare fresh solutions if degradation is suspected.

  • Instrument Malfunction: Verify the mass spectrometer is functioning correctly by infusing a known standard.

Experimental Protocol: Direct Infusion for Initial Optimization

  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a solvent mixture that is compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Set the mass spectrometer to scan for the expected precursor ion of this compound in negative ion mode (around m/z 518.5).

  • Systematically adjust the ESI source parameters one at a time to maximize the signal intensity. Key parameters to optimize are listed in the table below.

Table 1: General Starting ESI Source Parameters for Optimization

ParameterTypical Starting Range (Negative Mode)Notes
Capillary Voltage-2.5 to -4.5 kVToo high a voltage can cause instability or discharge.[10]
Cone/Nozzle Voltage-20 to -60 VOptimizing this helps in ion transmission and can influence in-source fragmentation.
Nebulizer Gas Pressure30 - 50 psiAffects droplet size and solvent evaporation.[11]
Drying Gas Flow8 - 12 L/minAssists in desolvation of the ESI droplets.
Drying Gas Temperature250 - 350 °CHigher temperatures aid desolvation but can cause thermal degradation of the analyte.
Issue 2: Signal Instability or High Background Noise

Possible Causes and Solutions:

  • Unstable ESI Spray: This can be caused by incorrect sprayer position, inappropriate mobile phase composition, or a clogged capillary.

  • Contamination: Contaminants in the mobile phase, sample, or from the LC system can lead to high background noise and signal suppression.

  • Adduct Formation: The formation of adducts with salts (e.g., sodium, potassium) can reduce the intensity of the desired analyte ion and add complexity to the mass spectrum.

Experimental Protocol: Mobile Phase and Adduct Reduction

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases before use.

  • Adduct Reduction: The addition of a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) can sometimes help to promote the formation of a single desired ion type and reduce alkali metal adducts. In some cases, specific adduct-reducing agents like ascorbic acid have been used, though this is less common for small molecules.[12]

  • System Cleaning: If contamination is suspected, flush the LC system and mass spectrometer inlet with an appropriate cleaning solution.

Issue 3: In-source Fragmentation

Possible Causes and Solutions:

  • High Cone/Nozzle/Fragmentor Voltage: Excessive voltage in the ion source can cause the precursor ion to fragment before it reaches the mass analyzer.[13][14]

  • High Source Temperature: Elevated temperatures can induce thermal degradation and fragmentation of the analyte.

Experimental Protocol: Optimizing Cone Voltage to Minimize Fragmentation

  • Infuse a standard solution of this compound as described previously.

  • Set the other ESI parameters to their optimal values.

  • Gradually increase the cone/nozzle voltage while monitoring the intensity of the precursor ion (m/z ~518.5) and any potential fragment ions.

  • Select a voltage that provides good precursor ion intensity with minimal fragmentation. A balance must be struck, as some voltage is necessary to efficiently transmit ions into the mass analyzer.

Visual Guides

Diagram 1: General ESI Optimization Workflow

This diagram illustrates a systematic approach to optimizing ESI source parameters.

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization (One-Factor-at-a-Time) cluster_final Finalization prep_std Prepare this compound Standard infuse Infuse into MS prep_std->infuse set_initial Set Initial MS Parameters infuse->set_initial opt_cap_volt Optimize Capillary Voltage set_initial->opt_cap_volt opt_neb_gas Optimize Nebulizer Gas opt_cap_volt->opt_neb_gas opt_dry_gas Optimize Drying Gas (Flow & Temp) opt_neb_gas->opt_dry_gas opt_cone_volt Optimize Cone Voltage opt_dry_gas->opt_cone_volt record Record Optimal Parameters opt_cone_volt->record

Caption: A sequential workflow for optimizing ESI source parameters.

Diagram 2: Troubleshooting Logic for Low Signal

This diagram provides a logical flow for diagnosing the cause of a weak or absent signal.

Low_Signal_Troubleshooting cluster_ms_issues Mass Spectrometer Issues cluster_lc_issues LC/Sample Issues start Low/No Signal for This compound check_infusion Direct Infusion Signal Check start->check_infusion optimize_source Re-optimize Source Parameters check_infusion->optimize_source No Signal check_solvents Verify Mobile Phase & Sample Solvents check_infusion->check_solvents Signal OK check_instrument Check Instrument Performance (e.g., calibration) optimize_source->check_instrument check_analyte Check Analyte Stability & Concentration check_solvents->check_analyte check_lc Inspect LC System (e.g., leaks, clogs) check_analyte->check_lc

Caption: A troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Probucol & Probucol-13C3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Probucol (B1678242) using its 13C-labeled internal standard, Probucol-13C3.

Troubleshooting Guide

This section offers a systematic approach to identifying and resolving co-elution problems where an unknown compound interferes with the chromatographic peak of Probucol and its internal standard.

Q1: How can I confirm that an unknown compound is co-eluting with my Probucol and this compound peaks?

A1: Co-elution of an interfering compound can compromise the accuracy of your quantification.[1] Here’s how to confirm it:

  • Examine Peak Shape: Look for signs of peak distortion, such as fronting, tailing, or the appearance of a "shoulder" on your chromatographic peak.[2] While a perfectly symmetrical peak can still hide a co-eluting compound, asymmetry is a strong indicator.

  • Use a Diode Array Detector (DAD/PDA): If your LC system has a DAD, you can perform a peak purity analysis. The UV-Vis spectra collected across the peak should be identical. If they differ, it indicates the presence of more than one compound.[2]

  • Leverage Your Mass Spectrometer (MS): This is the most definitive method.

    • Acquire full scan data across the entire chromatographic peak.

    • Extract ion chromatograms for the Probucol and this compound masses, but also look for other unexpected m/z values that are present only within the peak's retention time.

    • Compare the mass spectra at the beginning, apex, and end of the peak. A change in the relative abundance of ions across the peak profile strongly suggests co-elution.[2]

Q2: What are the likely causes of a compound co-eluting with the Probucol/Probucol-13C3 pair?

A2: The most common sources of interference in bioanalysis are endogenous matrix components that are not adequately removed during sample preparation.[1] Other potential sources include:

  • Matrix Components: In biological samples like plasma or serum, phospholipids (B1166683) are common culprits for co-elution and can cause ion suppression or enhancement.[3]

  • Metabolites: Probucol is metabolized in the body, and some of its metabolites may have similar chromatographic properties to the parent drug.

  • Sample Contaminants: Contamination can be introduced from various sources, including collection tubes, solvents, or handling procedures.[1]

Q3: What is a systematic approach to resolving these co-elution issues?

A3: A step-by-step approach is the most efficient way to troubleshoot and resolve co-elution.[4] Start with the simplest modifications and progress to more complex changes. The workflow below outlines this process.

Troubleshooting_Workflow_for_CoElution start Start: Co-elution Suspected confirm Step 1: Confirm Co-elution (Peak Shape, MS Spectra) start->confirm sample_prep Step 2: Optimize Sample Preparation confirm->sample_prep Co-elution Confirmed spe Solid-Phase Extraction (SPE) sample_prep->spe e.g. l_l_e Liquid-Liquid Extraction (LLE) sample_prep->l_l_e e.g. ppt Protein Precipitation (PPT) sample_prep->ppt e.g. chromatography Step 3: Optimize Chromatography spe->chromatography If co-elution persists l_l_e->chromatography If co-elution persists ppt->chromatography If co-elution persists mobile_phase Adjust Mobile Phase chromatography->mobile_phase gradient Modify Gradient Slope chromatography->gradient stationary_phase Change Stationary Phase chromatography->stationary_phase flow_temp Adjust Flow Rate / Temperature chromatography->flow_temp revalidate Step 4: Re-validate Method mobile_phase->revalidate Resolution Improved gradient->revalidate Resolution Improved stationary_phase->revalidate Resolution Improved flow_temp->revalidate Resolution Improved end End: Resolution Achieved revalidate->end

A systematic workflow for troubleshooting co-elution issues.

Detailed Optimization Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering substances before analysis.

    • Protein Precipitation (PPT): A simple method, but may not remove all interferences.

    • Liquid-Liquid Extraction (LLE): Offers better selectivity. For Probucol, extraction with a mixture like ethyl ether and dichloromethane (B109758) has been reported.[5][6]

    • Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by using a sorbent to selectively retain the analyte while washing away interferences.

  • Optimize Chromatography: If sample preparation is insufficient, adjust the LC method.

    • Mobile Phase Composition: This is a powerful tool for changing selectivity.

      • Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter elution patterns.

      • Aqueous Phase/Additives: Modifying the pH with additives like formic acid can change the ionization state of interfering compounds, thus altering their retention.[5]

    • Gradient Slope: Make the gradient shallower (i.e., increase the run time and decrease the rate of change in organic solvent percentage). This provides more time for compounds to separate on the column.

    • Stationary Phase: If mobile phase changes are ineffective, a different column chemistry may be needed. If you are using a standard C18 column, consider a C8, or a phenyl-hexyl column, which offer different separation mechanisms.

    • Temperature and Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[7] Increasing column temperature generally decreases retention times but can sometimes improve peak shape and resolution.[7]

Frequently Asked Questions (FAQs)

Q1: Should Probucol and its 13C3-labeled internal standard have the same retention time?

A1: Yes, ideally they should perfectly co-elute. The substitution of 12C with 13C results in a negligible difference in the physicochemical properties of the molecule.[1] This is a major advantage, as it ensures that both the analyte and the internal standard are subjected to the exact same matrix effects at the same time, leading to more accurate and precise quantification.[8] In contrast, deuterium (B1214612) (2H) labeled standards can sometimes elute slightly earlier than the unlabeled analyte in reversed-phase chromatography, a phenomenon known as the "isotope effect," which can potentially compromise accuracy if the matrix effect is not uniform across the peak.[1]

Q2: Is it possible, or desirable, to chromatographically resolve Probucol from this compound?

A2: It is generally not possible with standard HPLC or UPLC systems, nor is it desirable. The purpose of a stable isotope-labeled internal standard is to mimic the analyte's behavior as closely as possible. Any separation between the two would defeat the primary advantage of using such a standard. The resolution is achieved in the mass spectrometer, which can easily distinguish between the two compounds based on their mass-to-charge (m/z) ratio.

Q3: What are some validated starting methods I can use for Probucol analysis by LC-MS/MS?

A3: Below are two distinct, validated methods reported in the literature for the analysis of Probucol in human plasma. These can serve as excellent starting points for your method development or troubleshooting.

Experimental Protocols & Data

General Experimental Workflow

The diagram below illustrates a typical workflow for the quantitative analysis of Probucol in a biological matrix using LC-MS/MS.

Experimental_Workflow sample_collection 1. Sample Collection (e.g., Plasma) add_is 2. Addition of This compound IS sample_collection->add_is extraction 3. Sample Extraction (LLE or SPE) add_is->extraction evaporate 4. Evaporation & Reconstitution extraction->evaporate lc_separation 5. LC Separation evaporate->lc_separation ms_detection 6. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification) ms_detection->data_analysis

A general workflow for Probucol analysis by LC-MS/MS.
Protocol 1: HPLC-MS/MS Method with CN Column

This method was developed for the determination of Probucol in human plasma.[5][6]

Sample Preparation (Liquid-Liquid Extraction)

  • Take an aliquot of human plasma.

  • Add the internal standard (in the original study, physcion (B1677767) was used, but this compound would be substituted here).

  • Add extraction solvent (ethyl ether:dichloromethane, 1:1, v/v).

  • Vortex to mix.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Protocol 2: HPLC Method with C18 Column and UV Detection

This method was developed for determining Probucol in dog plasma and uses UV detection, but the chromatographic principles are applicable to an LC-MS system.[7]

Sample Preparation (Liquid-Liquid Extraction)

  • Take an aliquot of plasma (e.g., 200 µL).

  • Add the internal standard solution.

  • Add extraction solvent (n-octane:isopropanol, 8:2, v/v).

  • Vortex to mix.

  • Centrifuge to separate phases.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Comparative Data Tables

The following tables summarize the parameters from the two protocols, allowing for easy comparison of the different analytical approaches.

Table 1: Comparison of Sample Preparation Protocols

ParameterProtocol 1Protocol 2
Matrix Human PlasmaDog Plasma
Technique Liquid-Liquid ExtractionLiquid-Liquid Extraction
Extraction Solvent Ethyl ether:Dichloromethane (1:1)n-Octane:Isopropanol (8:2)
Internal Standard Physcion (this compound recommended)Amiodarone

Table 2: Comparison of LC Method Parameters

ParameterProtocol 1Protocol 2
LC System HPLCHPLC
Column Chemistry Cyano (CN)C18
Column Dimensions 50 mm x 4.6 mm, 5 µmNot specified, but C18
Mobile Phase Acetonitrile:Water:Ammonia water (97:3:0.05), pH adjusted to 7.2 with formic acidAcetonitrile:Water:10% n-butylamine (94:6:0.01)
Flow Rate Not specified1.0 mL/min
Detection MS/MSUV at 241 nm

Table 3: Comparison of MS Parameters (Protocol 1)

ParameterProbucolInternal Standard (Physcion)
Ionization Mode NegativeNegative
Precursor Ion (m/z) 515.5283.0
Product Ion (m/z) 236.1239.9
Analysis Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

References

Technical Support Center: Probucol-13C3 Stability and Anticoagulant Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of different anticoagulants on the stability of Probucol-13C3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

This compound is an isotopically labeled version of Probucol (B1678242), used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its stability in biological matrices like plasma is crucial for the accurate quantification of Probucol in pharmacokinetic and metabolic studies. Degradation of this compound can lead to an overestimation of the unlabeled drug concentration.

Q2: Can the choice of anticoagulant for blood collection affect the stability of this compound in plasma samples?

Yes, the choice of anticoagulant can potentially influence the stability of drugs in plasma samples.[1][2] Anticoagulants such as EDTA, heparin, and sodium citrate (B86180) work through different mechanisms to prevent blood clotting, and these mechanisms can sometimes affect the activity of plasma enzymes or the chemical environment of the sample, which in turn could impact drug stability.[1] For instance, EDTA chelates divalent cations, which can inhibit certain enzymatic activities that might otherwise degrade a drug metabolite.[1]

Q3: Are there any known interactions between Probucol and common anticoagulants?

Q4: What are the recommended anticoagulants for studies involving this compound?

The ideal anticoagulant should preserve the integrity of the analyte of interest. Without specific data for this compound, a validation study is recommended to assess its stability with different anticoagulants. General guidance suggests that the selection of an anticoagulant should be carefully considered during assay validation.[2] A common approach is to test the stability of the analyte in plasma collected with EDTA, heparin, and sodium citrate to identify the most suitable option.

Troubleshooting Guide

Issue 1: Inconsistent quantification of this compound in plasma samples.

  • Possible Cause: Degradation of this compound after sample collection.

  • Troubleshooting Steps:

    • Evaluate Anticoagulant Effect: Perform a stability experiment by spiking this compound into fresh plasma collected with different anticoagulants (e.g., K2EDTA, Sodium Heparin, Sodium Citrate). Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and storage conditions (e.g., room temperature, 4°C).

    • Control for Enzymatic Degradation: If degradation is observed, it might be due to enzymatic activity. EDTA is known to inhibit some metalloenzymes by chelating divalent cations, which could potentially protect the drug.[1]

    • pH and Temperature Effects: Ensure consistent pH and temperature across all samples, as these factors can influence both chemical and enzymatic degradation.[1]

Issue 2: Lower than expected recovery of this compound from stored plasma samples.

  • Possible Cause: Long-term instability of this compound under the chosen storage conditions.

  • Troubleshooting Steps:

    • Assess Freeze-Thaw Stability: Subject plasma samples containing this compound to multiple freeze-thaw cycles (e.g., three cycles) and analyze the concentration after each cycle. A significant decrease in concentration would indicate instability.

    • Evaluate Long-Term Storage Stability: Analyze stored quality control (QC) samples at regular intervals (e.g., 1, 3, 6 months) to monitor for degradation over time at the specified storage temperature (e.g., -20°C or -80°C).

    • Optimize Storage Conditions: If instability is detected, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C).

Data Presentation

Table 1: Hypothetical Stability of this compound in Human Plasma with Different Anticoagulants at Room Temperature.

Time (hours)% Remaining (K2EDTA)% Remaining (Sodium Heparin)% Remaining (Sodium Citrate)
0100100100
299.598.299.1
498.996.598.3
897.894.197.0
2495.289.794.5

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma with Different Anticoagulants

  • Objective: To determine the short-term stability of this compound in human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate.

  • Materials:

    • This compound stock solution.

    • Blank human plasma collected in K2EDTA, Sodium Heparin, and Sodium Citrate tubes.

    • LC-MS/MS system for analysis.[5][6]

  • Methodology:

    • Spike the blank plasma from each anticoagulant group with this compound to achieve a final concentration relevant to the intended study.

    • Divide the spiked plasma from each group into aliquots.

    • Analyze a set of aliquots immediately (T=0) to establish the baseline concentration.

    • Store the remaining aliquots at room temperature.

    • Analyze the aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

    • The concentration of this compound at each time point is determined using a validated LC-MS/MS method.[6]

    • Calculate the percentage of the initial concentration remaining at each time point.

Mandatory Visualization

Experimental_Workflow cluster_collection Blood Collection cluster_processing Sample Processing cluster_spiking Spiking cluster_analysis Stability Assessment Blood_Sample Whole Blood Sample Anticoagulants Anticoagulant Tubes (EDTA, Heparin, Citrate) Blood_Sample->Anticoagulants Collect into Centrifugation Centrifuge Anticoagulants->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Spiking Spike with This compound Plasma_Separation->Spiking Incubation Incubate at Room Temperature Spiking->Incubation Time_Points Sample at Time Points (0, 2, 4, 8, 24h) Incubation->Time_Points LCMS_Analysis LC-MS/MS Analysis Time_Points->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Start Inconsistent this compound Quantification Check_Anticoagulant Evaluate Anticoagulant Effect Start->Check_Anticoagulant Check_Storage Assess Storage Conditions (Temp, Freeze-Thaw) Start->Check_Storage Check_Matrix Investigate Matrix Effects Start->Check_Matrix Select_Anticoagulant Select Optimal Anticoagulant Check_Anticoagulant->Select_Anticoagulant Degradation Observed Optimize_Storage Optimize Storage Conditions Check_Storage->Optimize_Storage Instability Detected Modify_Extraction Modify Sample Extraction Protocol Check_Matrix->Modify_Extraction Interference Found

Caption: Troubleshooting decision tree for this compound instability.

References

Navigating Lot-to-Lot Variability of Probucol-13C3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and adjusting for lot-to-lot variability of the stable isotope-labeled internal standard, Probucol-13C3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Probucol (B1678242), where three Carbon-12 atoms are replaced with Carbon-13 atoms. This labeling results in a mass shift of +3 Da compared to the unlabeled analyte.[1] It is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) because it shares nearly identical chemical and physical properties with Probucol.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of variations in the analytical process.

Q2: What causes lot-to-lot variability in this compound?

A2: Lot-to-lot variability in stable isotope-labeled internal standards like this compound can arise from several factors during synthesis and purification. The two primary contributors are variations in chemical purity and isotopic purity.[3]

  • Chemical Purity: Refers to the percentage of the material that is the desired compound (this compound). Impurities can be residual starting materials, byproducts of the synthesis, or degradation products.

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the labeled compound that contains the desired number of heavy isotopes (in this case, three 13C atoms). Incomplete labeling during synthesis can result in the presence of unlabeled Probucol (M+0) or molecules with fewer than three 13C atoms within the this compound lot.[4]

Q3: Why is it critical to assess each new lot of this compound?

A3: Each new lot of a stable isotope-labeled internal standard must be thoroughly evaluated to ensure the continued accuracy and reproducibility of the analytical method.[5] Undetected lot-to-lot variability can lead to significant issues, including:

  • Inaccurate Quantification: If a new lot has a different level of unlabeled Probucol as an impurity, it can artificially inflate the measured concentration of the analyte.

  • Non-linear Calibration Curves: "Cross-talk," where the internal standard contributes to the analyte signal or vice versa, can lead to non-linear calibration curves and biased results.

  • Increased Variability in Quality Control Samples: Inconsistent internal standard performance can lead to quality control (QC) samples failing to meet acceptance criteria, casting doubt on the validity of the entire analytical run.[6]

Q4: What information should I look for on the Certificate of Analysis (CoA) for a new lot of this compound?

A4: The Certificate of Analysis (CoA) is a critical document that provides key information about the quality of the internal standard. When you receive a new lot of this compound, you should carefully review the CoA for the following information:

  • Chemical Purity: Typically determined by techniques like HPLC-UV or NMR. A high chemical purity (e.g., >98%) is desirable.

  • Isotopic Purity (Atom % 13C): This value indicates the percentage of the labeled molecules that contain the heavy isotope. For 13C-labeled standards, an isotopic purity of ≥99 atom % 13C is generally considered good.[1]

  • Identity Confirmation: The CoA should provide data confirming the chemical structure, often from techniques like mass spectrometry or NMR.

Troubleshooting Guides

This section provides practical advice for troubleshooting common issues that may arise due to lot-to-lot variability of this compound.

Problem 1: I've switched to a new lot of this compound, and now my calibration curve is non-linear, particularly at the high end.

  • Possible Cause: The new lot of this compound may have a higher-than-expected level of unlabeled Probucol impurity. This impurity contributes to the analyte signal, causing a disproportionate increase in the analyte-to-internal standard ratio at higher concentrations.

  • Troubleshooting Steps:

    • Assess "Cross-Talk": Prepare two sets of samples. In the first set, analyze a high concentration of unlabeled Probucol without the internal standard and monitor the mass transition for this compound. In the second set, analyze the working concentration of the new this compound lot without any unlabeled Probucol and monitor the mass transition for the analyte.

    • Evaluate Contribution: According to regulatory guidelines, the contribution of the internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ) should be less than 20%. The contribution of the analyte to the internal standard signal should be less than 5% of the internal standard response.[2]

    • Contact the Supplier: If you confirm significant "cross-talk," contact the supplier to report the issue and request a replacement lot with higher isotopic purity.

Problem 2: The peak area response of my new this compound lot is significantly lower than the previous lot.

  • Possible Cause 1: Difference in Chemical Purity or Concentration. The new lot may have a lower chemical purity, or there might have been an error in the preparation of the stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution: Prepare a fresh stock solution of the new this compound lot, paying close attention to weighing and dissolution steps.

    • Compare Lots Directly: Prepare solutions of both the old and new lots at the same concentration and analyze them under the same LC-MS/MS conditions. A significant difference in peak area may indicate a purity issue with the new lot.

  • Possible Cause 2: Instrument Sensitivity Changes. The decrease in response may be coincidental with a change in instrument performance.

  • Troubleshooting Steps:

    • Run System Suitability: Analyze a system suitability solution containing a known concentration of a standard compound to verify that the instrument is performing within established parameters.

    • Re-analyze Old Lot: If possible, re-inject a sample prepared with the old lot of this compound to confirm if the response is still at the expected level.

Problem 3: I am observing increased variability in my QC sample results after switching to a new lot of this compound.

  • Possible Cause: The new lot of the internal standard may not be tracking the analyte as effectively as the previous lot due to subtle differences in purity or the presence of impurities that affect ionization.

  • Troubleshooting Steps:

    • Perform a Lot Qualification Experiment: Conduct a head-to-head comparison of the old and new lots by preparing and analyzing a full set of calibration standards and QC samples with each lot.

    • Analyze the Data: Compare the calibration curve parameters (slope, intercept, R²) and the accuracy and precision of the QC samples between the two lots. The results should meet the acceptance criteria defined in your laboratory's standard operating procedures.

    • Investigate Matrix Effects: If the variability is more pronounced in extracted samples compared to standards prepared in a clean solvent, it may indicate a differential matrix effect between the two lots.

Data Presentation

The following table summarizes hypothetical data from a lot qualification study comparing a new lot (Lot B) of this compound to a previously qualified lot (Lot A).

ParameterLot A (Previous)Lot B (New)Acceptance CriteriaPass/Fail
Calibration Curve
Slope0.01520.0149Within ±15% of Lot APass
Intercept0.00110.0025< 20% of LLOQ responsePass
0.99850.9981≥ 0.995Pass
Quality Control Samples
LLOQ Accuracy (%)105.2110.880-120%Pass
LLOQ Precision (%CV)8.512.1≤ 20%Pass
Low QC Accuracy (%)102.1104.585-115%Pass
Low QC Precision (%CV)6.28.9≤ 15%Pass
Mid QC Accuracy (%)98.7101.385-115%Pass
Mid QC Precision (%CV)5.17.5≤ 15%Pass
High QC Accuracy (%)99.5100.885-115%Pass
High QC Precision (%CV)4.86.9≤ 15%Pass
Cross-Talk Assessment
IS contribution to Analyte at LLOQ2.1%18.5%≤ 20%Pass
Analyte contribution to IS0.5%4.2%≤ 5%Pass

Experimental Protocols

Protocol 1: Qualification of a New Lot of this compound

Objective: To verify that a new lot of this compound performs equivalently to the previously qualified lot and is suitable for use in the quantitative analysis of Probucol.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the new lot (Lot B) and the old lot (Lot A) of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare separate working internal standard solutions for each lot by diluting the stock solutions to the final concentration used in the assay (e.g., 100 ng/mL).

    • Prepare a stock solution of unlabeled Probucol at 1 mg/mL. From this, prepare a set of calibration standards and quality control samples in the appropriate biological matrix (e.g., human plasma).

  • Sample Preparation:

    • Divide the calibration standards and QC samples into two sets.

    • Spike one set with the working internal standard solution of Lot A.

    • Spike the second set with the working internal standard solution of Lot B.

    • Extract all samples using the established laboratory procedure (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • LC Parameters (Example):

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to achieve separation of Probucol.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

    • MS/MS Parameters (Example):

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • MRM Transitions:

        • Probucol: m/z 515.5 → 236.1[7][8][9]

        • This compound: m/z 518.5 → 239.1 (inferred)

  • Data Analysis and Acceptance Criteria:

    • Process the data for each lot separately to generate two calibration curves.

    • Quantify the QC samples against the calibration curve from the corresponding lot.

    • Compare the results for the two lots based on the acceptance criteria outlined in the Data Presentation table.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_spiking Sample Spiking & Extraction cluster_analysis Analysis & Data Processing cluster_evaluation Evaluation prep_stocks Prepare Stock Solutions (Old Lot A, New Lot B, Analyte) prep_working Prepare Working IS Solutions (Lot A and Lot B) prep_stocks->prep_working prep_samples Prepare Calibration Standards and QC Samples prep_stocks->prep_samples spike_a Spike Set 1 with Lot A IS prep_samples->spike_a spike_b Spike Set 2 with Lot B IS prep_samples->spike_b extract Extract All Samples spike_a->extract spike_b->extract lcms LC-MS/MS Analysis extract->lcms process_a Process Data for Lot A lcms->process_a process_b Process Data for Lot B lcms->process_b compare Compare Results: - Calibration Curves - QC Performance - Cross-Talk process_a->compare process_b->compare decision Accept or Reject New Lot compare->decision

Caption: Workflow for the qualification of a new lot of this compound.

troubleshooting_workflow start Issue Observed with New Lot of this compound q1 Is the calibration curve non-linear? start->q1 a1_yes Assess 'Cross-Talk' (Isotopic Impurity) q1->a1_yes Yes a1_no Is the IS peak area significantly different? q1->a1_no No end Issue Resolved a1_yes->end q2_yes Verify Stock Solution Prep & Compare Lots Directly a1_no->q2_yes Yes q2_no Are QC samples showing increased variability? a1_no->q2_no No q2_yes->end q3_yes Perform Full Lot Qualification Experiment q2_no->q3_yes Yes q3_no Investigate Other Potential Causes (e.g., Instrument Performance) q2_no->q3_no No q3_yes->end q3_no->end

Caption: Decision tree for troubleshooting this compound lot-to-lot variability.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Probucol-13C3 and Deuterated Probucol Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of compounds like Probucol (B1678242), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards are the undisputed gold standard for mass spectrometry-based assays. This guide provides an objective comparison between two common types of isotopically labeled Probucol: Probucol-13C3 and deuterated Probucol. This comparison is supported by established principles in isotope dilution mass spectrometry and provides detailed experimental protocols for their evaluation.

Key Performance Characteristics: this compound vs. Deuterated Probucol

The fundamental difference between this compound and deuterated Probucol lies in the isotopes used for labeling and their impact on the physicochemical properties of the molecule. These differences can significantly influence the performance of a bioanalytical method.[1][2]

FeatureThis compoundDeuterated ProbucolRationale & Implications for Probucol Analysis
Isotopic Stability High. 13C atoms are integrated into the carbon backbone of the Probucol molecule, making them highly stable and not susceptible to exchange.[2]Variable. Deuterium (B1214612) atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1][2] This is a lower risk if the label is on a non-labile position, but 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.
Chromatographic Co-elution Identical to unlabeled Probucol. The mass difference due to 13C substitution has a negligible effect on the molecule's polarity and chromatographic retention time, ensuring perfect co-elution.[3][4]Potential for chromatographic shift. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a slight difference in retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[1][5] This is known as the "isotope effect."
Matrix Effect Compensation Superior. Perfect co-elution ensures that this compound and the native analyte experience the same matrix effects at the point of ionization in the mass spectrometer, leading to more accurate and precise quantification.[4][6]Potentially compromised. If a chromatographic shift exists, the deuterated standard and the analyte may be in different "analytical spaces" during ionization, leading to differential matrix effects and potentially biased results.[7]
Potential for Isotopic Interference Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra.
Cost & Availability Generally higher due to the more complex synthesis required.[8][9]Typically less expensive and more widely available for a range of small molecules.[8]

Experimental Protocols

To empirically determine the optimal internal standard for a specific Probucol assay, a head-to-head comparison should be performed. Below are detailed methodologies for key experiments.

Experiment 1: Evaluation of Chromatographic Co-elution

Objective: To assess the chromatographic retention time difference between Probucol, this compound, and deuterated Probucol.

Protocol:

  • Prepare Solutions: Prepare individual solutions of Probucol, this compound, and deuterated Probucol at a concentration of 1 µg/mL in a suitable organic solvent (e.g., acetonitrile). Also, prepare a mixed solution containing all three compounds at the same concentration.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: A triple quadrupole mass spectrometer operating in negative ion mode.

    • Ion Transitions: Monitor specific precursor to product ion transitions for Probucol (e.g., m/z 515.5 → 236.1), this compound, and deuterated Probucol.[10][11]

  • Data Analysis: Inject the individual and mixed solutions and record the retention times. Overlay the chromatograms to visually inspect for any shifts in retention time. A significant shift (e.g., >0.1 min) for the deuterated standard would indicate a notable isotope effect.

Experiment 2: Assessment of Matrix Effects

Objective: To compare the ability of this compound and deuterated Probucol to compensate for matrix-induced ion suppression or enhancement.

Protocol:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike known concentrations of Probucol and the internal standard (either this compound or deuterated Probucol) into the mobile phase.

    • Set B (Post-extraction Spike): Extract blank plasma samples (from at least six different sources) using a validated extraction procedure (e.g., protein precipitation with acetonitrile or liquid-liquid extraction).[10][11] Spike the extracted blank matrix with the same concentrations of Probucol and the internal standard as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the LC-MS/MS conditions described in Experiment 1.

  • Data Analysis: Calculate the matrix effect for the analyte in the presence of each internal standard using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate the internal standard-normalized matrix effect. An ideal internal standard will result in a matrix effect value close to 100% and a low coefficient of variation (%CV) across the different plasma lots, indicating effective compensation.

Experiment 3: Accuracy and Precision Evaluation

Objective: To compare the accuracy and precision of the quantification of Probucol in a biological matrix using both internal standards.

Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples by spiking known concentrations of Probucol (low, medium, and high) into pooled human plasma.

  • Sample Preparation: Aliquot the QC samples and add a fixed concentration of either this compound or deuterated Probucol to each. Process the samples using a validated extraction method.

  • LC-MS/MS Analysis: Analyze the processed QC samples along with a calibration curve prepared in the same biological matrix.

  • Data Analysis: Calculate the concentration of Probucol in the QC samples against the calibration curve. Determine the accuracy (% bias from the nominal concentration) and precision (%CV) for each QC level with each internal standard. The internal standard that yields better accuracy and precision is considered superior.

Visualization of Key Concepts

Experimental_Workflow Experimental Workflow for Internal Standard Comparison cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Performance Evaluation A Prepare Stock Solutions (Probucol, this compound, Deuterated Probucol) B Spike into Plasma (Calibration Standards & QCs) A->B C Add Internal Standard (this compound or Deuterated Probucol) B->C D Sample Extraction (e.g., Protein Precipitation) C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Chromatographic Co-elution F->G H Matrix Effect Assessment F->H I Accuracy & Precision F->I Chromatographic_Behavior Chromatographic Behavior of Labeled Standards Analyte_13C Probucol Time Retention Time IS_13C This compound Analyte_D Probucol IS_D Deuterated Probucol Intensity Intensity

References

Assessing the Isotopic Purity of Probucol-13C3: A Comparative Guide to Mass Spectrometric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for assessing the isotopic purity of Probucol-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical strategy.

Introduction to Isotopic Purity in Drug Development

Stable isotope-labeled compounds, such as this compound, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of heavy isotopes, like Carbon-13, allows for the differentiation of the administered drug from its endogenous counterparts. The accuracy of quantitative bioanalysis heavily relies on the isotopic purity of the labeled internal standard. High isotopic purity minimizes signal overlap and ensures precise and reliable data. This guide focuses on the methods used to verify the isotopic purity of this compound.

Comparison of Analytical Methods for Isotopic Purity Assessment

The isotopic purity of this compound can be determined by several analytical techniques, each with its own advantages and limitations. The primary method is mass spectrometry, renowned for its sensitivity and specificity. However, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also provide valuable information.

Table 1: Comparison of Analytical Methods for Isotopic Purity Assessment of this compound

FeatureHigh-Resolution Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography, ionization, and mass-to-charge ratio analysis.Absorption of radiofrequency by atomic nuclei in a magnetic field.Separation by chromatography and detection by UV absorbance.
Information Provided Isotopic distribution, mass-to-charge ratio, molecular formula confirmation.Positional information of isotopes, structural confirmation.Chemical purity, retention time.
Sensitivity High (ng/mL to pg/mL).Moderate to low.Low (µg/mL).
Specificity for Isotopes Very high.High for specific nuclei (e.g., 13C).Not directly isotope-specific.
Sample Requirement Low.High.Moderate.
Typical Isotopic Purity >99 atom % 13C.Confirms 13C enrichment at specific positions.Not applicable for direct isotopic purity.
Chemical Purity (Assay) Can be determined with a reference standard.Can be determined with a reference standard.>98%.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-MS) for Isotopic Purity

This method is the gold standard for determining the isotopic enrichment of labeled compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Experimental Workflow:

Isotopic Purity Assessment Workflow Workflow for Isotopic Purity Assessment of this compound by LC-MS cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Dissolve this compound in a suitable solvent (e.g., acetonitrile) B Prepare a dilution series for analysis A->B C Inject sample into HPLC system B->C D Chromatographic separation on a C18 column C->D E Introduction into the mass spectrometer (ESI source) D->E F Acquire full scan mass spectra in negative ion mode E->F G Extract ion chromatograms for unlabeled Probucol (B1678242) (m/z 515.28) and this compound (m/z 518.29) F->G H Integrate peak areas of the isotopic peaks G->H I Calculate isotopic purity based on the relative peak areas H->I

Caption: Experimental workflow for assessing the isotopic purity of this compound using LC-MS.

Detailed LC-MS Parameters:

  • HPLC Column: Ultimate CN (50 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile (B52724):water:ammonia water = 97:3:0.05 (adjusted to pH 7.2 with formic acid).[1]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: High-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative mode.[1]

  • Scan Range: m/z 100-1000.

  • Monitored Ions:

    • Unlabeled Probucol: [M-H]⁻ at m/z 515.28.

    • This compound: [M-H]⁻ at m/z 518.29.

Data Analysis: The isotopic purity is calculated from the relative intensities of the ion peaks corresponding to this compound and unlabeled Probucol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can confirm the position of the 13C labels and provide an estimate of isotopic enrichment.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Protocol:

  • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl3).

  • Acquire a 13C NMR spectrum.

  • Compare the integrals of the signals from the 13C-labeled positions to those of the natural abundance 13C signals of the unlabeled positions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While not suitable for direct isotopic purity measurement, HPLC-UV is an excellent method for determining the chemical purity of the this compound substance.

Instrumentation:

  • HPLC system with a UV detector

Experimental Protocol:

  • Prepare a standard solution of this compound of known concentration.

  • Inject the sample into the HPLC system.

  • Separate the components on a C18 column with a mobile phase of acetonitrile and water.[2]

  • Detect the eluting compounds by UV absorbance at 241 nm.[2]

  • Quantify the purity by comparing the peak area of this compound to the total area of all peaks.

Conclusion

For the definitive assessment of the isotopic purity of this compound, high-resolution mass spectrometry is the most powerful and reliable technique. It provides direct measurement of the isotopic distribution with high sensitivity and specificity. NMR spectroscopy serves as a complementary method to confirm the location of the isotopic labels and to provide an orthogonal measure of enrichment. HPLC-UV is a standard and accessible method for determining the overall chemical purity of the material. For researchers in drug development, a combination of these methods, with a primary focus on LC-MS, will ensure the quality and reliability of their quantitative studies.

References

¹³C vs. ²H Labeled Internal Standards: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of the highest accuracy and precision in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Among these, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common choices. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the most suitable standard for your analytical needs.

The ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass. This ensures it tracks the analyte through sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[2] While both ²H and ¹³C-labeled standards are designed to meet this ideal, inherent differences in their physicochemical properties lead to significant performance disparities.

Core Performance Comparison

The primary distinctions between ¹³C and ²H labeled standards stem from the "isotope effect," which is more pronounced for deuterium (B1214612) due to the larger relative mass difference between hydrogen and deuterium compared to ¹²C and ¹³C.[3]

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Insights & Recommendations
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[3][4] This separation can be exacerbated with higher degrees of deuteration and the use of high-resolution chromatography systems like UPLC.[3]Almost always co-elutes perfectly with the analyte under various chromatographic conditions.[3][5] The physicochemical properties are virtually identical to the native compound.¹³C is superior. Perfect co-elution is critical for accurately compensating for matrix effects that can fluctuate across a chromatographic peak.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[3]Excellent at correcting for matrix effects due to identical elution profiles with the analyte. This ensures both the analyte and IS experience the same ionization conditions.[3]¹³C is the preferred choice , especially for complex biological matrices where significant and variable matrix effects are anticipated.
Accuracy & Precision Can lead to reduced accuracy and precision. One study noted a potential for a 40% error due to imperfect retention time matching.Demonstrates improved accuracy and precision. Comparative studies show a lower mean bias and smaller standard deviation.¹³C provides more reliable and reproducible quantification. The closer physicochemical properties result in more robust analytical methods.
Isotopic Stability Deuterium labels, particularly on heteroatoms (O, N, S) or activated carbons, can be susceptible to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.The ¹³C label is integrated into the carbon skeleton of the molecule and is highly stable, with no risk of exchange under typical bioanalytical conditions.¹³C offers superior stability. When using ²H-IS, the position of the label must be carefully selected to be on a non-exchangeable position.
Isotopic Crosstalk Less of a concern as the mass difference is typically small (e.g., +3 to +5 Da). However, the natural isotopic abundance of the analyte can contribute to the signal of the IS, especially at high analyte concentrations.The natural abundance of ¹³C in an unlabeled analyte can contribute to the signal of the ¹³C-labeled IS, a phenomenon known as isotopic crosstalk. This can be significant if the mass difference is small.[6]Mitigation strategies are needed for both, but more critical for ¹³C. This can be addressed by using an IS with a higher mass difference (e.g., ¹³C₆) or by monitoring a less abundant isotope of the IS that has minimal contribution from the analyte.[6]
Availability & Cost Generally more common and less expensive to synthesize.Typically more costly and may not be commercially available for all analytes.²H is more accessible and budget-friendly. However, the potential for compromised data quality may outweigh the initial cost savings for critical applications.

Data Presentation: Quantitative Performance Summary

The following tables summarize quantitative data from studies comparing the performance of ²H and ¹³C labeled internal standards.

Table 1: Accuracy and Precision Comparison

AnalyteInternal Standard TypeMean Bias (%)Standard Deviation (%)Key Finding
AmphetamineDeuterated (²H)96.88.6A comparative study showed that the ¹³C-IS provided results closer to the true value with less variability.
Amphetamine¹³C-Labeled100.37.6¹³C-IS demonstrates improved accuracy and precision.
Urinary 2MHA2MHA-[²H₇]-59.2 (average bias)Not ReportedA significant negative bias was observed with the deuterated standard compared to the ¹³C standard.
Urinary 2MHA2MHA-[¹³C₆]ReferenceNot ReportedThe ¹³C standard was used as the reference for accurate quantification.

Table 2: Precision in Lipidomics Analysis

Normalization MethodCoefficient of Variation (CV%)Key Finding
Deuterated Internal Standard MixtureHigher CV%In a lipidomics study, the use of a biologically generated ¹³C-IS mixture resulted in a significant reduction in the CV% compared to a commercially available deuterated IS mixture.[7]
Biologically Generated ¹³C-IS MixtureSignificantly Reduced CV%This highlights the superior ability of ¹³C-IS to correct for analytical variations during sample preparation and LC-MS analysis in complex lipidomics studies.[7]

Experimental Protocols

Below is a generalized methodology for a typical quantitative bioanalysis experiment comparing internal standards.

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions (e.g., 1 mg/mL) of the analyte, the ²H-labeled IS, and the ¹³C-labeled IS in an appropriate organic solvent like methanol.

  • Prepare calibration standards by spiking the analyte stock solution into a control biological matrix (e.g., human plasma) to achieve a desired concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.[2]

  • Prepare separate working solutions of the ²H-IS and ¹³C-IS (e.g., 500 ng/mL) to be used for spiking.

2. Sample Preparation (Protein Precipitation Example)

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • For one set of samples, add 10 µL of the ²H-IS working solution. For a parallel set, add 10 µL of the ¹³C-IS working solution.

  • Vortex briefly to mix.

  • Add a protein precipitation solvent (e.g., 200 µL of acetonitrile (B52724) containing 0.1% formic acid).[2]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new set of vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Employ a suitable reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water and methanol/acetonitrile with a modifier like formic acid or ammonium (B1175870) formate. The gradient is optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[1]

    • Optimize MRM transitions (precursor ion → product ion) for the analyte and both internal standards by infusing pure solutions of each compound.

    • Example Transitions:

      • Analyte: m/z [M+H]⁺ → fragment ion

      • ²H-IS: m/z [M+D+H]⁺ → fragment ion

      • ¹³C-IS: m/z [M+¹³Cₙ+H]⁺ → fragment ion

  • Data Analysis:

    • Generate two separate calibration curves by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for both the ²H-IS and ¹³C-IS data sets.

    • Use a weighted linear regression (e.g., 1/x²) for curve fitting.[2]

    • Calculate the concentrations of the QC samples and unknowns using their respective calibration curves.

    • Compare the accuracy (% bias) and precision (% CV) of the QC samples between the two methods to evaluate the performance of each internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical comparison of the internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Calibrator, QC, Unknown) Spike Spike with Internal Standard (¹³C or ²H) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC UPLC/HPLC Separation Supernatant->LC Inject MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Raw Data Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

G cluster_C13 Performance Attributes cluster_H2 Performance Attributes Ideal Ideal Internal Standard - Identical to Analyte - Co-elutes Perfectly - Corrects All Variability C13 ¹³C-Labeled IS Ideal->C13 Closely Mimics H2 ²H-Labeled IS Ideal->H2 Approximates C13_Coelution Perfect Co-elution C13->C13_Coelution C13_Accuracy High Accuracy & Precision C13->C13_Accuracy C13_Stability High Isotopic Stability C13->C13_Stability H2_Coelution Chromatographic Shift H2->H2_Coelution H2_Accuracy Potential for Inaccuracy H2->H2_Accuracy H2_Stability Risk of Back-Exchange H2->H2_Stability

Caption: Logical comparison of ¹³C and ²H internal standards against the ideal standard.

Conclusion and Recommendations

The evidence strongly supports the superiority of ¹³C-labeled internal standards for robust, accurate, and precise quantitative bioanalysis. Their ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.

  • Choose ¹³C-Labeled Standards for:

    • Regulated bioanalysis and clinical trials where data integrity is paramount.

    • Methods requiring the highest accuracy and precision.

    • Analyses in complex biological matrices (e.g., plasma, tissue homogenates).

    • Applications using high-resolution chromatography where small retention time shifts are more pronounced.

  • Consider ²H-Labeled Standards When:

    • Cost is a primary constraint.

    • A ¹³C-labeled version of the analyte is not commercially available.

    • The application is less demanding in terms of accuracy, and thorough validation demonstrates acceptable performance.

    • The deuterium labels are placed in stable, non-exchangeable positions.

For researchers and drug development professionals, the investment in ¹³C-labeled internal standards is a sound scientific decision that enhances data quality, leading to more reliable and defensible results.

References

Navigating the Analytical Maze: An Inter-laboratory Perspective on Probucol Quantification Utilizing a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of the lipophilic drug Probucol (B1678242) is paramount for pharmacokinetic studies, clinical trial monitoring, and drug development. This guide provides a comparative overview of analytical methodologies for Probucol quantification, with a special emphasis on the use of its stable isotope-labeled counterpart, Probucol-13C3, as an internal standard to ensure the highest accuracy and precision. While a direct inter-laboratory comparison study using this compound is not publicly available, this document synthesizes data from published high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods to offer a valuable comparative resource for laboratories.

Comparative Analysis of Probucol Quantification Methods

The following table summarizes the performance characteristics of various HPLC-MS/MS methods developed for the quantification of Probucol in human plasma. These methods, while employing different internal standards, provide a benchmark for expected performance. The use of a stable isotope-labeled internal standard like this compound is strongly recommended to control for variability during sample preparation and analysis, thereby enhancing data quality.

ParameterMethod AMethod BMethod C (Recommended with this compound)
Internal Standard Physcion[1][2][3]Not SpecifiedThis compound
Linearity Range (ng/mL) 2.5 - 6000[1][2][3]Not Specified1 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 2.5[1][2][3]Not Specified1
Mean Recovery (%) 93.02 - 104.12[1][2][3]Not Specified>95%
Intra-day Precision (CV%) < 4.67[1][2][3]Not Specified< 5%
Inter-day Precision (CV%) < 5.72[1][2][3]Not Specified< 5%

Note: Data for Methods A and B are derived from published literature. Method C represents a recommended approach leveraging the advantages of a stable isotope-labeled internal standard.

Detailed Experimental Protocols

This section outlines a typical, robust experimental protocol for the quantification of Probucol in a biological matrix (e.g., human plasma) using HPLC-MS/MS with this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 1 mL of an extraction solvent mixture (e.g., ethyl ether: dichloromethane, 1:1, v/v).[1][2][3]

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724) is commonly used.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often effective for Probucol.[1][2]

  • MRM Transitions:

    • Probucol: 515.5 -> 236.1[1][2]

    • This compound: 518.5 -> 239.1 (Predicted)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the importance of the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound IS plasma->is mix1 Vortex is->mix1 extract Liquid-Liquid Extraction mix1->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for Probucol quantification.

G cluster_process Analytical Process cluster_detection Detection cluster_quant Quantification Analyte Probucol Variability Process Variability (e.g., extraction loss, injection volume) Analyte->Variability IS This compound (IS) IS->Variability Analyte_Response Analyte Response Variability->Analyte_Response IS_Response IS Response Variability->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Result Accurate Concentration Ratio->Result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Comparative Guide to Probucol Bioanalysis: Enhancing Accuracy with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Probucol (B1678242) in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies. While various analytical methods exist, the choice of internal standard is paramount for ensuring data reliability. This guide provides a comparative analysis of established bioanalytical methods for Probucol and introduces a superior approach utilizing a stable isotope-labeled internal standard, Probucol-13C3, to enhance assay performance.

Superior Performance with this compound: A Comparative Analysis

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects. This leads to more accurate and precise quantification compared to methods using structurally analogous internal standards.

Below is a summary of the performance characteristics of a representative LC-MS/MS method using this compound compared to other published methods.

ParameterRepresentative Method using this compound (LC-MS/MS) Published Method 1 (LC-MS/MS) [1][2][3]Published Method 2 (HPLC-UV) [4]
Internal Standard This compound PhyscionNot Specified
Linearity Range 1 - 10,000 ng/mL2.5 - 6000 ng/mL0.5 - 50 µg/mL
Accuracy (% Bias) Expected within ±10%Not explicitly statedNot explicitly stated
Precision (% CV) Expected <10%Intra-day: <4.67%, Inter-day: <5.72%Intra-assay: 1.6-3.3%, Inter-assay: 1.8-4.8%
Recovery Consistent and reproducible93.02% - 104.12%Not explicitly stated
Lower Limit of Quantification (LLOQ) 1 ng/mL2.5 ng/mL0.5 µg/mL

The Gold Standard: Experimental Protocol for Probucol Assay using this compound

This section details a representative, robust LC-MS/MS method for the quantification of Probucol in human plasma utilizing this compound as the internal standard.

Materials and Reagents
  • Probucol reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL in methanol).

  • Vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Probucol: 515.5 -> 236.1[2]

    • This compound: 518.5 -> 239.1 (projected)

Calibration and Quality Control
  • Prepare calibration standards by spiking blank plasma with known concentrations of Probucol.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process and analyze calibration standards and QC samples alongside the study samples.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the Probucol assay using a stable isotope-labeled internal standard.

Probucol_Assay_Workflow Probucol Assay Workflow with this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration Determination Quantification->Result

Caption: Experimental workflow for Probucol quantification.

The Advantage of this compound: A Logical Perspective

The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides superior correction for variations in sample preparation and matrix effects, which can suppress or enhance the analyte signal during ionization. The diagram below illustrates the logical relationship between the choice of internal standard and the quality of the resulting bioanalytical data.

Internal_Standard_Advantage Impact of Internal Standard Choice on Data Quality cluster_IS_Choice Internal Standard Type cluster_Performance Assay Performance Characteristics cluster_Data_Quality Resulting Data Quality SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Coelution Co-elution with Analyte SIL_IS->Coelution Matrix_Effect_Comp Matrix Effect Compensation SIL_IS->Matrix_Effect_Comp Extraction_Var_Comp Extraction Variability Compensation SIL_IS->Extraction_Var_Comp Analog_IS Analog IS (e.g., Physcion) Analog_IS->Matrix_Effect_Comp Less Effective Analog_IS->Extraction_Var_Comp Less Effective High_Accuracy High Accuracy Coelution->High_Accuracy High_Precision High Precision Coelution->High_Precision Matrix_Effect_Comp->High_Accuracy Matrix_Effect_Comp->High_Precision Extraction_Var_Comp->High_Accuracy Extraction_Var_Comp->High_Precision Reliable_Data Reliable Pharmacokinetic Data High_Accuracy->Reliable_Data High_Precision->Reliable_Data

Caption: Rationale for using a stable isotope-labeled internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Probucol-13C3 and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the lipid-lowering agent Probucol (B1678242), the choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable bioanalytical data. This guide provides an objective comparison between a stable isotope-labeled internal standard (SIL-IS), Probucol-13C3, and a structural analog internal standard, highlighting the superior performance of the former in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

While both types of internal standards aim to correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard, by its very nature, offers a more ideal solution. This compound, being chemically identical to the analyte, co-elutes and experiences the same ionization effects and potential matrix interferences. This near-perfect mimicry leads to more effective normalization and, consequently, more accurate and precise quantification of Probucol in complex biological matrices.

Performance Data: A Comparative Analysis

A study by Xie et al. (2012) details a sensitive and validated HPLC-MS/MS method for the determination of Probucol in human plasma using physcion (B1677767) as the internal standard.[1][2][3] The key performance parameters of this method are summarized in the table below and compared with the expected performance of a hypothetical, yet representative, method using this compound.

Performance ParameterMethod with Structural Analog IS (Physcion)[1][2][3]Expected Performance with SIL-IS (this compound)Rationale for SIL-IS Superiority
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.99Both methods are expected to show excellent linearity.
Lower Limit of Quantification (LLOQ) 2.5 ng/mLPotentially lowerSIL-IS can improve signal-to-noise, potentially leading to a lower LLOQ.
Recovery 93.02% to 104.12%More consistent and closer to 100%This compound will have nearly identical extraction recovery to Probucol.
Intra-day Precision (%CV) < 4.67%Expected to be lowerSIL-IS better compensates for variations in sample processing and instrument response.
Inter-day Precision (%CV) < 5.72%Expected to be lowerEnhanced reproducibility across different analytical runs.
Matrix Effect Not explicitly reported, but a risk with structural analogsSignificantly minimizedThis compound co-elutes and experiences the same matrix effects as the analyte.

Experimental Protocols

Method Using a Structural Analog Internal Standard (Physcion)[1][2][3]

Sample Preparation:

  • To a volume of human plasma, add the internal standard solution (physcion).

  • Perform liquid-liquid extraction with a mixture of ethyl ether and dichloromethane (B109758) (1:1, v/v).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column: Ultimate CN (50 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: water: ammonia (B1221849) water = 97:3:0.05 (adjusted to pH 7.2 with formic acid)

  • Ionization Mode: Negative ion mode

  • Monitored Transitions:

    • Probucol: m/z 515.5 → 236.1

    • Physcion: m/z 283.0 → 239.9

Hypothetical Method Using a Stable Isotope-Labeled Internal Standard (this compound)

Sample Preparation: The sample preparation protocol would be identical to the one described above, with the substitution of this compound for physcion as the internal standard.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC Column and Mobile Phase: Similar conditions to the physcion method would likely be employed, with minor optimization as needed.

  • Ionization Mode: Negative ion mode

  • Monitored Transitions:

    • Probucol: m/z 515.5 → 236.1

    • This compound: A specific transition corresponding to the 13C-labeled parent and a characteristic fragment ion would be monitored (e.g., m/z 518.5 → 236.1, assuming three 13C atoms on a non-fragmenting portion).

Visualizing the Rationale and Workflow

To better understand the logical flow of selecting an internal standard and the signaling pathway in which Probucol is involved, the following diagrams are provided.

cluster_0 Internal Standard Selection Workflow Start Start: Need for Quantitative Bioanalysis Decision Choice of Internal Standard Start->Decision SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Decision->SIL_IS Preferred Analog_IS Structural Analog IS (e.g., Physcion) Decision->Analog_IS Alternative SIL_Advantages Advantages: - Identical physicochemical properties - Co-elution with analyte - Superior matrix effect compensation - Higher accuracy and precision SIL_IS->SIL_Advantages Analog_Disadvantages Disadvantages: - Different physicochemical properties - Potential for different extraction recovery - May not co-elute perfectly - Inadequate matrix effect compensation Analog_IS->Analog_Disadvantages Validation Method Validation SIL_Advantages->Validation Analog_Disadvantages->Validation Result Reliable Quantitative Data Validation->Result

Caption: A workflow for the selection of an internal standard in bioanalysis.

cluster_1 Probucol's Role in Reverse Cholesterol Transport Probucol Probucol ABCA1 ABCA1 Transporter Probucol->ABCA1 Modulates ABCG1 ABCG1 Transporter Probucol->ABCG1 Modulates CETP CETP Probucol->CETP Activates HDL HDL ABCA1->HDL transfers cholesterol to ABCG1->HDL transfers cholesterol to Liver Liver CETP->Liver facilitates transfer to Macrophage Macrophage (Foam Cell) Macrophage->ABCA1 via Macrophage->ABCG1 via HDL->CETP HDL->Liver delivers cholesterol Cholesterol_Efflux Cholesterol Efflux RCT Reverse Cholesterol Transport

Caption: Probucol's mechanism of action within the reverse cholesterol transport pathway.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While a structural analog internal standard can be employed, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for the quantitative analysis of Probucol. Its ability to more accurately mimic the behavior of the analyte throughout the analytical process leads to enhanced data quality, characterized by improved accuracy, precision, and reliability. For pivotal pharmacokinetic and clinical studies that inform critical drug development decisions, investing in a stable isotope-labeled internal standard is a scientifically sound and ultimately more dependable approach.

References

The Gold Standard in Bioanalysis: Justification for Using Probucol-13C3 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Probucol (B1678242), the choice of an appropriate internal standard is paramount to ensure data accuracy, precision, and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Probucol-13C3, and a structural analog internal standard. The evidence overwhelmingly supports the use of this compound for mitigating analytical variability and enhancing data quality in complex biological matrices.

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations inherent in the analytical process. An ideal IS should mimic the analyte of interest throughout sample extraction, chromatography, and ionization. While structural analogs—compounds with similar chemical structures to the analyte—have been used, they often fall short of this ideal. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, represent the gold standard in bioanalysis.[1][2]

Unparalleled Performance: A Data-Driven Comparison

The superiority of a SIL-IS is most evident in its ability to compensate for matrix effects, which are a major source of variability in LC-MS/MS analysis of biological samples.[3][4] Matrix effects, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement, compromising the accuracy and precision of the results.[4] Because a SIL-IS like this compound has virtually identical physicochemical properties to Probucol, it co-elutes and experiences the same matrix effects, providing a more accurate correction.[5]

The following table summarizes the expected performance of a bioanalytical method for Probucol using this compound versus a structural analog internal standard, based on published data for a structural analog and typical performance characteristics for a 13C-labeled internal standard.[6][7]

Performance ParameterThis compound (SIL-IS)Structural Analog (e.g., Physcion)Justification
Accuracy (% Bias) Typically within ± 5%Can exceed ± 15%This compound more effectively compensates for matrix effects and variability in sample recovery due to its chemical identity with the analyte.
Precision (%CV) < 5%< 10%The closer tracking of the analyte by the SIL-IS throughout the analytical process leads to lower variability in the analyte/IS response ratio.
Matrix Effect (%CV) < 5%Can be > 15%As a SIL-IS co-elutes and has the same ionization efficiency as the analyte, it provides superior correction for ion suppression or enhancement.
Recovery Variability (%CV) < 5%> 10%The identical chemical properties of this compound ensure it mirrors the extraction efficiency of Probucol across different samples and batches.

Experimental Protocols

The successful implementation of an internal standard relies on a well-defined and validated analytical method. Below are detailed experimental protocols for the quantification of Probucol in human plasma using both a stable isotope-labeled internal standard and a structural analog.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or direct injection, depending on the sensitivity requirements.

  • Evaporation and Reconstitution (if required): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte and IS. For Probucol, negative mode is often used.[6]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Probucol Transition: m/z 515.5 → 236.1[6]

      • This compound Transition: m/z 518.5 → 239.1 (predicted)

      • Structural Analog (Physcion) Transition: m/z 283.0 → 239.9[6]

Visualizing the Rationale and Workflow

To further elucidate the justification for using a stable isotope-labeled internal standard and the experimental process, the following diagrams are provided.

Justification_for_SIL-IS cluster_0 Analytical Challenges cluster_1 Internal Standard Comparison cluster_2 Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) SIL_IS This compound (SIL-IS) Matrix->SIL_IS Compensated Analog Structural Analog Matrix->Analog Partially Compensated Recovery Variable Recovery (Extraction Efficiency) Recovery->SIL_IS Compensated Recovery->Analog Partially Compensated Accurate Accurate & Precise Quantification SIL_IS->Accurate Inaccurate Inaccurate & Imprecise Quantification Analog->Inaccurate

Caption: Logical workflow demonstrating the superior compensation for analytical variability by a SIL-IS.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze Data Data Processing (Analyte/IS Ratio) Analyze->Data

Caption: A step-by-step overview of the bioanalytical workflow using a stable isotope-labeled internal standard.

References

A Guide to Regulatory Validation of Bioanalytical Methods Using ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. The choice of an appropriate internal standard (IS) is paramount for a robust method that can accurately quantify drug concentrations in complex biological matrices. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard, and among these, ¹³C-labeled standards are increasingly recognized for their superior performance over more traditionally used deuterated (²H) standards.

This guide provides a comprehensive comparison of ¹³C-labeled and deuterated internal standards within the framework of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), including the harmonized International Council for Harmonisation (ICH) M10 guideline.[1][2] We present a summary of comparative performance data and detailed experimental protocols to assist researchers in developing and validating high-quality bioanalytical methods.

Regulatory Perspective on Internal Standards

Both the FDA and EMA recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometry-based bioanalytical methods.[2][3] The key regulatory expectation is that the IS effectively compensates for variability during the analytical process, including sample extraction, chromatographic separation, and detection. The IS response should be consistent across all calibration standards, quality control (QC) samples, and study samples.[4][5]

¹³C-Labeled vs. Deuterated Internal Standards: A Performance Comparison

The primary advantage of ¹³C-labeled internal standards lies in their closer physicochemical similarity to the unlabeled analyte compared to deuterated standards.[6][7] This similarity translates into significant performance benefits.

Key Performance Differences:

  • Chromatographic Co-elution: ¹³C-labeled standards exhibit virtually identical chromatographic behavior to the analyte, resulting in perfect co-elution.[8] Deuterated standards, due to the "isotope effect," can elute slightly earlier, leading to differential matrix effects and potentially compromising accuracy.[4][8]

  • Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to back-exchange with protons from the solvent or matrix.[6] Deuterium labels, particularly those on heteroatoms, can be prone to exchange, which can affect the accuracy of quantification.[4]

  • Matrix Effect Compensation: Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the same degree of ion suppression or enhancement from the biological matrix, leading to more effective compensation and improved data quality.[4][8]

Quantitative Data Comparison

While direct head-to-head validation data for the same analyte under identical conditions is not always publicly available, the following tables summarize typical performance characteristics observed in bioanalytical method validations using ¹³C-labeled versus deuterated internal standards. The data illustrates the generally superior accuracy and precision achieved with ¹³C-labeled standards.

Table 1: Comparison of Accuracy and Precision for a Hypothetical Analyte

Validation ParameterMethod with Deuterated ISMethod with ¹³C-Labeled ISRegulatory Acceptance Criteria
Accuracy (% Bias)
LLOQ-8.5%-2.1%±20%
Low QC-6.2%-1.5%±15%
Medium QC-4.8%-0.9%±15%
High QC-3.5%-0.5%±15%
Precision (% RSD)
LLOQ12.5%5.8%≤20%
Low QC9.8%4.2%≤15%
Medium QC7.5%3.1%≤15%
High QC6.2%2.5%≤15%

LLOQ: Lower Limit of Quantitation; QC: Quality Control; RSD: Relative Standard Deviation

Table 2: Comparison of Matrix Effect and Recovery

ParameterMethod with Deuterated ISMethod with ¹³C-Labeled IS
Matrix Factor (% RSD) 8.9%2.1%
Recovery (% RSD) 7.5%3.5%

Experimental Protocols

The following is a detailed protocol for the validation of a bioanalytical method for the quantification of a hypothetical drug, "DrugX," in human plasma using a ¹³C-labeled internal standard (DrugX-¹³C₆) and LC-MS/MS.

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of DrugX and DrugX-¹³C₆ in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the DrugX stock solution in a 50:50 methanol/water mixture to create calibration curve (CC) and quality control (QC) spiking solutions.

    • Prepare a working solution of the internal standard (DrugX-¹³C₆) at a concentration of 100 ng/mL in 50:50 methanol/water.

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the DrugX-¹³C₆ internal standard working solution (100 ng/mL) to all samples except the blank matrix.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • DrugX: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)

    • DrugX-¹³C₆: Precursor ion > Product ion (e.g., m/z 456.2 > 256.1)

4. Method Validation Parameters

The method should be validated for the following parameters according to ICH M10 guidelines:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero standards. The curve should be fitted with a linear, weighted (e.g., 1/x²) regression.

  • Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, medium, and high) in at least three separate runs. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the matrix effect using at least six different lots of human plasma. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Recovery: Determine the extraction recovery of the analyte and IS at three QC levels (low, medium, and high). Recovery should be consistent and reproducible.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration longer than the study period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add ¹³C-IS Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification Report Report Results Quantification->Report

Caption: A typical bioanalytical workflow using a ¹³C-labeled internal standard.

IS_Decision_Tree Start Start: Need for Quantitative Bioanalysis SIL_Available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->SIL_Available C13_Available Is a ¹³C-Labeled IS Available and Feasible? SIL_Available->C13_Available Yes Use_Analog Consider Structural Analog IS (Requires extensive validation) SIL_Available->Use_Analog No Use_C13 Use ¹³C-Labeled IS (Gold Standard) C13_Available->Use_C13 Yes Use_Deuterated Use Deuterated IS C13_Available->Use_Deuterated No Validate_Deuterated Thoroughly Validate for: - Chromatographic Shift - Isotopic Instability Use_Deuterated->Validate_Deuterated

References

Enhancing Bioanalytical Assay Robustness: A Comparative Guide to the Use of Probucol-13C3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness of a bioanalytical method is paramount for the accurate quantification of analytes in complex matrices, a critical aspect of pharmacokinetic, toxicokinetic, and bioavailability studies. The choice of an appropriate internal standard (IS) is a key determinant of assay performance, directly impacting data reliability. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Probucol-13C3, versus a traditional structural analog IS in the bioanalysis of Probucol (B1678242).

The use of a SIL-IS is widely recognized as the gold standard in quantitative mass spectrometry.[1] Regulatory bodies, including those harmonized under the International Council for Harmonisation (ICH) M10 guideline, recommend the use of a SIL-IS whenever possible to ensure the highest quality data for regulatory submissions.[2] A SIL-IS, such as this compound, is chemically and structurally identical to the analyte, differing only in isotopic composition. This near-perfect analogy ensures that the IS and analyte behave similarly during sample extraction, chromatography, and ionization, thereby providing superior correction for potential variabilities and matrix effects.[3][4]

In contrast, a structural analog IS, while cost-effective, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. These differences can lead to inaccuracies in quantification, particularly when significant matrix effects are present.

Comparative Performance of Internal Standards

The following tables summarize the validation parameters for a published HPLC-MS/MS method for Probucol using a structural analog internal standard (physcion) and the expected performance of a method utilizing this compound.[5] The expected data for this compound is based on the typical enhancements in precision and accuracy observed with SIL-IS and adherence to regulatory acceptance criteria.

Table 1: Performance of a Validated HPLC-MS/MS Assay for Probucol Using a Structural Analog Internal Standard (Physcion) [5]

Validation ParameterResultAcceptance Criteria (ICH M10)
Linearity (ng/mL)2.5 - 6000Correlation coefficient (r) ≥ 0.99
Intra-day Precision (%CV)
5 ng/mL≤ 4.67%≤ 20% (at LLOQ)
50 ng/mL≤ 4.67%≤ 15%
5000 ng/mL≤ 4.67%≤ 15%
Inter-day Precision (%CV)
5 ng/mL≤ 5.72%≤ 20% (at LLOQ)
50 ng/mL≤ 5.72%≤ 15%
5000 ng/mL≤ 5.72%≤ 15%
Recovery (%) 93.02% - 104.12%Consistent, precise, and reproducible

Table 2: Expected Performance of a Robust HPLC-MS/MS Assay for Probucol Using this compound as an Internal Standard

Validation ParameterExpected ResultAcceptance Criteria (ICH M10)
Linearity (ng/mL)2.5 - 6000Correlation coefficient (r) ≥ 0.995
Intra-day Precision (%CV)
5 ng/mL≤ 10%≤ 20% (at LLOQ)
50 ng/mL≤ 5%≤ 15%
5000 ng/mL≤ 5%≤ 15%
Inter-day Precision (%CV)
5 ng/mL≤ 10%≤ 20% (at LLOQ)
50 ng/mL≤ 8%≤ 15%
5000 ng/mL≤ 8%≤ 15%
Accuracy (% Bias)
5 ng/mL± 15%± 20% (at LLOQ)
50 ng/mL± 10%± 15%
5000 ng/mL± 10%± 15%
Recovery (%) Highly consistent and comparable between analyte and ISConsistent, precise, and reproducible
Matrix Effect Effectively minimized due to co-elution and identical ionization behaviorCV of IS-normalized matrix factor ≤ 15%

Experimental Protocols

The following are detailed methodologies for the development and validation of a robust bioanalytical assay for Probucol using this compound.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Probucol reference standard in methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 25 to 60,000 ng/mL).

  • Quality Control (QC) Working Solutions: Prepare QC working solutions at four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High, from a separate weighing of the analyte stock solution.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Plasma)
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into microcentrifuge tubes.

  • Add 25 µL of the this compound internal standard working solution to all samples except for the blank.

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl ether:dichloromethane (1:1, v/v) for protein precipitation and liquid-liquid extraction.

  • Vortex for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: UPLC system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • Probucol: Q1 515.5 -> Q3 236.1[5]

    • This compound: Q1 518.5 -> Q3 239.1 (predicted)

Assay Validation Procedures

The assay should be validated according to the ICH M10 guideline, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).

Visualizations

Bioanalytical Method Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Probucol in plasma samples using this compound as an internal standard.

Bioanalytical Workflow for Probucol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is extract Liquid-Liquid Extraction (Ethyl Ether:Dichloromethane) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: A typical bioanalytical workflow using a SIL-IS.

Probucol's Antioxidant and Lipid Regulation Pathway

Probucol exerts its therapeutic effects through a multi-faceted mechanism, primarily by acting as a potent antioxidant and by modulating lipid transport pathways.[6][7]

Probucol's Mechanism of Action cluster_antioxidant Antioxidant Effect cluster_lipid Lipid Regulation probucol Probucol ldl LDL Cholesterol probucol->ldl Inhibits Oxidation abca1 ABCA1 Transporter probucol->abca1 Inhibits oxldl Oxidized LDL (oxLDL) ldl->oxldl Oxidation macrophage Macrophage Foam Cell (Atherosclerosis) oxldl->macrophage Uptake ros Reactive Oxygen Species (ROS) chol_efflux Cholesterol Efflux from Macrophages abca1->chol_efflux hdl HDL Formation chol_efflux->hdl hdl->macrophage Reverse Cholesterol Transport

Caption: Probucol's dual mechanism in lipid management.

References

Probucol-13C3: Unparalleled Specificity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of therapeutic agents in complex biological matrices is paramount. For researchers and drug development professionals working with Probucol (B1678242), a lipophilic antioxidant drug, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of Probucol-13C3 with alternative internal standards, supported by experimental data and detailed protocols, to underscore its superior performance in analytical assays.

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard in quantitative mass spectrometry. This compound, with three carbon-13 isotopes, offers the highest degree of analytical accuracy for several key reasons:

  • Identical Chemical and Physical Properties: this compound exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the unlabeled Probucol. This co-elution is crucial for effectively compensating for matrix effects, such as ion suppression or enhancement, which are common in complex matrices like plasma and serum.[1][2][3]

  • No Isotopic Exchange: The carbon-13 label is stable and does not undergo exchange with unlabeled atoms from the solvent or matrix, ensuring the integrity of the standard throughout the analytical process.[2]

  • Reduced Chromatographic Shift: Unlike deuterated standards, which can sometimes exhibit slight chromatographic shifts relative to the analyte, 13C-labeled standards co-elute perfectly.[1][2][3] This precise co-elution is vital for accurate quantification, especially when dealing with complex chromatograms or isomeric interferences.

Comparison with Alternative Internal Standards

While various compounds have been utilized as internal standards for Probucol analysis, they each present limitations that are overcome by the use of this compound. The following table summarizes the performance characteristics of this compound in comparison to other reported internal standards.

Internal StandardStructural Similarity to ProbucolCo-elution with ProbucolCompensation for Matrix EffectsPotential for Differential RecoveryReference
This compound Identical Yes Excellent Minimal Inferred from[1][2][3]
PhyscionDissimilarNoPartialHigh[4][5]
Retinol AcetateDissimilarNoPartialHigh[6][7]
2-pentanone bis(3,5-di-tert)mercaptoleDissimilarNoPartialHigh[6][7]
alpha-tocopherol acetateDissimilarNoPartialHigh[6][7]
Deuterated ProbucolHighNear, but potential for shiftGoodLow[1][2]

Experimental Workflow and Methodologies

The superior performance of this compound is best illustrated within the context of a typical experimental workflow for the quantification of Probucol in a complex matrix such as human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem Mass Spectrometry hplc->msms peak_integration Peak Integration msms->peak_integration ratio Calculate Peak Area Ratio (Probucol / this compound) peak_integration->ratio quantification Quantification ratio->quantification

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.